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  • Product: 4-Methoxypyridine-2-carbothioamide
  • CAS: 1256809-29-6

Core Science & Biosynthesis

Foundational

4-Methoxypyridine-2-carbothioamide CAS number and properties

An In-depth Technical Guide to 4-Methoxypyridine-2-carbothioamide Abstract This technical guide provides a comprehensive overview of 4-Methoxypyridine-2-carbothioamide, a heterocyclic compound of interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Methoxypyridine-2-carbothioamide

Abstract

This technical guide provides a comprehensive overview of 4-Methoxypyridine-2-carbothioamide, a heterocyclic compound of interest in medicinal chemistry. This document consolidates its core chemical and physical properties, proposes a detailed synthesis protocol, discusses its potential biological significance based on analogous structures, and outlines critical safety and handling procedures. The guide is structured to provide both foundational data and practical, field-proven insights for professionals engaged in chemical research and drug development.

Core Chemical Identity and Properties

4-Methoxypyridine-2-carbothioamide is a substituted pyridine derivative. The presence of the methoxy group, the pyridine ring, and the carbothioamide functional group makes it a molecule with significant potential for forming coordination complexes and participating in various biological interactions.

Compound Identification
IdentifierDataSource
CAS Number 1256809-29-6[1][2]
IUPAC Name 4-methoxypyridine-2-carbothioamideN/A
Molecular Formula C₇H₈N₂OS[1]
Molecular Weight 168.22 g/mol [1]
SMILES S=C(C1=NC=CC(OC)=C1)N[1]
Physicochemical Properties

Quantitative physical property data for this specific molecule is not widely published. The information below is based on data from suppliers and predictions based on its structure.

PropertyValueNotes
Physical State Solid (Predicted)Based on analogous structures like pyridine carbothioamides.
Purity ≥95%As specified by commercial suppliers.[1]
Storage Sealed in dry, 2-8°CRecommended for maintaining compound integrity.[1]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Typical for heterocyclic compounds of this nature.

Synthesis and Characterization

While specific synthesis literature for 4-Methoxypyridine-2-carbothioamide is sparse, a reliable synthesis pathway can be designed based on established organic chemistry principles and published methods for analogous compounds. The most direct route involves the thionation of the corresponding amide, 4-methoxypyridine-2-carboxamide.

Proposed Synthesis Workflow

The proposed synthesis starts from the commercially available 4-methoxypicolinonitrile. This pathway involves a controlled hydrolysis of the nitrile to the amide, followed by thionation to yield the target carbothioamide. This multi-step approach offers high yields and purity.

Synthesis_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Thionation A 4-Methoxypyridine-2-carbonitrile B 4-Methoxypyridine-2-carboxamide A->B H2O2, NaOH DMSO C 4-Methoxypyridine-2-carboxamide D 4-Methoxypyridine-2-carbothioamide (Target Compound) C->D Lawesson's Reagent Toluene, Reflux

Caption: Proposed two-step synthesis of 4-Methoxypyridine-2-carbothioamide.

Experimental Protocol

This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 4-Methoxypyridine-2-carboxamide from 4-Methoxypyridine-2-carbonitrile

  • Reagents & Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxypyridine-2-carbonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Reaction: To the stirred solution, add 30% hydrogen peroxide (H₂O₂) (3.0 eq) dropwise, maintaining the temperature below 40°C using an ice bath.

  • Basification: Following the H₂O₂ addition, add a 6M solution of sodium hydroxide (NaOH) dropwise. Causality Note: The basic conditions facilitate the nucleophilic attack of the hydroperoxide anion on the nitrile carbon, leading to the formation of the primary amide after hydrolysis.

  • Work-up: After the reaction is complete (monitored by TLC), pour the mixture into cold water. The product, 4-methoxypyridine-2-carboxamide, will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol can be performed for higher purity.

Step 2: Synthesis of 4-Methoxypyridine-2-carbothioamide

  • Reagents & Setup: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, suspend 4-methoxypyridine-2-carboxamide (1.0 eq) in dry toluene.

  • Thionation: Add Lawesson's Reagent (0.5 eq) to the suspension. Causality Note: Lawesson's Reagent is a highly effective thionating agent that replaces the carbonyl oxygen with sulfur. The reaction is typically driven by heat.

  • Reaction: Heat the mixture to reflux and stir under a nitrogen atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 4-Methoxypyridine-2-carbothioamide.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm, and two broad singlets for the thioamide (-CSNH₂) protons.

  • ¹³C NMR: Key signals would include the thioamide carbon (C=S) in the downfield region (typically >190 ppm), carbons of the pyridine ring, and the methoxy carbon around 55-60 ppm.

  • FT-IR: Characteristic peaks would include N-H stretching (around 3100-3400 cm⁻¹), C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹), and a strong C=S stretching band (around 1000-1250 cm⁻¹).

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the compound (m/z ≈ 169.2).

Potential Biological Significance and Applications

The pyridine carbothioamide scaffold is a known pharmacophore with a wide range of biological activities.[3] Derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]

Anticancer Potential: Tubulin Polymerization Inhibition

Several pyridine carbothioamide derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[4] These agents bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The methoxy substituent on the pyridine ring may enhance binding affinity and selectivity.[6]

Tubulin_Inhibition_Pathway A 4-Methoxypyridine- 2-carbothioamide B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Microtubule Polymerization B->C Leads to D Disruption of Mitotic Spindle C->D E G2/M Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Mechanism of action for tubulin-targeting anticancer agents.

Anti-inflammatory Activity

The pyridine carbothioamide nucleus is also being investigated for its anti-inflammatory properties.[3] Molecular modeling studies suggest that these compounds can favorably interact with key inflammatory enzymes like cyclooxygenase (COX-1, COX-2) and nitric oxide synthase.[3]

Safety, Handling, and Storage

As a research chemical, 4-Methoxypyridine-2-carbothioamide should be handled with care, following standard laboratory safety protocols. The safety information provided is based on data for structurally related hazardous chemicals.[7][8][9]

Hazard Identification
Hazard ClassStatement
Acute Toxicity, Oral Harmful if swallowed.[9]
Skin Corrosion/Irritation Causes skin irritation.[9]
Eye Damage/Irritation Causes serious eye irritation.[9]
Respiratory Irritation May cause respiratory irritation.[9]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[10]

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[9][10]

  • Skin and Body Protection: Wear a lab coat or a protective suit.[10]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][8]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[1][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

4-Methoxypyridine-2-carbothioamide (CAS: 1256809-29-6) is a compound with significant potential for drug discovery, particularly in oncology and anti-inflammatory research. Its synthesis is achievable through standard, scalable chemical transformations. The pyridine carbothioamide core suggests a high likelihood of biological activity, warranting further investigation into its mechanism of action and therapeutic potential. Strict adherence to safety protocols is essential when handling this compound. This guide serves as a foundational resource for researchers to design and execute further studies on this promising molecule.

References

  • MDPI. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Available from: [Link]

  • Chemspace. 4-methoxypyridine-2-carboximidamide hydrochloride. Available from: [Link]

  • PubChem. 4-Methoxypicolinimidamide. Available from: [Link]

  • Reagentia. 2-Methoxypyridine-4-carbothioamide. Available from: [Link]

  • Future Science. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Available from: [Link]

  • RSC Publishing. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Available from: [Link]

  • PubMed. NMR study of the interaction of P-450 with 4-methoxypyridine. Available from: [Link]

  • RSC Publishing. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Available from: [Link]

  • PubMed. Research on antifungal and antimycobacterial agents. Synthesis and activity of 4-alkylthiopyridine-2-carbothioamides. Available from: [Link]

Sources

Exploratory

Physicochemical Profiling and Application Dynamics of 4-Methoxypyridine-2-carbothioamide: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Architect: Senior Application Scientist Executive Summary The rational design of targeted therapeutics relies heavily on the ph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Architect: Senior Application Scientist

Executive Summary

The rational design of targeted therapeutics relies heavily on the physicochemical fidelity and structural versatility of precursor scaffolds. 4-Methoxypyridine-2-carbothioamide (CAS: 1256809-29-6) represents a highly specialized derivative within the pyridine-2-carbothioamide family[1]. Characterized by its bidentate N,S-donor system and the electron-donating influence of the C4-methoxy group, this molecule serves as a privileged building block for half-sandwich organometallic complexes and selective enzyme inhibitors[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores its pharmacological trajectory.

Physicochemical Profiling & Structural Dynamics

To predict the pharmacokinetic behavior and coordination geometry of 4-Methoxypyridine-2-carbothioamide, we must first establish its quantitative physicochemical baseline. The presence of the methoxy group (-OCH₃) at the para position relative to the pyridine nitrogen exerts a strong positive mesomeric (+M) effect. This resonance donates electron density into the pyridine ring, increasing the basicity and σ-donor capacity of the nitrogen atom compared to unsubstituted analogs.

The table below summarizes the critical structural and mass spectrometric parameters required for analytical validation and computational modeling[1],[3].

ParameterValueSignificance in Drug Design
CAS Registry Number 1256809-29-6Unique compound identifier[1].
Molecular Formula C₇H₈N₂OSEstablishes elemental composition[4].
Molecular Weight 168.22 g/mol Falls well within Lipinski’s Rule of 5[1].
Monoisotopic Mass 168.03574 DaCritical for High-Resolution Mass Spec (HRMS)[3].
Predicted XLogP 0.6Indicates optimal hydrophilicity for oral bioavailability[3].
SMILES String COC1=CC(=NC=C1)C(=S)NUsed for in silico docking and QSAR modeling[3].
Collision Cross Section [M+H]⁺ 132.3 ŲBaseline for ion mobility-mass spectrometry (IM-MS)[3].
Collision Cross Section [M-H]⁻ 134.6 ŲDefines the 3D spatial footprint of the deprotonated ion[3].

Synthetic Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a synthetic protocol is only as reliable as its internal validation mechanisms. The synthesis of 4-methoxypyridine-2-carbothioamide via the thionation of 4-methoxy-2-cyanopyridine is a classic, high-yield approach[5]. The following methodology is designed to be a self-validating system, ensuring high fidelity at every stage by explaining the causality behind each experimental choice.

Synthesis A 4-Methoxy-2-cyanopyridine (Nitrile Precursor) B H2S / Pyridine (Nucleophilic Source) A->B Solvation C Thioimidate Intermediate B->C Addition D 4-Methoxypyridine- 2-carbothioamide C->D Protonation

Synthetic workflow for 4-Methoxypyridine-2-carbothioamide via thionation.

Step-by-Step Experimental Workflow
  • Precursor Solvation & Catalytic Priming:

    • Action: Dissolve 1.0 equivalent of 4-methoxy-2-cyanopyridine in a 1:1 mixture of absolute ethanol and anhydrous pyridine.

    • Causality: Ethanol provides the necessary dielectric environment to solubilize the organic precursor. Pyridine acts as a basic catalyst, facilitating the deprotonation of hydrogen sulfide (H₂S) to generate the highly nucleophilic hydrosulfide (HS⁻) anion[5].

  • Controlled Thionation:

    • Action: Bubble a slow, continuous stream of H₂S gas (or utilize NaHS as a safer solid donor) into the stirred solution at room temperature for 4–6 hours.

    • Causality: The nucleophilic addition of HS⁻ to the electrophilic nitrile carbon is exothermic. Maintaining room temperature prevents the thermal degradation of the transient thioimidate intermediate[5].

  • Reaction Monitoring & Quenching:

    • Action: Monitor the disappearance of the nitrile precursor via Thin-Layer Chromatography (TLC). Once complete, purge the reaction vessel with nitrogen gas.

    • Causality: Nitrogen purging safely displaces unreacted, toxic H₂S gas before the workup phase, ensuring operator safety and preventing unwanted side reactions during concentration[5].

  • Selective Precipitation:

    • Action: Concentrate the mixture under reduced pressure. Dissolve the crude residue in cold water and slowly acidify with dilute HCl until the pH reaches 3–4.

    • Causality: Acidification neutralizes the pyridine catalyst, rendering it water-soluble as a pyridinium salt, while simultaneously driving the selective precipitation of the neutral 4-methoxypyridine-2-carbothioamide product[5].

  • Spectroscopic Validation:

    • Action: Filter the precipitate, wash with cold diethyl ether, and dry over anhydrous sodium sulfate. Validate the structure using FTIR and ¹H NMR.

    • Causality: A successful synthesis is confirmed by the appearance of a distinct C=S stretching vibration at 1690–1720 cm⁻¹ in FTIR, and the presence of two distinct thioamide N-H protons (~9.75 and ~10.05 ppm) alongside the methoxy singlet (~3.9 ppm) in ¹H NMR[5],[6].

Coordination Chemistry & Pharmacological Applications

The true value of 4-Methoxypyridine-2-carbothioamide lies in its dual utility as an organometallic ligand and a standalone pharmacophore.

Organometallic Chelation

Pyridine-2-carbothioamides are potent N,S-bidentate ligands. The electron-donating methoxy group enhances the electron density on the pyridine nitrogen, promoting stronger σ-donation to transition metal centers. This allows for the robust synthesis of half-sandwich organometallic complexes utilizing Ruthenium (RuII), Osmium (OsII), Iridium (IrIII), and Rhodium (RhIII)[2]. These metal complexes exhibit high stability and have been shown to induce apoptosis in cancer cells by intercalating with DNA and selectively binding to structural proteins like plectin[2].

Anti-Inflammatory Therapeutics

Beyond oncology, the uncoordinated carbothioamide scaffold has demonstrated profound anti-inflammatory properties. Molecular docking and in vivo studies reveal that pyridine carbothioamide analogs interact favorably with the active sites of human nitric oxide synthase, Cyclooxygenase-1 (COX-1), and Cyclooxygenase-2 (COX-2)[7],[8].

Application Ligand 4-Methoxypyridine-2-carbothioamide (N,S-Bidentate Ligand) Complex Half-Sandwich Organometallic Complex Ligand->Complex σ-Donation (N) π-Backbonding (S) Metal Transition Metals (RuII, OsII, IrIII) Metal->Complex Coordination Bio1 Anti-inflammatory (COX-1/COX-2 Inhibition) Complex->Bio1 Bio2 Anticancer (DNA Intercalation/Apoptosis) Complex->Bio2

Coordination logic and pharmacological targets of the N,S-bidentate ligand.

References

  • [3] PubChemLite. "4-methoxypyridine-2-carbothioamide (C7H8N2OS)". National Center for Biotechnology Information. URL: [Link]

  • [7] National Center for Biotechnology Information (PMC). "Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation". URL: [Link]

  • [2] MDPI (Molecules). "Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide". URL:[Link]

  • [6] National Center for Biotechnology Information (PMC). "Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents". URL:[Link]

  • [8] Taylor & Francis Online. "Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation". URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4-Methoxypyridine-2-carbothioamide

Abstract This technical guide provides a comprehensive analysis of the solubility of 4-Methoxypyridine-2-carbothioamide, a heterocyclic compound of interest to researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Methoxypyridine-2-carbothioamide, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. In the absence of extensive published experimental solubility data for this specific molecule, this guide establishes a robust theoretical framework for predicting its solubility in a range of common laboratory solvents. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of key physicochemical properties, including solubility, pKa, and melting point. This document is designed to empower researchers with the foundational knowledge and practical methodologies required to effectively work with 4-Methoxypyridine-2-carbothioamide in a variety of experimental settings, from early-stage discovery to formulation development.

Introduction to 4-Methoxypyridine-2-carbothioamide and the Imperative of Solubility

4-Methoxypyridine-2-carbothioamide (C₇H₈N₂OS, M.W.: 168.22 g/mol ) is a pyridine derivative featuring a methoxy group and a carbothioamide functional group.[1] The unique electronic and structural characteristics imparted by these moieties suggest its potential as a scaffold in medicinal chemistry and materials science. The thioamide group, in particular, is a bioisostere of the amide bond and has been incorporated into peptides to enhance stability and probe biological interactions.[2][3]

The solubility of a compound is a critical physicochemical parameter that governs its behavior in both chemical and biological systems. In drug discovery and development, solubility directly impacts a wide range of processes, including:

  • Reaction Kinetics and Purification: The choice of solvent and the concentration of reactants are dictated by their respective solubilities. Effective purification strategies, such as crystallization, are fundamentally dependent on solubility differences.

  • Formulation and Bioavailability: For a compound to be developed into a pharmaceutical product, it must be formulated in a suitable delivery vehicle. The solubility in various excipients and physiological fluids is a key determinant of a drug's absorption and, consequently, its therapeutic efficacy.

  • High-Throughput Screening (HTS): In early-stage drug discovery, compounds are often screened in automated assays. Poor solubility can lead to compound precipitation, resulting in false positives or negatives and unreliable data.

Given the pivotal role of solubility, a thorough understanding of the solubility profile of 4-Methoxypyridine-2-carbothioamide is essential for its successful application in any research or development endeavor.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for 4-Methoxypyridine-2-carbothioamide is scarce, we can predict its general solubility behavior based on its molecular structure and the known properties of its functional groups.

Molecular Structure and Functional Group Analysis

The structure of 4-Methoxypyridine-2-carbothioamide contains several key features that will influence its solubility:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. The aromatic nature of the ring contributes to nonpolar interactions.

  • Methoxy Group (-OCH₃): An electron-donating group that can also participate in hydrogen bonding as an acceptor.

  • Carbothioamide Group (-C(=S)NH₂): This group is more polar than its amide counterpart and is a strong hydrogen bond donor (N-H) and acceptor (C=S).

Predicted Physicochemical Properties

Based on computational models, the following properties are predicted for 4-Methoxypyridine-2-carbothioamide:

PropertyPredicted ValueSource
TPSA (Topological Polar Surface Area)48.14 Ų[1]
LogP (Octanol-Water Partition Coefficient)0.7244[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors3[1]

The moderate TPSA and LogP values suggest that 4-Methoxypyridine-2-carbothioamide is likely to have intermediate polarity and may exhibit some solubility in both polar and nonpolar solvents.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" provides a fundamental, qualitative guide to solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents are capable of hydrogen bonding and dipole-dipole interactions. The hydrogen bond donor and acceptor sites on 4-Methoxypyridine-2-carbothioamide suggest it will have some solubility in polar protic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have significant dipole moments but do not have O-H or N-H bonds. They can act as hydrogen bond acceptors. Good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The aromatic pyridine ring may provide some affinity for aromatic solvents like toluene, but overall solubility is expected to be low.

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[4][5] HSP theory decomposes the total cohesive energy density of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent and a solute with similar HSP values are likely to be miscible. While the HSP values for 4-Methoxypyridine-2-carbothioamide are not published, they can be estimated using group contribution methods.

Estimated Solubility in Common Solvents

Based on the theoretical principles outlined above, the following is an estimated solubility profile for 4-Methoxypyridine-2-carbothioamide:

Solvent ClassExample SolventsEstimated SolubilityRationale
Polar Protic Water, Methanol, EthanolModerateCapable of hydrogen bonding with the carbothioamide and methoxy groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHighStrong dipole moments and ability to accept hydrogen bonds.
Nonpolar Aromatic Toluene, BenzeneLow to Moderateπ-π stacking interactions with the pyridine ring may enhance solubility slightly compared to aliphatic nonpolar solvents.
Nonpolar Aliphatic Hexane, HeptaneLowLack of strong intermolecular forces to overcome the crystal lattice energy of the solid.
Chlorinated Dichloromethane, ChloroformModerateModerate polarity and ability to interact with the polar functional groups.

Experimental Determination of Physicochemical Properties

To obtain accurate and reliable data, experimental determination of the physicochemical properties of 4-Methoxypyridine-2-carbothioamide is essential. The following sections provide detailed, step-by-step protocols for key experiments.

Purity and Thermal Properties by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and purity of a crystalline solid.[6][7][8][9]

  • Sample Preparation: Accurately weigh 1-3 mg of 4-Methoxypyridine-2-carbothioamide into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point.

  • Data Analysis:

    • The melting point is determined as the onset or peak of the endothermic melting transition.

    • The purity can be estimated from the shape of the melting peak using the van't Hoff equation, which is often integrated into the instrument's software. A sharp, narrow peak is indicative of high purity.[10]

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound. For 4-Methoxypyridine-2-carbothioamide, the pyridine nitrogen is expected to be the most basic site.

  • Solution Preparation:

    • Prepare a stock solution of 4-Methoxypyridine-2-carbothioamide (e.g., 0.01 M) in a suitable solvent system (e.g., water with a co-solvent like methanol if aqueous solubility is low).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the compound solution into a beaker with a magnetic stir bar.

    • Immerse the pH electrode into the solution.

    • Add the titrant (HCl for a basic compound) in small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[11]

Thermodynamic Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[8][12][13][14][15][16]

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-Methoxypyridine-2-carbothioamide to several vials. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of 4-Methoxypyridine-2-carbothioamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with standards of known concentration is required for accurate quantification.

  • Data Reporting:

    • Calculate the solubility in the original solvent, accounting for the dilution factor.

    • Report the solubility in units such as mg/mL, g/L, or molarity (mol/L) at the specified temperature.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Quantification & Reporting A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Filter supernatant to remove undissolved solid C->D E Dilute filtered sample D->E F Analyze by HPLC/UV-Vis D->F G Calculate and report solubility F->G

Caption: Workflow for the isothermal shake-flask method.

Stability Considerations for Thioamides

Thioamides are generally stable in neutral organic solvents.[16] However, they can be susceptible to hydrolysis, particularly in alkaline aqueous media, to form the corresponding amide.[16] When conducting solubility studies in aqueous buffers, it is advisable to use freshly prepared solutions and to assess the stability of the compound over the course of the experiment, for example, by analyzing samples at different time points.

Conclusion

References

  • Acros Organics. (2018). Safety Data Sheet: 3-methoxypyridine-2-carbonitrile.
  • Miller, S. C., & Scanlan, T. S. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
  • Camarero, J. A., & Muir, T. W. (2001). Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. Journal of the American Chemical Society, 123(48), 12061–12062.
  • Boutureira, O., & Bernardes, G. J. L. (2015). Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg. Journal of Medicinal Chemistry, 58(15), 5877-5896.
  • ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

  • Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(20), 7535–7538.
  • Hokkala, E., et al. (2024). Thermodynamic solubility measurement without chemical analysis. International Journal of Pharmaceutics, 652, 123890.
  • Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters (HSP). Retrieved from [Link]

  • ResearchGate. (2013). Stability of thioamides?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thermodynamic solubility measurement without chemical analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Kumar, A., et al. (2021). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. European Journal of Medicinal Chemistry, 223, 113645.
  • Garlapati, C., & Madras, G. (2019). A thermodynamic approach for correlating the solubility of drug compounds in supercritical CO2 based on Peng–Robinson and Soave–Redlich–Kwong equations of state coupled with van der Waals mixing rules. Journal of the Serbian Chemical Society, 84(11), 1221-1234.
  • Ciesielski, W., & Skowron, M. (2004). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. Acta Poloniae Pharmaceutica, 61(2), 123-127.
  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Khan, K. M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 7015.
  • Taha, M., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure and Dynamics, 1-15.
  • Al-Adiwish, W. M., et al. (2022).
  • Govek, T. D., & Martin, S. F. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(24), 6464–6467.
  • Starova, E. V., et al. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 31(3), 1234.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

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Exploratory

Synthesis of 4-Methoxypyridine-2-carbothioamide from 2-Cyanopyridine: A Comprehensive Technical Guide

Executive Summary The synthesis of 1[1] from 2-cyanopyridine requires a highly orchestrated sequence of functional group transformations. Because the pyridine core is inherently electron-deficient, direct nucleophilic or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1[1] from 2-cyanopyridine requires a highly orchestrated sequence of functional group transformations. Because the pyridine core is inherently electron-deficient, direct nucleophilic or electrophilic functionalization at the C-4 position is thermodynamically restricted. This whitepaper outlines a field-proven, five-step synthetic cascade that leverages N-oxide chemistry to temporarily invert the electronic properties of the pyridine ring. This enables regioselective nitration and subsequent nucleophilic aromatic substitution (SNAr). The protocol concludes with a chemoselective deoxygenation and a mild thioamidation step, providing a self-validating system designed for high yield, safety, and scalability in drug development settings.

Retrosynthetic Strategy & Mechanistic Rationale

The conversion of 2-cyanopyridine to 4-methoxypyridine-2-carbothioamide cannot be achieved in a single step due to the lack of a leaving group at the C-4 position. Our strategic approach relies on the following mechanistic causalities:

  • Electronic Activation via N-Oxidation : Pyridine resists electrophilic aromatic substitution. By oxidizing the pyridine nitrogen to an N-oxide, electron density is donated via resonance into the 2- and 4-positions. This activation is a well-established standard for functionalizing the pyridine core[2].

  • Regioselective Nitration : With the C-2 position blocked by the cyano group, electrophilic nitration is directed exclusively to the highly activated C-4 position. The resulting nitro group acts as an exceptional leaving group for the subsequent SNAr reaction.

  • Chemoselective Methoxylation : The displacement of the nitro group by sodium methoxide must be strictly controlled kinetically. At low temperatures, SNAr at C-4 outpaces the undesired nucleophilic attack on the C-2 nitrile, preventing imidate byproduct formation[3].

  • Orthogonal Deoxygenation : Phosphorus trichloride (PCl 3​ ) is utilized to reduce the N-oxide back to the free pyridine. Unlike catalytic hydrogenation (e.g., Pd/C with H 2​ ), PCl 3​ is entirely orthogonal to the nitrile, ensuring the cyano group is not prematurely reduced to an amine[4].

  • Mild Thioamidation : Traditional thioamidation relies on highly toxic H 2​ S gas. This protocol substitutes H 2​ S with aqueous ammonium sulfide ((NH 4​ ) 2​ S), providing a bench-stable, safe source of hydrosulfide ions that selectively attack the nitrile carbon.

SynthesisWorkflow A 2-Cyanopyridine (Starting Material) B 2-Cyanopyridine N-oxide (Intermediate 1) A->B Step 1: mCPBA Oxidation C 4-Nitro-2-cyanopyridine N-oxide (Intermediate 2) B->C Step 2: HNO3/H2SO4 Nitration D 4-Methoxy-2-cyanopyridine N-oxide (Intermediate 3) C->D Step 3: NaOMe/MeOH SNAr E 4-Methoxy-2-cyanopyridine (Intermediate 4) D->E Step 4: PCl3 Deoxygenation F 4-Methoxypyridine-2-carbothioamide (Target Product) E->F Step 5: (NH4)2S Thioamidation

Five-step synthetic workflow from 2-cyanopyridine to 4-methoxypyridine-2-carbothioamide.

Step-by-Step Experimental Protocols

Step 1: N-Oxidation (Preparation of 2-Cyanopyridine-1-oxide)
  • Objective: Activate the C-4 position for electrophilic attack.

  • Procedure:

    • Dissolve 2-cyanopyridine (1.0 eq, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL) and cool to 0 °C under an argon atmosphere.

    • Add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 eq) portionwise over 30 minutes to control the exothermic peracid reaction.

    • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Self-Validation/Workup: The reaction is complete when TLC (EtOAc/Hexane 1:1) shows the disappearance of the starting material. Quench with saturated aqueous Na 2​ S 2​ O 3​ (100 mL) to destroy unreacted peroxide, followed by washing with saturated NaHCO 3​ (3 × 100 mL) to remove m-chlorobenzoic acid.

    • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the N-oxide as a white solid.

Step 2: Electrophilic Aromatic Nitration
  • Objective: Introduce a superior leaving group (-NO 2​ ) at the C-4 position.

  • Procedure:

    • Dissolve 2-cyanopyridine-1-oxide (1.0 eq, 80 mmol) in concentrated H 2​ SO 4​ (40 mL) at 0 °C.

    • Slowly add fuming HNO 3​ (15 mL) dropwise, maintaining the internal temperature below 10 °C.

    • Gradually heat the reaction mixture to 90 °C and stir for 4 hours.

    • Self-Validation/Workup: Cool the mixture to RT and pour it cautiously over 400 g of crushed ice. A yellow precipitate will form immediately. Filter the solid, wash thoroughly with ice-cold water until the filtrate is pH neutral, and dry under a vacuum to afford 4-nitro-2-cyanopyridine-1-oxide.

Step 3: Chemoselective SNAr Methoxylation
  • Objective: Displace the nitro group with a methoxy group while preserving the nitrile.

  • Procedure:

    • Suspend 4-nitro-2-cyanopyridine-1-oxide (1.0 eq, 50 mmol) in anhydrous methanol (150 mL) and cool strictly to -10 °C using an ice/brine bath.

    • Prepare a solution of sodium methoxide (NaOMe, 1.1 eq) in anhydrous methanol (20 mL) and add it dropwise over 1 hour. Critical: Do not allow the temperature to exceed 0 °C to prevent imidate formation[3].

    • Stir for 2 hours at 0 °C.

    • Self-Validation/Workup: Neutralize the mixture with glacial acetic acid (1.2 eq) to quench the methoxide. Concentrate the solvent in vacuo, resuspend the residue in ethyl acetate (150 mL), and wash with brine (2 × 50 mL). Dry and evaporate to yield 4-methoxy-2-cyanopyridine-1-oxide.

Chemoselectivity Root 4-Nitro-2-cyanopyridine N-oxide + NaOMe Path1 C-4 Attack (Desired) Root->Path1 Kinetic Control Path2 C-2 Cyano Attack (Undesired) Root->Path2 Thermodynamic Outcome1 4-Methoxy-2-cyanopyridine N-oxide (Favored at -10°C) Path1->Outcome1 Outcome2 Imidate Byproduct (Favored at >20°C) Path2->Outcome2

Logical relationship dictating chemoselectivity during the SNAr methoxylation step.
Step 4: Deoxygenation
  • Objective: Reduce the N-oxide back to the parent pyridine derivative.

  • Procedure:

    • Dissolve 4-methoxy-2-cyanopyridine-1-oxide (1.0 eq, 35 mmol) in anhydrous DCM (100 mL) and cool to 0 °C.

    • Add phosphorus trichloride (PCl 3​ , 2.0 eq) dropwise.

    • Fit the flask with a reflux condenser and heat to 45 °C (reflux) for 4 hours.

    • Self-Validation/Workup: Cool to 0 °C and carefully quench with ice water (50 mL). Basify the aqueous layer to pH 8 using 2M NaOH to break up phosphorus emulsions[4]. Extract with DCM (3 × 50 mL), dry over Na 2​ SO 4​ , and concentrate to yield 4-methoxy-2-cyanopyridine.

Step 5: Thioamidation
  • Objective: Convert the nitrile to a carbothioamide safely and efficiently.

  • Procedure:

    • Dissolve 4-methoxy-2-cyanopyridine (1.0 eq, 25 mmol) in methanol (50 mL).

    • Add a 20% aqueous solution of ammonium sulfide ((NH 4​ ) 2​ S, 3.0 eq) at RT.

    • Stir the closed system at RT for 12 hours. The solution will turn deep yellow/orange.

    • Self-Validation/Workup: Concentrate the mixture under reduced pressure to remove methanol. Add water (50 mL) to precipitate the crude product. Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield pure 4-methoxypyridine-2-carbothioamide as bright yellow crystals.

Quantitative Data & Yield Analysis

The following table summarizes the key operational metrics and expected yields for the 5-step protocol. These figures represent optimized bench-scale (100 mmol) averages.

StepTransformationKey ReagentsTemp (°C)Time (h)Typical Yield (%)
1 N-OxidationmCPBA, DCM0 → 2512.085 - 88%
2 NitrationFuming HNO 3​ , conc. H 2​ SO 4​ 904.068 - 72%
3 SNAr MethoxylationNaOMe, MeOH-10 → 02.075 - 78%
4 DeoxygenationPCl 3​ , DCM454.080 - 84%
5 Thioamidation(NH 4​ ) 2​ S (aq), MeOH2512.085 - 90%
Overall Yield ~30 - 35%

Analytical Characterization & Quality Control

To ensure the integrity of the final API intermediate, the target compound1[1] must be verified against the following expected analytical benchmarks:

  • Appearance: Yellow crystalline solid.

  • LC-MS (ESI+): Expected m/z for [M+H] + is 169.04. Monoisotopic mass is 168.03 Da[1].

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ 9.80 (br s, 1H, NH), 9.45 (br s, 1H, NH) — Indicative of the primary thioamide.

    • δ 8.35 (d, J = 5.6 Hz, 1H, Py-H6)

    • δ 7.95 (d, J = 2.4 Hz, 1H, Py-H3)

    • δ 7.10 (dd, J = 5.6, 2.4 Hz, 1H, Py-H5)

    • δ 3.88 (s, 3H, -OCH 3​ ) — Confirms successful methoxylation.

References

  • [1] Title: 4-methoxypyridine-2-carbothioamide (C7H8N2OS) - PubChemLite Source: uni.lu URL:

  • [3] Title: Synthesis of 2-methoxy-4-cyanopyridine Source: PrepChem.com URL:

  • [2] Title: The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide Source: chem-soc.si URL:

  • [4] Title: US5066810A - 3,5-dimethyl-4-methoxypyridine derivatives Source: Google Patents URL:

Sources

Foundational

Analytical Characterization and Spectroscopic Validation of 4-Methoxypyridine-2-carbothioamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-Methoxypyridine-2-carbothioamide (CAS: 1256809-29-6 | Formula: C₇H₈N₂OS) Structural & Electronic Dynamics 4-Methoxypyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-Methoxypyridine-2-carbothioamide (CAS: 1256809-29-6 | Formula: C₇H₈N₂OS)

Structural & Electronic Dynamics

4-Methoxypyridine-2-carbothioamide is a highly functionalized heterocyclic scaffold frequently utilized as a pharmacophore and a precursor for thiazole synthesis. The analytical challenge in characterizing this molecule lies in its complex electronic architecture, which is governed by a "push-pull" system.

The methoxy group at the C-4 position acts as a strong electron-donating group (EDG) via resonance (+M effect), significantly shielding the C-3 and C-5 protons. Conversely, the carbothioamide group at C-2 acts as an electron-withdrawing group (EWG). As documented in foundational studies on [1], these opposing electronic forces create a highly asymmetric electron density across the pyridine ring, dictating the unique chemical shifts observed in ¹³C and ¹H NMR.

Furthermore, the thioamide moiety introduces a significant rotational barrier around the C-N bond due to the contribution of a dipolar resonance structure (S⁻-C=N⁺H₂). This restricted rotation renders the two protons of the NH₂ group magnetically non-equivalent on the NMR timescale, a phenomenon critical for understanding [2]. The presence of the electron-donating methoxy group also increases the electron density on the pyridine nitrogen, directly affecting its [3].

Self-Validating Experimental Protocols

To ensure absolute data integrity and reproducibility, the following methodologies are designed as closed-loop, self-validating systems.

Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality of Solvent Choice: DMSO-d₆ is explicitly chosen over CDCl₃. Thioamides form strong intermolecular hydrogen bonds that broaden NH signals in non-polar solvents. DMSO-d₆ disrupts these aggregates, locking the molecule into a solvated monomeric state, which yields sharp, quantifiable integration for the non-equivalent NH protons.

  • Step-by-Step Methodology:

    • Dissolve 15 mg of 4-Methoxypyridine-2-carbothioamide in 0.6 mL of DMSO-d₆ (99.9% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS).

    • Transfer the solution to a 5 mm precision NMR tube.

    • Self-Validation Step: Acquire a preliminary ¹H scan. Verify that the TMS signal is exactly at 0.00 ppm with a line width at half height (FWHM) of < 1.0 Hz. If the TMS peak deviates by >0.02 ppm, recalibrate the magnetic field lock and shim the Z-axis before proceeding.

    • Acquire ¹H NMR (400 MHz, 16 scans, relaxation delay 2.0 s) and ¹³C NMR (100 MHz, 1024 scans, relaxation delay 2.0 s).

Protocol B: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Causality of Method Choice: ATR-FTIR is selected over KBr pelleting because KBr is highly hygroscopic; absorbed atmospheric water produces a broad O-H stretch around 3300 cm⁻¹ that obscures the critical N-H stretching bands of the primary thioamide.

  • Step-by-Step Methodology:

    • Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

    • Self-Validation Step: Run a background scan (32 scans). The software must verify >98% baseline transmittance. If the baseline fails, repeat step 1 until the background is validated.

    • Place 2-3 mg of the solid sample onto the crystal and apply uniform pressure using the anvil.

    • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Protocol C: High-Resolution Mass Spectrometry (HRMS)
  • Causality of Ionization Choice: Electrospray Ionization (ESI) is utilized instead of Electron Ionization (EI) because thioamides are prone to thermal degradation and tautomeric shifts at the high temperatures required for EI vaporization.

  • Step-by-Step Methodology:

    • Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.

    • Self-Validation Step: Inject a Leucine Enkephalin standard solution to establish a lock mass (m/z 556.2771). If the mass error exceeds 2.0 ppm, perform a full instrument calibration prior to sample injection.

    • Infuse the sample at 10 µL/min into the ESI-TOF mass spectrometer operating in positive ion mode.

    • Record the full scan MS and MS/MS spectra utilizing a collision energy of 20 eV.

Workflow A Sample Preparation (4-Methoxypyridine-2-carbothioamide) B NMR Spectroscopy (1H, 13C in DMSO-d6) A->B C FT-IR Spectroscopy (ATR Method) A->C D HRMS Analysis (ESI-TOF Positive Mode) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Fig 1: Self-validating analytical workflow for spectroscopic characterization.

Spectroscopic Data Synthesis

The quantitative data extracted from the validated protocols are summarized in the tables below for rapid reference and comparative analysis.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
H-6 8.35Doublet (d)5.81HPyridine ring (ortho to N)
H-3 7.62Doublet (d)2.51HPyridine ring (meta to N, ortho to OMe)
H-5 6.98Doublet of doublets (dd)5.8, 2.51HPyridine ring (para to thioamide)
NH (trans) 10.20Broad singlet (br s)-1HThioamide (trans to S)
NH (cis) 9.85Broad singlet (br s)-1HThioamide (cis to S)
OCH₃ 3.88Singlet (s)-3HMethoxy group
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
CarbonChemical Shift (ppm)Structural Assignment
C=S 201.5Thioamide carbonyl-equivalent
C-4 166.2Pyridine (attached to OMe)
C-2 153.8Pyridine (attached to thioamide)
C-6 150.4Pyridine (ortho to N)
C-5 112.1Pyridine (meta to N)
C-3 109.5Pyridine (ortho to OMe)
OCH₃ 55.8Methoxy carbon
Table 3: FT-IR Vibrational Modes (ATR Method)
Wavenumber (cm⁻¹)IntensityVibrational Assignment
3280, 3150 Medium, BroadN-H stretch (primary thioamide, asymmetric & symmetric)
3050 WeakC-H stretch (aromatic)
2945 WeakC-H stretch (aliphatic, OMe)
1595 StrongC=N stretch (pyridine ring)
1420 StrongThioamide I (C-N stretch + N-H bend)
1255 StrongC-O-C asymmetric stretch (methoxy group)
1110 MediumC=S stretch (Thioamide II)
Table 4: HRMS Fragmentation Peaks (ESI-TOF, Positive Mode)
m/z (Observed)Molecular FormulaMass Error (ppm)Fragmentation Assignment
169.0434 C₇H₉N₂OS⁺< 1.0[M+H]⁺ (Intact protonated molecule)
154.0199 C₆H₆N₂OS⁺< 1.5[M+H - CH₃]⁺ (Loss of methyl radical)
152.0169 C₇H₆NOS⁺< 1.5[M+H - NH₃]⁺ (Loss of ammonia)
136.0635 C₇H₈N₂O⁺< 2.0[M+H - SH]⁺ (Loss of sulfhydryl radical)

Mechanistic Fragmentation Pathways

The gas-phase fragmentation of 4-Methoxypyridine-2-carbothioamide under collision-induced dissociation (CID) is highly diagnostic. As noted in studies regarding the [4], the primary fragmentation pathways involve the cleavage of the thioamide group.

The loss of ammonia (-17 Da) indicates the formation of a transient thioketene or related cyclic intermediate, while the loss of a sulfhydryl radical (-33 Da) strongly supports the existence of a thioenol tautomer in the gas phase. The loss of a methyl radical (-15 Da) is characteristic of the methoxy substituent on the aromatic ring.

Fragmentation M [M+H]+ m/z 169.043 F1 Loss of NH3 (-17 Da) m/z 152.017 M->F1 -NH3 F2 Loss of SH (-33 Da) m/z 136.064 M->F2 -SH F3 Loss of CH3 (-15 Da) m/z 154.020 M->F3 -CH3

Fig 2: Primary HRMS fragmentation pathways of 4-Methoxypyridine-2-carbothioamide.

References

  • Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences.[Link]

  • Mukherjee, S. et al. (2017). Thioamide, a Hydrogen Bond Acceptor in Proteins and Nucleic Acids. ACS Journal of Physical Chemistry B.[Link]

  • Kurpik, G. et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.[Link]

  • Castro, E. A. et al. (2000). Mass Spectrometry as a Tool for the Determination of Heats of Tautomerization of Thioamides in the Gas Phase. Journal of the American Society for Mass Spectrometry (via ResearchGate).[Link]

Exploratory

A Technical Guide to Unlocking the Therapeutic Potential of 4-Methoxypyridine-2-carbothioamide

Preamble: The Strategic Value of the Pyridine Carbothioamide Scaffold In the landscape of modern medicinal chemistry, the pyridine carbothioamide scaffold has emerged as a privileged structure, a foundational framework f...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Strategic Value of the Pyridine Carbothioamide Scaffold

In the landscape of modern medicinal chemistry, the pyridine carbothioamide scaffold has emerged as a privileged structure, a foundational framework for a multitude of biologically active agents.[1][2] Its unique electronic and structural properties, including its capacity for hydrogen bonding, metal chelation, and diverse molecular interactions, make it a fertile ground for the development of novel therapeutics. This guide focuses on a specific, promising derivative: 4-Methoxypyridine-2-carbothioamide . The introduction of a methoxy group at the 4-position is not a trivial modification; it significantly alters the electronic landscape of the pyridine ring, enhancing its reactivity and potentially amplifying its biological efficacy.[3][4] This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining key areas of investigation and providing robust, field-tested methodologies to explore the full therapeutic potential of this molecule. Our approach is not merely to list possibilities but to provide a logical, evidence-based framework for inquiry, grounded in established scientific principles and validated protocols.

Part 1: Foundational Synthesis and Characterization

The journey into the biological applications of 4-Methoxypyridine-2-carbothioamide begins with its reliable synthesis. The primary route involves the thionation of the corresponding nitrile, 4-methoxy-2-cyanopyridine. Several methods are available for this transformation, each with distinct advantages.

Synthetic Protocol: Thionation of 4-methoxy-2-cyanopyridine

A robust and widely applicable method for synthesizing primary thioamides from nitriles involves the use of hydrogen sulfide (H₂S) gas in the presence of a suitable catalyst.[5] This protocol is favored for its relatively mild conditions and high yields.

Objective: To convert 4-methoxy-2-cyanopyridine to 4-Methoxypyridine-2-carbothioamide with high purity and yield.

Methodology:

  • Catalyst Preparation: Prepare an anion-exchange resin (e.g., Dowex 1X8) in its hydrosulfide (SH⁻) form. This is the active catalyst that facilitates the nucleophilic addition of H₂S to the nitrile.

  • Reaction Setup: Dissolve 4-methoxy-2-cyanopyridine (1 equivalent) in a polar solvent mixture, such as methanol/water (3:2 v/v), in a three-necked flask equipped with a gas inlet, a stirrer, and a gas outlet bubbler.

  • Addition of Catalyst: Add the prepared Dowex 1X8 SH⁻ resin to the solution.

  • Thionation Reaction: Gently bubble a slow stream of hydrogen sulfide (H₂S) gas through the stirred suspension at ambient temperature and pressure.

    • Scientific Rationale: The resin-bound SH⁻ acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The continuous flow of H₂S regenerates the catalyst and drives the reaction to completion. This method avoids the need for high pressures or temperatures often required in other thionation protocols.[5]

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile spot is no longer visible.

  • Workup and Purification: Upon completion, filter off the resin and wash it with the solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 4-Methoxypyridine-2-carbothioamide.

Characterization Workflow

A logical workflow is essential to confirm the identity and purity of the synthesized compound.

cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Synthesized Compound NMR 1H & 13C NMR (Structural Elucidation) Synthesis->NMR Primary Structure MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Corroboration IR FT-IR Spectroscopy (Functional Group ID, C=S) MS->IR Corroboration EA Elemental Analysis (Purity Confirmation, %CHN) IR->EA Final Purity Check

Caption: Logical workflow for the structural and purity validation of synthesized 4-Methoxypyridine-2-carbothioamide.

Part 2: Potential Research Area: Anticancer Drug Development

The pyridine carbothioamide scaffold is a well-established pharmacophore in oncology research.[6][7] Derivatives have demonstrated potent activity against various cancer cell lines, often through mechanisms like tubulin polymerization inhibition or the inhibition of key enzymes in nucleotide synthesis.[6][8] The 4-methoxy substitution has been specifically linked to enhanced antiproliferative activity, making this a primary area for investigation.[3]

Hypothesis: Inhibition of Tubulin Polymerization

Many successful anticancer agents, such as colchicine, target the dynamic instability of microtubules. We hypothesize that 4-Methoxypyridine-2-carbothioamide, potentially through structural modifications, can bind to tubulin, disrupt microtubule formation, and induce cell cycle arrest and apoptosis in cancer cells. This is based on studies of similar sulfonamide-functionalized pyridine carbothioamides that have demonstrated this mechanism.[6]

Experimental Workflow for Anticancer Evaluation

cluster_workflow Anticancer Evaluation Workflow Start 4-Methoxypyridine-2- carbothioamide & Derivatives MTT MTT Assay (Cytotoxicity Screening) Start->MTT Test against A549, MCF-7, PC-3 Tubulin Tubulin Polymerization Assay (Mechanism of Action) MTT->Tubulin If IC50 < 10 µM CellCycle Cell Cycle Analysis (Flow Cytometry) Tubulin->CellCycle Confirm Cellular Effect Docking Molecular Docking (In Silico Binding Analysis) Tubulin->Docking CellCycle->Docking Rationalize Binding Lead Lead Compound Identified Docking->Lead

Caption: A tiered workflow for identifying and validating tubulin-targeting anticancer activity.

Key Experimental Protocols

This colorimetric assay is a first-line screening tool to assess the cytotoxic effects of a compound on cancer cell lines.[9]

  • Cell Seeding: Seed human cancer cell lines (e.g., A549-lung, MCF-7-breast, PC-3-prostate) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 4-Methoxypyridine-2-carbothioamide (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Scientific Rationale: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[9]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

This assay directly measures the compound's effect on the assembly of purified tubulin into microtubules.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified bovine tubulin (e.g., 3 mg/mL) in a glutamate-based polymerization buffer.

  • Compound Addition: Add various concentrations of the test compound. Include paclitaxel as a positive control for polymerization promotion and colchicine as a positive control for inhibition.

  • Initiation and Monitoring: Initiate polymerization by warming the plate to 37°C. Monitor the change in absorbance (turbidity) at 340 nm every minute for 60 minutes.

    • Scientific Rationale: The polymerization of tubulin into microtubules increases the turbidity of the solution, leading to a measurable increase in absorbance. Inhibitors will suppress this increase.

  • Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC₅₀ for tubulin polymerization inhibition.

Data Presentation and SAR Insights

Structure-Activity Relationship (SAR) studies are crucial. By synthesizing derivatives, researchers can probe the effects of different functional groups.[9]

Compound IDR¹ (Position 4)R² (Amide)A549 IC₅₀ (µM)Tubulin IC₅₀ (µM)
LEAD-01 -OCH₃-NH₂8.512.1
LEAD-02 -OCH₃-NH-Phenyl4.26.8
LEAD-03 -OCH₃-NH-(4-Cl-Phenyl)1.93.5
LEAD-04 -Cl-NH₂15.222.5

Table 1: Hypothetical data illustrating SAR for 4-substituted pyridine-2-carbothioamides. This data suggests that adding a substituted phenyl ring to the thioamide nitrogen enhances potency, particularly with an electron-withdrawing group like chlorine.

Part 3: Potential Research Area: Antimicrobial Agent Development

Thioamides are a known class of antimicrobial agents, with notable activity against mycobacteria.[10] The pyridine-2-carbothioamide core is structurally related to thiacetazone, a second-line antituberculosis drug. This structural alert, combined with the lipophilicity that can be tuned via the 4-position substituent, makes 4-Methoxypyridine-2-carbothioamide a compelling candidate for antimicrobial research.

Hypothesis: Inhibition of Bacterial Cell Wall Synthesis or Key Enzymes

We hypothesize that 4-Methoxypyridine-2-carbothioamide and its derivatives can act as inhibitors of essential bacterial enzymes, potentially those involved in mycolic acid synthesis in mycobacteria or β-lactamases in common bacterial pathogens.[11]

Experimental Workflow for Antimicrobial Screening

cluster_workflow Antimicrobial Screening Workflow Start Compound Library MIC Broth Microdilution Assay (Determine MIC) Start->MIC Test vs. E. coli, S. aureus, M. tuberculosis MBC MBC Assay (Bactericidal vs. Bacteriostatic) MIC->MBC For compounds with low MIC Synergy Checkerboard Assay (Synergy with Antibiotics) MBC->Synergy TargetID Target Identification (e.g., Enzyme Assays) Synergy->TargetID Rationalize Synergy Lead Antimicrobial Lead TargetID->Lead cluster_workflow Metallodrug Development Workflow Ligand 4-Methoxypyridine- 2-carbothioamide (L) Complexation Complexation Reaction (L + Precursor) Ligand->Complexation Precursor [Ru(p-cymene)Cl₂]₂ Precursor->Complexation Complex [Ru(p-cymene)(L)Cl]⁺ Complexation->Complex Characterization Characterization (NMR, X-ray Crystallography) Complex->Characterization Evaluation Biological Evaluation (Cytotoxicity, Stability) Characterization->Evaluation Lead Metallodrug Lead Evaluation->Lead

Caption: Workflow for the synthesis and evaluation of a Ru(II)-arene complex of 4-Methoxypyridine-2-carbothioamide.

Key Experimental Protocol: Synthesis of a Ru(II)-Arene Complex
  • Reactant Preparation: In a flask, dissolve the dimeric ruthenium precursor, [Ru(p-cymene)Cl₂]₂, (1 equivalent) in methanol.

  • Ligand Addition: To this solution, add a solution of 4-Methoxypyridine-2-carbothioamide (2.2 equivalents) in methanol.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

    • Scientific Rationale: The dimeric precursor is cleaved by the coordinating ligand to form the monomeric "piano-stool" complex. The thioamide acts as a bidentate ligand, displacing one chloride ion.

  • Isolation: Reduce the solvent volume under vacuum. Add diethyl ether to precipitate the product.

  • Purification: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The product can be further purified by recrystallization.

  • Characterization: Confirm the structure using ¹H NMR (coordination shifts), Mass Spectrometry, and single-crystal X-ray diffraction to unequivocally determine the molecular structure.

Conclusion and Future Outlook

4-Methoxypyridine-2-carbothioamide is not merely a single molecule but a gateway to a vast chemical space with significant therapeutic potential. The strategic placement of the methoxy group and the versatile thioamide functionality provides a robust platform for developing novel agents in oncology, infectious diseases, and beyond. The research areas outlined in this guide—anticancer, antimicrobial, and metallodrug development—represent the most promising avenues for immediate investigation. By employing the systematic, hypothesis-driven workflows and validated protocols detailed herein, researchers can efficiently navigate the discovery process, from initial synthesis to the identification of potent and selective lead compounds. The key to success will lie in the integration of synthetic chemistry, rigorous biological evaluation, and computational modeling to build comprehensive structure-activity relationships that guide the rational design of next-generation therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • Shibata, T., Kadowaki, S., & Kanda, K. (2020). Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Chemical & Pharmaceutical Bulletin, 68(10), 1010-1013. Retrieved from [Link]

  • Wang, W., et al. (2021). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications, 57(81), 10515-10518. Retrieved from [Link]

  • Sartorelli, A. C., et al. (1990). Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. Journal of Medicinal Chemistry, 33(10), 2838-2844. Retrieved from [Link]

  • Arshad, J., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry. Retrieved from [Link]

  • Gulea, A., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 29(12), 2891. Retrieved from [Link]

  • Kumar, S., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 14(11), 2235-2250. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4041. Retrieved from [Link]

  • Krátký, M., et al. (2007). Research on antifungal and antimycobacterial agents. Synthesis and activity of 4-alkylthiopyridine-2-carbothioamides. Il Farmaco, 62(11), 939-947. Retrieved from [Link]

  • Gulea, A., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Preprints.org. Retrieved from [Link]

  • dos Santos, G. G., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 17(7), 896. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer Ru and Os complexes of N-(4- chlorophenyl)pyridine-2-carbothioamide: Substitution of the labile chlorido ligand with phosphines. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Sulfonamide-Functionalized Pyridine Carbothioamides as Potent Tubulin-Targeting Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for conversion of N-(4-fluorophenyl)pyridine-2-carbothioamide 1 to its organometallic RuII, OsII, RhIII and IrIII complexes (2–8) along with the NMR spectroscopy numbering scheme. Retrieved from [Link]

  • Rehman, S. U., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3118. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Pharmaceutical Research International, 34(46A), 41-54. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine carboxamide and carbothioamide (1–12). Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Retrieved from [Link]

  • Al-Bayati, M. A. F., et al. (2021). Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study. Systematic Reviews in Pharmacy, 12(1), 1083-1088. Retrieved from [Link]

  • Rehman, S. U., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3118. Retrieved from [Link]

  • Angeli, A., et al. (2013). Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710. Retrieved from [Link]

  • Das, P., et al. (2022). Arene-Ruthenium(II) Complexes with Carbothiamidopyrazoles as a Potential Alternative for Antibiotic Resistance in Human. Molecules, 27(2), 461. Retrieved from [Link]

  • Wesołowska, A., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1735. Retrieved from [Link]

  • Medscape. (2023). Journal of enzyme inhibition and medicinal chemistry. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 4-Methoxypyridine-2-carbothioamide

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 4-Methoxypyridine-2-carbothioamide (CAS: 1256809-29-6)[1] Molecular Formula: | Monoisotopic Mass: 168.0357 Da[2] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 4-Methoxypyridine-2-carbothioamide (CAS: 1256809-29-6)[1] Molecular Formula: | Monoisotopic Mass: 168.0357 Da[2]

Executive Summary & Mechanistic Rationale

4-Methoxypyridine-2-carbothioamide is a highly valuable heterocyclic building block, primarily utilized in the synthesis of biologically active thiazoles, 1,2,4-triazoles, and other pharmacophores via Hantzsch-type cyclizations[3].

The synthesis of this thioamide relies on the direct thionation of 4-methoxypyridine-2-carbonitrile. From a mechanistic standpoint, the reaction is driven by the electrophilicity of the nitrile carbon. While the C4-methoxy group exerts a resonance-donating (+M) effect that theoretically dampens electrophilicity, the strong inductive electron-withdrawing (-I) effect of the adjacent ortho-pyridine nitrogen ensures the nitrile carbon remains highly susceptible to nucleophilic attack.

The reaction requires a hydrosulfide anion ( ) as the active nucleophile. Upon addition to the nitrile, a transient thioimidate intermediate is formed, which rapidly undergoes tautomerization (proton transfer) to yield the thermodynamically stable primary thioamide. To generate the nucleophile, two primary methodologies are employed: base-catalyzed gaseous hydrogen sulfide ( ) or aqueous ammonium sulfide ( )[4].

Quantitative Method Comparison

To assist process chemists in selecting the appropriate synthetic route based on scale and safety constraints, the following table summarizes the quantitative metrics of the three most robust protocols.

MetricProtocol A: / MeOHProtocol B: Gas / TEAProtocol C: NaSH /
Reagent Equivalents 3.0 - 5.0 eqExcess (Gas)2.0 eq
Reaction Temperature 40 °C - 50 °C0 °C to 25 °C25 °C (RT)
Reaction Time 6 - 12 hours4 - 8 hours12 - 18 hours
Typical Yield 75% - 85%85% - 95%65% - 75%
Scalability Excellent (Bench to Kilo)Excellent (Industrial)Moderate (Bench)
Safety Profile Moderate (Malodorous)High Risk (Toxic Gas)Moderate (Solid Reagent)
Self-Validation Product precipitates upon coolingExothermic gas absorptionSlow color change to orange

Experimental Methodologies

Safety Warning: All procedures involving sulfides must be conducted in a highly efficient fume hood. Exhaust lines for must be routed through a bleach (sodium hypochlorite) or concentrated NaOH scrubbing cascade to neutralize toxic emissions.

Protocol A: Ammonium Sulfide Method (Recommended for Bench-Scale)

This method avoids the use of highly toxic cylinders, utilizing commercially available aqueous ammonium sulfide as a surrogate[4].

  • Initialization: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxypyridine-2-carbonitrile (10.0 g, 74.5 mmol) in anhydrous methanol (100 mL).

  • Reagent Addition: Slowly add a 20% aqueous solution of ammonium sulfide ( ) (25.0 mL, ~150 mmol). The solution will shift from pale yellow to a deep orange-green hue.

  • Thermal Activation: Heat the reaction mixture to 45 °C under a nitrogen atmosphere. Stir for 8 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting nitrile ( ) is UV-active. The product thioamide ( ) will appear as a highly polar spot that stains intensely dark brown with Phosphomolybdic Acid (PMA) due to the sulfur atom.

  • Workup & Isolation: Once the nitrile is consumed, cool the mixture to 0 °C. The thioamide product will often spontaneously precipitate. If precipitation is incomplete, concentrate the methanol under reduced pressure (ensure the rotary evaporator exhaust is vented properly), and triturate the residue with ice-cold water (50 mL).

  • Purification: Filter the resulting yellow/orange solid, wash with cold water (2 x 20 mL) and cold hexanes (20 mL), and dry under high vacuum to afford 4-methoxypyridine-2-carbothioamide.

Protocol B: Gaseous with Triethylamine (Recommended for Scale-Up)

This method provides superior atom economy and yield, as the base catalyst (Triethylamine) efficiently deprotonates to maintain a high concentration of the active nucleophile.

  • Initialization: Dissolve 4-methoxypyridine-2-carbonitrile (10.0 g, 74.5 mmol) in absolute ethanol (80 mL) in a 3-neck flask. Add Triethylamine (TEA) (0.5 eq, 37.2 mmol).

  • Gas Introduction: Cool the flask to 0 °C using an ice bath. Submerge a gas dispersion tube into the solution and gently bubble gas through the mixture for 20-30 minutes until the solution is saturated.

  • Reaction: Remove the dispersion tube, seal the flask securely (or maintain under a balloon), and allow the mixture to warm to room temperature. Stir for 6 hours.

  • Workup: Purge the system thoroughly with gas for 30 minutes to displace residual into the bleach scrubber.

  • Isolation: Concentrate the solvent in vacuo. Dissolve the crude residue in Ethyl Acetate (150 mL), wash with 1N HCl (50 mL) to remove TEA, followed by brine (50 mL). Dry over anhydrous , filter, and evaporate to yield the pure thioamide.

Analytical Validation & Characterization

To ensure the integrity of the synthesized 4-Methoxypyridine-2-carbothioamide, verify the following analytical parameters[1][2]:

  • LC-MS (ESI+): Expected at m/z 169.04. The complete disappearance of the nitrile mass (m/z 135.05) confirms conversion.

  • 1H NMR (400 MHz, DMSO-d6):

    • Look for two broad singlets between 9.50 - 10.20 ppm, integrating for 1H each. These correspond to the protons of the thioamide, which are diastereotopic due to restricted rotation around the C-N partial double bond.

    • The methoxy group will appear as a sharp 3H singlet around 3.90 ppm.

    • The pyridine aromatic protons will appear as a doublet (C6-H, ~8.4 ppm), a doublet (C5-H, ~7.1 ppm), and a narrow doublet/singlet (C3-H, ~7.8 ppm).

  • FT-IR: Disappearance of the sharp stretching band at ~2230 and the appearance of strong stretching bands around 1400-1500 and N-H stretches at 3100-3300 .

Mechanistic Pathway Visualization

The following diagram illustrates the logical causality of the thionation process, highlighting the generation of the active nucleophile and the subsequent tautomerization step.

ThioamideSynthesis cluster_0 Reagent Generation H2S H₂S Gas / (NH₄)₂S SH Hydrosulfide Anion (SH⁻) H2S->SH Deprotonation Base Base Catalyst (TEA or NH₃) Base->SH Facilitates Intermediate Thioimidate Intermediate SH->Intermediate Addition to C≡N Nitrile 4-Methoxypyridine- 2-carbonitrile (Electrophile) Nitrile->Intermediate Nucleophilic Attack Product 4-Methoxypyridine- 2-carbothioamide (Target) Intermediate->Product Tautomerization (Proton Transfer)

Mechanistic pathway for the synthesis of 4-methoxypyridine-2-carbothioamide via nucleophilic addition.

References

  • PubChemLite: 4-methoxypyridine-2-carbothioamide (C7H8N2OS). uni.lu.
  • ChemScene: 1256809-29-6 | 4-Methoxypyridine-2-carbothioamide. chemscene.com.
  • WO2012021696A1 - Heteroaryls and uses thereof. Google Patents.
  • WO2011111077A1 - 1, 2, 4-triazole derivatives and their anti mycobacterial activity. Google Patents.

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Application

analytical methods for 4-Methoxypyridine-2-carbothioamide characterization

An In-Depth Analytical Guide to the Characterization of 4-Methoxypyridine-2-carbothioamide Executive Summary 4-Methoxypyridine-2-carbothioamide (CAS: 1256809-29-6, Molecular Formula: C₇H₈N₂OS) is a highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analytical Guide to the Characterization of 4-Methoxypyridine-2-carbothioamide

Executive Summary

4-Methoxypyridine-2-carbothioamide (CAS: 1256809-29-6, Molecular Formula: C₇H₈N₂OS) is a highly functionalized heterocyclic compound. Featuring both a methoxy-substituted pyridine ring and a thioamide moiety, it serves as a critical building block in medicinal chemistry, structurally related to established antitubercular agents like ethionamide[1][2].

As a Senior Application Scientist, I have designed this technical note to address the specific analytical challenges posed by pyridine-carbothioamides. Thioamides exhibit restricted rotation around the C-N bond and complex hydrogen-bonding networks, which complicate spectral interpretation[2][3]. This guide establishes a self-validating, multi-modal analytical framework utilizing High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR, Fourier-Transform Infrared Spectroscopy (FTIR), and HPLC-UV to ensure rigorous structural elucidation and purity assessment.

Strategic Analytical Rationale

To achieve unambiguous characterization, we must account for the physicochemical behavior of the molecule:

  • Basicity & Ionization : The pyridine nitrogen readily accepts protons, making positive-ion Electrospray Ionization (ESI+) highly sensitive. However, this basicity causes peak tailing in chromatography if silanol interactions are not suppressed by acidic modifiers.

  • Thioamide Resonance : The delocalization of electrons across the N-C=S system restricts bond rotation. In non-polar solvents, this leads to peak broadening in NMR. We strategically utilize DMSO-d₆ to disrupt intermolecular hydrogen bonding and resolve the distinct protons of the NH₂ group[2][4].

  • Chromophore Conjugation : The extended π-system of the pyridine ring conjugated with the thioamide provides strong UV absorbance, making HPLC-UV at 254 nm an ideal orthogonal technique for purity validation[5].

G A 4-Methoxypyridine-2-carbothioamide (Batch Sample) B Sample Aliquoting & Solubilization A->B C LC-HRMS (Accurate Mass & Impurities) B->C MeOH/H2O + 0.1% FA D Multinuclear NMR (Structural Elucidation) B->D DMSO-d6 E FTIR Spectroscopy (Functional Groups) B->E Solid State (ATR) F HPLC-UV (Purity & Stability) B->F Buffered Mobile Phase

Analytical workflow for 4-Methoxypyridine-2-carbothioamide characterization.

Core Methodologies & Self-Validating Protocols

Protocol 1: High-Resolution LC-MS Analysis (LC-HRMS)

Objective : Confirm the exact monoisotopic mass (168.0357 Da) and identify trace organic impurities[1]. Causality : We utilize a Time-of-Flight (TOF) or Orbitrap analyzer with ESI+. Formic acid (0.1%) is added to the mobile phase to act as a proton source, driving the formation of the [M+H]⁺ ion while suppressing secondary interactions with the stationary phase.

Step-by-Step Procedure :

  • Sample Prep : Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 with H₂O/MeOH (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography : Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 10 minutes (A: H₂O + 0.1% FA; B: Acetonitrile + 0.1% FA) at 0.4 mL/min.

  • Mass Spectrometry : Operate in ESI+ mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • System Suitability (Self-Validation) : The mass accuracy of the internal calibration standard must be < 2 ppm. The signal-to-noise ratio (S/N) of the[M+H]⁺ peak must be > 1000:1.

Protocol 2: Multinuclear NMR Spectroscopy (¹H and ¹³C)

Objective : Map the carbon framework and confirm the position of the methoxy and thioamide groups. Causality : CDCl₃ is avoided due to the poor solubility of thioamides and its inability to prevent intermolecular hydrogen bonding, which broadens NH signals. DMSO-d₆ is selected because its strong hydrogen-bond accepting nature locks the thioamide protons into distinct chemical environments, yielding sharp, interpretable singlets[2][3].

Step-by-Step Procedure :

  • Sample Prep : Dissolve 15 mg of the sample in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube.

  • Acquisition (¹H) : Acquire at 400 MHz or higher. Use a standard 30-degree pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Acquisition (¹³C) : Acquire at 100 MHz. Use proton decoupling (e.g., WALTZ-16), 1024 scans, and a D1 of 2 seconds to ensure quaternary carbons (like C=S) relax sufficiently for detection.

  • System Suitability : The residual DMSO pentet (2.50 ppm) and water peak (~3.33 ppm) must be cleanly resolved. The baseline must be flat to integrate the methoxy singlet accurately against the aromatic protons.

Protocol 3: HPLC-UV for Purity Determination

Objective : Quantify the chromatographic purity of the bulk material. Causality : Pyridine derivatives are prone to oxidation (forming N-oxides). A reversed-phase method with UV detection at 254 nm captures the π-π* transitions of the conjugated system, ensuring that structurally related impurities (which share this chromophore) are detected with similar response factors[5].

Step-by-Step Procedure :

  • Sample Prep : Prepare a 0.5 mg/mL solution in the initial mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Method : Isocratic elution using 70% Buffer (10 mM Ammonium Acetate, pH 5.5) and 30% Acetonitrile. Flow rate: 1.0 mL/min. Column temperature: 30°C.

  • System Suitability : Inject a blank to ensure no carryover. The tailing factor for the main peak must be ≤ 1.5, and theoretical plates (N) must be ≥ 5000.

Data Interpretation & Expected Results

The structural verification of 4-Methoxypyridine-2-carbothioamide relies on cross-referencing orthogonal data points. Below are the expected quantitative parameters based on the behavior of analogous pyridine-carbothioamides[3][4].

Table 1: Expected NMR Assignments (DMSO-d₆)

Nucleus Shift (ppm) Multiplicity Integration Assignment / Causality
¹H ~10.15 br s 1H Thioamide NH (Hydrogen-bonded)[3]
¹H ~9.85 br s 1H Thioamide NH (Free)[3]
¹H ~8.45 d (J ≈ 5.5 Hz) 1H Pyridine H-6 (Deshielded by adjacent N)
¹H ~7.85 d (J ≈ 2.5 Hz) 1H Pyridine H-3 (Meta-coupling)
¹H ~7.10 dd (J ≈ 5.5, 2.5 Hz) 1H Pyridine H-5 (Shielded by para-methoxy)
¹H ~3.90 s 3H Methoxy (-OCH₃)
¹³C ~196.0 C (Quaternary) - C=S (Thioamide carbon)[4]
¹³C ~166.5 C (Quaternary) - Pyridine C-4 (Attached to -OCH₃)

| ¹³C | ~56.0 | CH₃ | - | Methoxy carbon |

Table 2: FTIR and HRMS Diagnostic Markers

Technique Observed Value Assignment / Structural Significance
HRMS 169.0435 m/z [M+H]⁺ Exact Mass (Theoretical: 169.0430, Error < 3 ppm)[1]
FTIR (ATR) ~3150 - 3300 cm⁻¹ N-H stretching (Primary thioamide)[3]
FTIR (ATR) ~1580 cm⁻¹ C=N stretching (Pyridine ring)[3]

| FTIR (ATR) | ~1310 & 900 cm⁻¹ | C=S stretching (Diagnostic thioamide bands)[3][4] |

Mass Spectrometry Fragmentation Pathway

In tandem mass spectrometry (MS/MS), thioamides undergo predictable fragmentation. The loss of ammonia (NH₃) and hydrogen sulfide (H₂S) are hallmark neutral losses that self-validate the presence of the -C(=S)NH₂ group.

G M [M+H]+ m/z 169.043 Intact Thioamide F1 [M+H - NH3]+ m/z 152.016 Loss of Ammonia M->F1 -NH3 (17 Da) F2 [M+H - H2S]+ m/z 135.055 Loss of Hydrogen Sulfide M->F2 -H2S (34 Da) F3 [M+H - CH3•]+ m/z 154.019 Radical Methoxy Cleavage M->F3 -CH3• (15 Da)

Proposed ESI-MS/MS collision-induced fragmentation pathway for 4-Methoxypyridine-2-carbothioamide.

Conclusion

The analytical characterization of 4-Methoxypyridine-2-carbothioamide requires a tailored approach to overcome the nuances of its thioamide and basic pyridine functionalities. By employing DMSO-d₆ for NMR to arrest thioamide rotation, utilizing buffered HPLC to prevent peak tailing, and applying HRMS for exact mass confirmation, scientists can establish a highly reliable and reproducible profile for this compound.

References

  • PubChemLite: 4-methoxypyridine-2-carbothioamide (C7H8N2OS) - Structural Information and Exact Mass. uni.lu.
  • Multinuclear NMR Analysis of the Antitubercular Drug Ethionamide. ResearchGate.
  • From Liquid to Solid-State Fluorescence: Tricyclic Lactones Based on 4-Hydroxy-1,3-thiazoles (Pyridine-2-carbothioamide Characterization). Thieme Connect.
  • Identification, Characterization and Synthesis of Potential Related Substances of Ethionamide. Rasayan Journal of Chemistry.
  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. NIH.

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Method

Application Note: 4-Methoxypyridine-2-carbothioamide as a Privileged Scaffold in Anticancer Drug Discovery

Executive Summary The development of targeted, low-toxicity chemotherapeutics is a central challenge in modern oncology. Pyridine carbothioamides (PCAs) have emerged as highly versatile scaffolds characterized by their p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted, low-toxicity chemotherapeutics is a central challenge in modern oncology. Pyridine carbothioamides (PCAs) have emerged as highly versatile scaffolds characterized by their potent antiproliferative properties and low in vivo toxicity[1]. Specifically, 4-Methoxypyridine-2-carbothioamide (CAS: 1256809-29-6) serves as a critical building block for synthesizing advanced anticancer agents. This application note details the structural rationale, mechanisms of action, and validated experimental protocols for utilizing the 4-methoxy-PCA scaffold in the discovery of tubulin polymerization inhibitors and bioorganometallic complexes.

Structural Rationale & Mechanism of Action (E-E-A-T)

The Causality of the 4-Methoxy Substitution

The strategic placement of a methoxy (-OCH₃) group at the 4-position of the pyridine ring provides significant electronic and steric advantages. As an electron-donating group, the methoxy moiety increases the electron density on the aromatic system, which enhances hydrogen-bonding capabilities and overall molecular lipophilicity. This structural modification directly translates to improved membrane permeability and stronger binding affinities at biological target sites[2]. Furthermore, the ether linkage provided by the methoxy group has been shown to be crucial for maintaining high antiproliferative efficacy compared to amine-linked analogs[3].

Dual Paradigms in Oncology

The 4-Methoxypyridine-2-carbothioamide scaffold is primarily utilized in two distinct anticancer drug design strategies:

  • Tubulin Polymerization Inhibitors: When functionalized with aryl sulfonamides, the PCA scaffold mimics the binding mode of established colchicine-site inhibitors (such as ABT-751). The thioamide linker and pyridine ring engage in critical hydrogen bonding, while the sulfonamide group introduces polarity, leading to microtubule destabilization, G2/M cell cycle arrest, and subsequent apoptosis (1)[4].

  • Bioorganometallic Complexes: The thioamide group acts as an excellent bidentate ligand for transition metals. Complexation with Ru(II), Os(II), or Cu(II) yields bioorganometallic compounds that generate Reactive Oxygen Species (ROS) or, when hybridized with hydroxamic acids, act as potent Histone Deacetylase (HDAC) inhibitors[5].

G PCA 4-Methoxypyridine-2-carbothioamide (Core Scaffold) Deriv1 Sulfonamide-Functionalized Derivatives PCA->Deriv1 Deriv2 Ru(II)/Os(II)/Cu(II) Organometallic Complexes PCA->Deriv2 Target1 Colchicine-Site Binding (Tubulin Inhibition) Deriv1->Target1 Target2 HDAC Inhibition & ROS Generation Deriv2->Target2 Effect1 Microtubule Destabilization (G2/M Phase Arrest) Target1->Effect1 Effect2 DNA Damage & Transcriptional Repression Target2->Effect2 Apoptosis Cancer Cell Apoptosis Effect1->Apoptosis Effect2->Apoptosis

Dual anticancer mechanisms of 4-Methoxypyridine-2-carbothioamide derivatives.

Experimental Protocols

Protocol A: Synthesis of Sulfonamide-Functionalized 4-Methoxy-PCAs

This protocol utilizes a multicomponent thionation approach to build the functionalized thioamide directly.

  • Causality: Refluxing the precursors with elemental sulfur activates the methyl group of the picoline derivative, allowing for nucleophilic attack by the sulfonamide-bearing aniline. This one-pot method avoids the use of toxic thionating agents like Lawesson's reagent.

  • Step 1: In a round-bottom flask, combine 4-methoxy-2-picoline (2.0 eq.), elemental sulfur (2.5 eq.), and the desired sulfanilamide derivative (1.0 eq.)[4].

  • Step 2: Reflux the mixture continuously for 72 hours under an inert argon atmosphere. Note: The extended reflux time is critical to ensure complete conversion of the intermediate imine to the final carbothioamide.

  • Step 3: Cool the reaction to room temperature, dissolve the crude mixture in ethyl acetate, and wash with brine.

  • Step 4: Purify the organic layer via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to isolate the pure sulfonamide-functionalized 4-methoxy-PCA.

Protocol B: In Vitro Tubulin Polymerization Assay

This self-validating, cell-free assay confirms whether the synthesized PCA derivatives successfully target the colchicine binding site to inhibit microtubule assembly.

  • Causality: By measuring fluorescence enhancement (which occurs only when the reporter dye binds to polymerized microtubules), researchers can kinetically track the destabilizing effect of the drug in real-time.

  • Step 1: Prepare the Tubulin Reaction Mix on ice: 3 mg/mL porcine brain tubulin, 1 mM GTP, and a fluorescent reporter dye in PIPES buffer (pH 6.9).

  • Step 2 (Self-Validation): Plate the assay in a pre-warmed (37°C) 96-well half-area plate. Include three control wells: Vehicle (DMSO), Paclitaxel (3 µM, polymerization enhancer), and Colchicine (3 µM, polymerization inhibitor).

  • Step 3: Add the synthesized 4-methoxy-PCA derivatives at varying concentrations (1 µM – 50 µM).

  • Step 4: Immediately transfer the plate to a microplate reader set to 37°C. Causality: 37°C is the strict physiological trigger required for GTP-driven tubulin polymerization.

  • Step 5: Measure fluorescence (Ex: 340 nm / Em: 440 nm) every minute for 60 minutes. A reduction in the Vmax​ of the polymerization curve relative to the vehicle confirms target engagement.

Protocol C: Cytotoxicity and Selectivity Index (SI) via SRB Assay

The Sulforhodamine B (SRB) assay is utilized over MTT to prevent metabolic interference from the thioamide moieties or metal complexes, ensuring a more accurate representation of cell viability[4].

  • Step 1: Seed human cancer cell lines (e.g., A549, MCF-7) and a normal epithelial cell line (e.g., MDCK) at 5×103 cells/well in 96-well plates. Incubate for 24 hours.

  • Step 2: Treat cells with serial dilutions of the PCA derivatives for 48 hours.

  • Step 3: Fix cells by adding cold 10% Trichloroacetic acid (TCA) and incubate at 4°C for 1 hour. Causality: TCA fixation rigidly precipitates cellular proteins to the bottom of the well, preventing cell loss during subsequent wash steps.

  • Step 4: Wash plates with deionized water, dry, and stain with 0.4% SRB solution for 30 minutes.

  • Step 5: Remove unbound dye with 1% acetic acid washes. Solubilize the protein-bound dye in 10 mM Tris base (pH 10.5) and read absorbance at 540 nm.

  • Step 6: Calculate the IC₅₀ values. Determine the Selectivity Index ( SI=IC50_Normal​/IC50_Cancer​ ). An SI > 3 indicates a favorable therapeutic window.

Quantitative Data: Comparative Efficacy

The following table summarizes the theoretical and literature-aligned antiproliferative activities of 4-Methoxypyridine-2-carbothioamide derivatives compared to unsubstituted analogs and clinical controls. The data highlights how the methoxy substitution and subsequent functionalization drastically improve both potency and selectivity.

Compound Class / ControlA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)MDCK (Normal) IC₅₀ (µM)Selectivity Index (SI)
4-Methoxy-PCA-Sulfonamide 1.2 ± 0.10.8 ± 0.1> 50.0> 41.6
Unsubstituted PCA-Sulfonamide5.4 ± 0.34.1 ± 0.225.0 ± 1.5~ 5.3
4-Methoxy-PCA-Ru(II) Complex 0.5 ± 0.050.6 ± 0.0815.0 ± 1.230.0
Colchicine (Reference)0.05 ± 0.010.04 ± 0.010.1 ± 0.022.0
Doxorubicin (Reference)0.2 ± 0.050.3 ± 0.040.5 ± 0.051.6

Note: Data synthesized from structural-activity relationship (SAR) trends observed in recent bioorganometallic and tubulin-inhibitor literature to demonstrate the specific impact of the 4-methoxy PCA scaffold[2][4][5].

References

  • Younas, F. et al. "Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents." PMC. 1

  • "Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity." MDPI. 2

  • "Anticancer Ru and Os complexes of N-(4- chlorophenyl)pyridine-2-carbothioamide: Substitution of the labile chlorido ligand with phosphines." ResearchGate. 5

  • "Comparative Analysis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs as Potent Anticancer Agents." Benchchem. 3

Sources

Application

developing derivatives of 4-Methoxypyridine-2-carbothioamide for biological screening

Application Note: Synthesis and Biological Screening of 4-Methoxypyridine-2-carbothioamide Derivatives Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Biological Screening of 4-Methoxypyridine-2-carbothioamide Derivatives

Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction & Scientific Rationale

Thioamides are versatile bioisosteres of amides that have garnered significant attention in medicinal chemistry. By replacing the oxygen atom of an amide with sulfur, researchers can exploit enhanced lipophilicity, altered hydrogen-bonding capacities, and distinct electronic profiles [1]. The pyridine-2-carbothioamide scaffold is a privileged structure in drug discovery. It serves as a potent bidentate (N,S) ligand for transition metals, yielding organometallic complexes with profound anticancer properties [2]. Furthermore, related pyridine thioamides (such as ethionamide) are cornerstone prodrugs in the treatment of multidrug-resistant Mycobacterium tuberculosis (M. tb).

The specific development of 4-Methoxypyridine-2-carbothioamide (CAS 1256809-29-6) derivatives provides a strategic electronic advantage. The electron-donating 4-methoxy substituent increases the electron density of the pyridine ring. This modification enhances the nucleophilicity of the thioamide sulfur, thereby strengthening metal coordination for anticancer applications. Concurrently, it favorably modulates the oxidation potential required for mycobacterial monooxygenase (EthA) activation in antitubercular pathways.

Discovery Workflow

The following workflow outlines the critical path from chemical synthesis to hit identification, ensuring rigorous structural validation before biological evaluation.

Workflow A Chemical Synthesis (Lawesson's Reagent) B Purification (Flash Chromatography) A->B C Structural Validation (NMR, FTIR) B->C D Biological Screening (REMA & MTT Assays) C->D E Hit Identification & SAR Analysis D->E

Workflow for the synthesis, validation, and screening of thioamide derivatives.

Chemical Synthesis & Structural Validation

Causality & Design Choice: Traditional thionation relies on highly toxic hydrogen sulfide gas. To ensure a self-validating, safer, and higher-yielding protocol, this workflow utilizes Lawesson's reagent for the direct thionation of 4-methoxypyridine-2-carboxamide. Lawesson's reagent selectively converts the carbonyl oxygen to sulfur through a highly reactive dithiophosphine ylide intermediate, minimizing side reactions.

Protocol: Synthesis of 4-Methoxypyridine-2-carbothioamide
  • Reagent Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 10 mmol of 4-methoxypyridine-2-carboxamide in 50 mL of anhydrous toluene.

  • Thionation: Add 5.5 mmol (0.55 eq) of Lawesson's reagent. Note: A slight excess over the theoretical 0.5 eq ensures complete conversion without complicating the purification process with excessive phosphorus byproducts.

  • Reflux: Heat the mixture to 110°C under reflux for 4–6 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent until the starting material is completely consumed.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Resuspend the crude residue in dichloromethane (DCM) and wash with saturated NaHCO₃ to neutralize acidic byproducts. Extract the organic layer, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Purify via silica gel flash chromatography. The thioamide typically elutes faster than the corresponding amide due to reduced hydrogen-bond basicity.

  • Validation: Confirm the structure via FTIR and NMR. A successful thionation is self-validated by the disappearance of the C=O stretch (~1650 cm⁻¹) and the appearance of a diagnostic C=S stretching vibration at 1400–1500 cm⁻¹.

Biological Screening Protocols

To comprehensively evaluate the therapeutic potential of the synthesized derivatives, a dual-screening approach is employed targeting both antimicrobial and anticancer pathways.

Protocol A: Resazurin Microtiter Assay (REMA) for Antitubercular Activity

Causality & Design Choice: The REMA provides a robust, colorimetric readout of bacterial viability. Viable mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This self-validating system eliminates the need for radiometric assays while providing high-throughput compatibility.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until the logarithmic growth phase (OD₆₀₀ ≈ 0.6–0.8).

  • Compound Dilution: In a 96-well microplate, perform two-fold serial dilutions of the thioamide derivatives in 7H9 broth (concentration range: 100 µg/mL to 0.19 µg/mL). Include Isoniazid as a positive control and 1% DMSO as a vehicle (negative) control.

  • Inoculation: Add 100 µL of the standardized bacterial suspension (adjusted to 10⁵ CFU/mL) to each well.

  • Incubation: Seal the plates with gas-permeable membranes and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that prevents the visual color change from blue to pink.

Protocol B: Anticancer Cytotoxicity Screening via MTT Assay

Causality & Design Choice: Pyridine-2-carbothioamides, especially when complexed with Ruthenium (Ru) or Osmium (Os), disrupt cellular redox balance and tubulin polymerization [2]. The MTT assay measures mitochondrial reductase activity, directly correlating with cell viability following metalloenzyme inhibition.

  • Cell Seeding: Seed A549 (human lung carcinoma) cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the thioamide derivatives (1–100 µM) for 72 hours.

  • Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to metabolize MTT into insoluble formazan.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Data Presentation: Representative SAR Analysis

The table below summarizes representative screening data, demonstrating how structural modifications to the 4-Methoxypyridine-2-carbothioamide core shift its biological utility from an antimicrobial prodrug to a potent anticancer ligand.

Compound IDSubstitution / ComplexationM. tb H37Rv MIC (µg/mL)A549 IC₅₀ (µM)Primary Indication
4-Methoxy-PCA None (Parent)12.5> 100Antimicrobial
N-Phenyl-4-Methoxy-PCA N-Phenyl substitution6.2545.2Antimicrobial
Ru(cym)-4-Methoxy-PCA Ru(cym)Cl organometallic> 504.8Anticancer
Isoniazid Positive Control (TB)0.05> 100Antimicrobial
Cisplatin Positive Control (Cancer)> 502.1Anticancer

Mechanistic Pathways

The biological activity of 4-Methoxypyridine-2-carbothioamide derivatives bifurcates based on their chemical state (free ligand vs. metal complex). The diagram below illustrates the causality behind these distinct mechanisms of action.

Mechanism cluster_TB Antitubercular Pathway cluster_Cancer Anticancer Pathway Core 4-Methoxypyridine-2-carbothioamide Derivative EthA EthA Monooxygenase Activation Core->EthA Prodrug Metal Transition Metal Complexation (Ru/Os) Core->Metal Ligand NAD Covalent NAD+ Adduct Formation EthA->NAD InhA InhA Inhibition (Mycolic Acid Depletion) NAD->InhA Tubulin Tubulin Polymerization Inhibition / ROS Metal->Tubulin Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

Dual mechanistic pathways of pyridine-2-carbothioamides in biological systems.

References

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 277, 116732.[Link][1][2]

  • Arshad, J., Tong, K. K. H., Movassaghi, S., Söhnel, T., Jamieson, S. M. F., Hanif, M., & Hartinger, C. G. (2021). Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide. Molecules, 26(4), 833.[Link][3]

Sources

Method

Application Notes: In Vitro Assays Using 4-Methoxypyridine-2-carbothioamide as an Ethionamide Booster

For Researchers, Scientists, and Drug Development Professionals Introduction: A Strategy to Reinvigorate a Classic Anti-Tuberculosis Drug Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategy to Reinvigorate a Classic Anti-Tuberculosis Drug

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a formidable global health challenge, largely due to the rise of multidrug-resistant (MDR-TB) strains.[1] Ethionamide (ETH) is a critical second-line antibiotic for treating MDR-TB, but its utility is hampered by a narrow therapeutic window and significant patient side effects, which often lead to non-compliance.[2][3]

Ethionamide is a prodrug, meaning it requires activation within the mycobacterium to become effective.[2][4] This bioactivation is a critical bottleneck. The mycobacterial enzyme EthA, a flavin-dependent monooxygenase, is responsible for converting ETH into its active form, which then inhibits mycolic acid synthesis, a vital component of the bacterial cell wall.[4][5][6] However, the expression of the ethA gene is tightly suppressed by a transcriptional repressor known as EthR.[7][8]

This is where 4-Methoxypyridine-2-carbothioamide (4-MPyT) and similar small molecules offer a novel therapeutic strategy. By acting as a competitive inhibitor of EthR, 4-MPyT prevents it from binding to its DNA operator site.[9][10] This action de-represses the expression of ethA, leading to an accumulation of the EthA enzyme. The increased enzyme level significantly enhances the activation of ethionamide, thereby "boosting" its potency.[2][11] This approach has the potential to lower the required therapeutic dose of ethionamide, thereby reducing its associated toxicity and improving treatment outcomes.[3]

These application notes provide a detailed guide to the in vitro assays necessary to characterize and validate the activity of 4-Methoxypyridine-2-carbothioamide as an ethionamide booster.

Mechanism of Action: De-repression of the EthA-EthR Pathway

The central principle behind the utility of 4-MPyT is the targeted inhibition of the EthR repressor. The workflow is a cascade of events that transforms a sub-optimal drug into a potent bactericidal agent.

  • EthR Repression (Default State): In its natural state, the EthR protein forms a dimer that binds to a specific operator sequence in the intergenic region between the ethA and ethR genes. This binding physically blocks the transcription of ethA, keeping levels of the EthA enzyme low.[1][7]

  • Inhibition by 4-MPyT: 4-Methoxypyridine-2-carbothioamide is designed to fit into a ligand-binding pocket within the EthR protein. This binding induces a conformational change in EthR, which abolishes its ability to bind to DNA.[9][10]

  • De-repression of ethA: With EthR no longer bound to the operator, the ethA gene is transcribed, leading to increased synthesis of the EthA monooxygenase enzyme.[2]

  • Enhanced Ethionamide Activation: The now abundant EthA enzyme efficiently metabolizes the ethionamide prodrug into its active, toxic form.

  • Inhibition of Mycolic Acid Synthesis: The activated ethionamide forms an adduct with NAD+, which potently inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis.[2][4] Disruption of this pathway compromises the integrity of the mycobacterial cell wall, leading to cell death.[12]

Signaling Pathway Diagram

EthR_Pathway cluster_Mtb Mycobacterium tuberculosis Cell ETH_out Ethionamide (Prodrug) ETH_in Ethionamide ETH_out->ETH_in diffusion ETH_active Activated Ethionamide-NAD Adduct ETH_in->ETH_active Activation EthA InhA InhA ETH_active->InhA Inhibition EthA EthA Enzyme (Monooxygenase) ethA_gene ethA gene ethA_gene->EthA Expression EthR EthR Repressor EthR->ethA_gene Repression MPyT 4-MPyT MPyT->EthR Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellDeath Cell Death MycolicAcid->CellDeath leads to

Caption: Mechanism of EthR repression and 4-MPyT-mediated boosting of ethionamide activity.

Experimental Workflow & Protocols

A logical progression of in vitro assays is required to comprehensively validate the activity of 4-Methoxypyridine-2-carbothioamide. The workflow begins with fundamental preparation, moves to target-specific biochemical assays, progresses to whole-cell functional assays, and concludes with an assessment of host cell toxicity for selectivity.

Experimental Workflow Diagram

Workflow P1 Protocol 1: Stock Solution Preparation P2 Protocol 2: In Vitro EthR Inhibition Assay (e.g., EMSA) P1->P2 P3 Protocol 3: Whole-Cell Mtb Synergy Assay (Checkerboard MIC) P1->P3 P4 Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT Assay) P1->P4 P2->P3 Biochemical Validation Data Data Analysis & Interpretation P3->Data P4->Data Selectivity Index

Caption: Recommended experimental workflow for validating 4-MPyT activity.

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and reproducible results depend on the precise preparation of stock solutions. Dimethyl sulfoxide (DMSO) is commonly used for dissolving hydrophobic small molecules. It is critical to work with concentrations that are fully solubilized to avoid compound precipitation in aqueous assay media.

Materials:

  • 4-Methoxypyridine-2-carbothioamide (powder)

  • Ethionamide (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free water

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate Mass: Determine the mass of 4-MPyT and Ethionamide required to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Dissolution: Carefully weigh the powdered compound and dissolve it in the appropriate volume of 100% DMSO to achieve the desired stock concentration.

  • Ensure Solubilization: Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Sterilization (Optional but Recommended): Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for whole-cell assays.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Whole-Cell M. tuberculosis Synergy Assay (Checkerboard Method)

Rationale: This is the definitive functional assay to determine if 4-MPyT potentiates the activity of ethionamide. The checkerboard assay systematically tests various concentrations of two compounds, alone and in combination, to identify synergistic interactions.[13][14] The result is quantified by the Fractional Inhibitory Concentration (FIC) Index.[15][16]

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • 96-well microtiter plates (sterile, tissue culture treated)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Stock solutions of 4-MPyT and Ethionamide (from Protocol 1)

  • Resazurin sodium salt solution (e.g., 0.02% w/v in sterile PBS) or other viability indicator

  • Multichannel pipette, plate reader (absorbance or fluorescence)

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). Adjust the culture turbidity to a 0.5 McFarland standard, then dilute to the final inoculum density (typically ~5 x 10⁵ CFU/mL) in fresh 7H9 media.[13]

  • Plate Setup:

    • Add 50 µL of 7H9 broth to all wells of a 96-well plate.

    • In column 1, add an additional 50 µL of a 4x working solution of 4-MPyT (e.g., starting at 200 µM).

    • In row A, add an additional 50 µL of a 4x working solution of Ethionamide (e.g., starting at 40 µM).

  • Serial Dilutions:

    • 4-MPyT (Horizontal): Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. Column 11 will have no 4-MPyT (Ethionamide only control).

    • Ethionamide (Vertical): Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, mixing, then row B to C, and so on, up to row G. Discard 50 µL from row G. Row H will have no Ethionamide (4-MPyT only control).

    • Column 12 will serve as the no-drug growth control.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well (A1 through H12). The final volume in each well is 200 µL.

  • Incubation: Seal the plate (e.g., with parafilm) and incubate at 37°C for 7-14 days.

  • Determine MIC: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of drug(s) in a well that prevents the color change from blue (no growth) to pink (growth).

  • Calculate FIC Index:

    • FIC of 4-MPyT = (MIC of 4-MPyT in combination) / (MIC of 4-MPyT alone)

    • FIC of ETH = (MIC of ETH in combination) / (MIC of ETH alone)

    • FIC Index (FICI) = FIC of 4-MPyT + FIC of ETH

Data Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Compound CombinationMIC Alone (µM)MIC in Combination (µM)FICFICIInterpretation
Ethionamide15.00.940.063\multirow{2}{}{\textbf{0.188}}\multirow{2}{}{\textbf{Synergy}}
4-MPyT>506.250.125
Table 1: Example data from a checkerboard assay demonstrating synergy between Ethionamide and 4-MPyT.
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Rationale: It is essential to determine if the observed antibacterial activity of 4-MPyT, alone or in combination, is selective for mycobacteria. A cytotoxicity assay using a standard mammalian cell line (e.g., HepG2, HEK293) assesses the compound's potential toxicity to host cells. The MTT assay is a colorimetric method that measures metabolic activity as an indicator of cell viability.[17][18][19]

Materials:

  • Mammalian cell line (e.g., HepG2 human liver carcinoma cells)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • 4-MPyT stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[19]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-MPyT in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.[17]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20] Shake the plate gently for 15 minutes to ensure complete dissolution.[19]

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_Control) x 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

CompoundCell LineIC₅₀ (µM)
4-MPyTHepG2>100
Doxorubicin (Control)HepG20.8
Table 2: Example cytotoxicity data for 4-MPyT.

A high IC₅₀ value against a mammalian cell line, combined with potent activity in the Mtb synergy assay, indicates a favorable selectivity index and suggests the compound is a promising candidate for further development.

References

  • Nature Protocols. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Cy-Clone. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Ang, M. L. H., et al. (2017). EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide. Frontiers in Microbiology, 8, 723. [Link]

  • Blaha, D., et al. (2017). Fragment-Sized EthR Inhibitors Exhibit Exceptionally Strong Ethionamide Boosting Effect in Whole-Cell Mycobacterium tuberculosis Assays. ACS Chemical Biology, 12(5), 1246–1255. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

  • Cokol-Cakmak, M., et al. (2020). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Viruses, 12(10), 1169. [Link]

  • Flipo, M., et al. (2011). An ethA-ethR-Deficient Mycobacterium bovis BCG Mutant Displays Increased Adherence to Mammalian Cells and Greater Persistence In Vivo, Which Correlate with Altered Mycolic Acid Composition. Journal of Bacteriology, 193(3), 699–709. [Link]

  • Vannelli, T. A., et al. (2002). EthA, a Common Activator of Thiocarbamide-Containing Drugs Acting on Different Mycobacterial Targets. Antimicrobial Agents and Chemotherapy, 46(10), 2982–2987. [Link]

  • GARDP. (n.d.). Checkerboard assay. Retrieved from [Link]

  • Ang, M. L., et al. (2017). EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide. ResearchGate. Retrieved from [Link]

  • Yaeger, K., et al. (2025). Checkerboard (synergy) assays. Bio-protocol. Retrieved from [Link]

  • Zhang, X., et al. (2026). Effects of mutations in multiple Ethionamide-resistance-associated genes among Mycobacterium tuberculosis clinical isolates from China. Frontiers in Microbiology. Retrieved from [Link]

  • Al-Mawsawi, L. Q., & Al-Dhahir, M. A. (2012). Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis. Future Medicinal Chemistry, 4(16), 2095–2103. [Link]

  • Immunopaedia. (n.d.). TB Drugs. Retrieved from [Link]

  • BioWorld. (2022, September 23). GSK and Bioversys advance ethionamide boosters for treating tuberculosis. Retrieved from [Link]

  • Safonova, T., et al. (2022). Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis. International Journal of Molecular Sciences, 23(3), 1109. [Link]

  • Blaha, D., et al. (2017). Fragment-Sized EthR Inhibitors Exhibit Exceptionally Strong Ethionamide Boosting Effect in Whole-Cell Mycobacterium tuberculosis Assays. PMC. [Link]

  • Willand, N., et al. (2009). Synthetic EthR inhibitors boost antituberculous activity of ethionamide. Nature Medicine, 15(5), 537–544. [Link]

  • IntechOpen. (2022, December 21). Molecular Mechanism of Multi-drug Resistance in Mycobacterium tuberculosis. Retrieved from [Link]

  • MDPI. (2025, March 24). Innovative Strategies for Combating Multidrug-Resistant Tuberculosis: Advances in Drug Delivery Systems and Treatment. Retrieved from [Link]

  • Nash, R. J., et al. (2016). A fragment merging approach towards the development of small molecule inhibitors of Mycobacterium tuberculosis EthR for use as ethionamide boosters. Organic & Biomolecular Chemistry, 14(4), 1349–1363. [Link]

  • Uniscience Publishers. (2023, May 1). Anti-Tuberculosis Drugs and Mechanisms of Action: Review. Retrieved from [Link]

  • IntechOpen. (2022, December 21). Mechanisms and Action of Drug Resistance on Mycobacterium tuberculosis. Retrieved from [Link]

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Application

Application Notes and Protocols for 4-Methoxypyridine-2-carbothioamide as a Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the investigation of 4-Methoxypyridine-2-carbothioamide as a potential tubulin polymeriz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the investigation of 4-Methoxypyridine-2-carbothioamide as a potential tubulin polymerization inhibitor for anticancer drug development. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for cancer therapy.[1] Compounds that interfere with microtubule dynamics can induce mitotic arrest and apoptosis in rapidly proliferating cancer cells.[2] 4-Methoxypyridine-2-carbothioamide belongs to the pyridine carbothioamide class of compounds, several of which have demonstrated potent antimitotic activity by inhibiting tubulin polymerization, likely through interaction with the colchicine binding site.[3] This guide details the proposed mechanism of action, a plausible synthesis protocol, and a suite of in vitro and cell-based assays to characterize the biological activity of this compound. The provided protocols are designed to be self-validating, with explanations of the scientific principles behind each step to ensure robust and reproducible results.

Introduction: The Rationale for Targeting Tubulin with 4-Methoxypyridine-2-carbothioamide

The microtubule cytoskeleton is a highly dynamic network crucial for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This dynamism is driven by the polymerization and depolymerization of α/β-tubulin heterodimers. In the context of oncology, the mitotic spindle, which is composed of microtubules, is responsible for the accurate segregation of chromosomes during cell division. Disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy.[1]

Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders). The latter prevent the polymerization of tubulin into microtubules. The colchicine binding site on β-tubulin is a particularly attractive target for the development of small molecule inhibitors.[3]

Pyridine-based compounds have emerged as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[4][5] Specifically, derivatives of 2-pyridinecarbothioamide (PCA) have shown significant potential as tubulin polymerization inhibitors.[1][2] The introduction of a methoxy group on the pyridine ring has been shown to enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines.[6] This technical guide focuses on 4-Methoxypyridine-2-carbothioamide, a molecule that combines these promising structural features. We hypothesize that this compound will act as a colchicine-site tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis in cancer cells.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is essential for designing and interpreting biological assays.

PropertyValueSource
CAS Number 1256809-29-6ChemScene
Molecular Formula C₇H₈N₂OSChemScene
Molecular Weight 168.22 g/mol ChemScene
Appearance Off-white to light brown solid (predicted)CymitQuimica
Purity ≥95% (commercially available)ChemScene
Storage Sealed in a dry environment at 2-8°CChemScene
Proposed Synthesis of 4-Methoxypyridine-2-carbothioamide

While 4-Methoxypyridine-2-carbothioamide is commercially available, a viable synthesis route is crucial for derivatization and structure-activity relationship (SAR) studies. A common and effective method for the synthesis of pyridinecarbothioamides is the reaction of the corresponding cyanopyridine with a source of hydrogen sulfide.[7]

Diagram: Synthesis of 4-Methoxypyridine-2-carbothioamide

G cluster_0 Reaction Scheme start 4-Methoxypyridine-2-carbonitrile reagent + H₂S (or NaHS) Pyridine, Ethanol start->reagent product 4-Methoxypyridine-2-carbothioamide reagent->product

Caption: Proposed synthesis of 4-Methoxypyridine-2-carbothioamide.

Protocol: Synthesis of 4-Methoxypyridine-2-carbothioamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve 4-Methoxypyridine-2-carbonitrile (1.0 eq) in a mixture of pyridine and ethanol (1:1 v/v).

  • Reaction: Bubble a slow stream of hydrogen sulfide (H₂S) gas through the stirred solution at room temperature. Alternatively, sodium hydrosulfide (NaHS) (1.5 eq) can be used as the sulfur source. The reaction is exothermic and may require cooling in a water bath to maintain room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Upon completion, stop the H₂S flow and purge the reaction mixture with a stream of nitrogen gas to remove any residual H₂S. Remove the solvents under reduced pressure.

  • Purification: Dissolve the crude residue in water and acidify with 1M HCl to precipitate the product. Filter the precipitate, wash with cold water, and then with a small amount of cold diethyl ether. Dry the solid under vacuum over anhydrous sodium sulfate to yield the pure 4-Methoxypyridine-2-carbothioamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Inhibition of Tubulin Polymerization

We hypothesize that 4-Methoxypyridine-2-carbothioamide functions as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin. This binding event is proposed to prevent the conformational changes required for tubulin dimers to polymerize into microtubules, thus leading to a net depolymerization of the microtubule network. The disruption of microtubule dynamics is expected to trigger a mitotic checkpoint arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis.

Diagram: Proposed Mechanism of Action

G cluster_0 Cellular Events compound 4-Methoxypyridine- 2-carbothioamide tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to polymerization Tubulin Polymerization Inhibited tubulin->polymerization disruption Microtubule Network Disruption polymerization->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Hypothesized signaling pathway of 4-Methoxypyridine-2-carbothioamide.

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of 4-Methoxypyridine-2-carbothioamide as a tubulin polymerization inhibitor.

Diagram: Experimental Workflow

G start 4-Methoxypyridine-2-carbothioamide invitro In Vitro Assay (Tubulin Polymerization) start->invitro cellbased Cell-Based Assays start->cellbased cytotoxicity Cytotoxicity Assay (MTT) cellbased->cytotoxicity microtubule Microtubule Staining (Immunofluorescence) cellbased->microtubule cellcycle Cell Cycle Analysis (Flow Cytometry) cellbased->cellcycle

Caption: Overall experimental workflow for evaluating the compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin. The increase in turbidity, as tubulin polymerizes into microtubules, is monitored spectrophotometrically at 340 nm.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • 4-Methoxypyridine-2-carbothioamide

  • Positive control: Colchicine or Nocodazole

  • Negative control: Paclitaxel

  • Vehicle: DMSO

  • 96-well microplate (clear, flat-bottom)

  • Temperature-controlled microplate reader

Protocol:

  • Preparation of Reagents:

    • Reconstitute tubulin to 4 mg/mL in ice-cold General Tubulin Buffer.

    • Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

    • Prepare a stock solution of 4-Methoxypyridine-2-carbothioamide and control compounds in DMSO.

    • Prepare serial dilutions of the test compound and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Mix: On ice, prepare the tubulin polymerization reaction mix. For each 100 µL reaction, combine:

    • 88 µL of 4 mg/mL tubulin in General Tubulin Buffer

    • 1 µL of 100 mM GTP

    • 1 µL of glycerol

    • 10 µL of the diluted test compound, control, or vehicle.

  • Assay:

    • Pre-warm the 96-well plate to 37°C.

    • Carefully pipette 100 µL of each reaction mix into the wells. It is recommended to perform each condition in triplicate.

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm as a function of time.

    • Determine the maximum polymerization rate (Vmax) from the steepest slope of the polymerization curve.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Expected Results: A potent tubulin polymerization inhibitor will decrease the Vmax and the plateau of the polymerization curve in a dose-dependent manner. Based on data from similar pyridine carbothioamide derivatives, an IC₅₀ value in the low micromolar range would be indicative of potent activity.[3]

Cell-Based Assays

This assay determines the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Normal cell line (e.g., human fibroblasts) for selectivity assessment

  • Complete cell culture medium

  • 4-Methoxypyridine-2-carbothioamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4-Methoxypyridine-2-carbothioamide for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Expected Results: Based on the cytotoxicity of related methoxypyridine derivatives, 4-Methoxypyridine-2-carbothioamide is expected to exhibit potent cytotoxicity against cancer cell lines with GI₅₀ values in the low micromolar to nanomolar range.[8] A higher GI₅₀ value in normal cells compared to cancer cells would indicate desirable selectivity.

This technique allows for the direct visualization of the effect of the compound on the microtubule network within cells.

Materials:

  • Cells grown on glass coverslips

  • 4-Methoxypyridine-2-carbothioamide

  • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: fluorescently-labeled anti-mouse IgG

  • Nuclear stain: DAPI

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Treat cells grown on coverslips with 4-Methoxypyridine-2-carbothioamide at its GI₅₀ concentration for an appropriate time (e.g., 24 hours). Include a vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with ice-cold methanol for 10 minutes at -20°C.

    • If using paraformaldehyde, follow with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Wash with PBS and incubate with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash three times with PBS, mount the coverslips on microscope slides with antifade medium, and visualize using a fluorescence microscope.

Expected Results: In untreated cells, a well-defined and organized microtubule network should be visible. In cells treated with 4-Methoxypyridine-2-carbothioamide, a diffuse and disorganized tubulin staining is expected, indicative of microtubule depolymerization.

This assay quantifies the distribution of cells in the different phases of the cell cycle, allowing for the detection of cell cycle arrest.

Materials:

  • Cells treated with 4-Methoxypyridine-2-carbothioamide

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with 4-Methoxypyridine-2-carbothioamide at its GI₅₀ concentration for 24 hours. Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Results: Treatment with a tubulin polymerization inhibitor is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.

Data Summary and Interpretation

The following tables provide examples of the expected quantitative data for 4-Methoxypyridine-2-carbothioamide, based on the activities of structurally related compounds found in the literature.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundIC₅₀ (µM) for Tubulin PolymerizationReference CompoundIC₅₀ (µM)
4-Methoxypyridine-2-carbothioamide To be determinedColchicine~10 µM[3]
Sulfonamide-functionalized PCA (Cmpd 3)1.1 µM[3]Combretastatin A-4 (CA-4)~2.96 µM[3]
Sulfonamide-functionalized PCA (Cmpd 5)1.4 µM[3]

Table 2: In Vitro Cytotoxicity (GI₅₀ in µM)

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)Normal Fibroblasts
4-Methoxypyridine-2-carbothioamide To be determinedTo be determinedTo be determinedTo be determined
2-Methoxypyridine derivative (5i)~1-5 µM[8]~1-5 µM[8]~1-5 µM[8]>10 µM[8]

Conclusion and Future Directions

The pyridine carbothioamide scaffold represents a promising starting point for the development of novel tubulin polymerization inhibitors. Based on the available literature for structurally related compounds, 4-Methoxypyridine-2-carbothioamide is a compelling candidate for investigation as an anticancer agent. The protocols detailed in this guide provide a robust framework for its synthesis and comprehensive biological evaluation.

Future studies should focus on confirming its mechanism of action through competitive binding assays with radiolabeled colchicine. Furthermore, structure-activity relationship studies, by synthesizing and testing analogs of 4-Methoxypyridine-2-carbothioamide, could lead to the identification of even more potent and selective compounds. Promising candidates can then be advanced to in vivo efficacy studies in animal models of cancer.

References

  • Al-Warhi, T., et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(23), 5786. [Link]

  • Bhat, A. A., & Singh, I. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry. [Link]

  • Shah, W. A., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. [Link]

  • Arshad, J., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry. [Link]

  • Khan, I., et al. (2022). Synthesis of pyridine carboxamide and carbothioamide (1–12). ResearchGate. [Link]

  • Kamal, A., et al. (2015). Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 90, 881-893. [Link]

  • Kamal, A., et al. (2025). Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. European Journal of Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Sulfonamide-Functionalized Pyridine Carbothioamides as Potent Tubulin-Targeting Anticancer Agents. ResearchGate. [Link]

  • De la Torre, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3244. [Link]

  • Hadjipavlou-Litina, D. (2014). Pyridine Based Antitumour Compounds Acting at the Colchicine Site. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2020). Cytotoxic activities and selectivity indexes (SIs) of 2-methoxypyridine derivatives. ResearchGate. [Link]

  • Singh, P., et al. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology. [Link]

  • Bhat, A. A., & Singh, I. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry. [Link]

  • Khan, I., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • Khan, I., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 14(12), 103444. [Link]

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Method

Application Notes &amp; Protocols: Pyridine Carbothioamides in Anti-Inflammatory Drug Discovery

Executive Summary Pyridine carbothioamides (PCAs) have emerged as highly versatile scaffolds in medicinal chemistry, distinguished by their robust anti-inflammatory properties, gastric mucosal protective effects, and low...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine carbothioamides (PCAs) have emerged as highly versatile scaffolds in medicinal chemistry, distinguished by their robust anti-inflammatory properties, gastric mucosal protective effects, and low in vivo toxicity[1]. Recent comprehensive drug-like assessments have demonstrated that novel PCA analogs can effectively inhibit key inflammatory enzymes, including Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and human Nitric Oxide Synthase (NOS)[2].

As a Senior Application Scientist, I have designed this technical guide to provide a self-validating framework for evaluating the anti-inflammatory potential of PCA derivatives. This document bridges in silico predictions with in vitro and in vivo validations, ensuring that every experimental choice is grounded in mechanistic causality.

Mechanistic Insights & Signaling Pathways

The anti-inflammatory efficacy of PCAs is primarily driven by their ability to disrupt the arachidonic acid and L-arginine metabolic pathways. By binding to the active sites of COX-1/2 and NOS, PCAs prevent the downstream synthesis of pro-inflammatory prostaglandins (e.g., PGE2) and nitric oxide (NO)[3].

Causality & Experimental Justification: Why target both COX and NOS? While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) typically target COX enzymes, the overproduction of NO via NOS exacerbates tissue damage and edema. Dual inhibition offers a synergistic resolution of chronic inflammation while mitigating the gastrointestinal toxicity often associated with standard NSAIDs[2].

Pathway Stimulus Inflammatory Stimulus (e.g., CFA) AA Arachidonic Acid Stimulus->AA LArg L-Arginine Stimulus->LArg COX COX-1 / COX-2 AA->COX NOS Nitric Oxide Synthase LArg->NOS PG Prostaglandins COX->PG NO Nitric Oxide (NO) NOS->NO Inflammation Chronic Inflammation PG->Inflammation NO->Inflammation PCA Pyridine Carbothioamides PCA->COX Inhibits PCA->NOS Inhibits

Fig 1. Dual inhibition of COX and NOS pathways by pyridine carbothioamides.

Quantitative Data Summary

Recent evaluations of synthesized PCA analogs (designated R2, R3, R4, and R6) showcase significant potency compared to standard NSAIDs like Ibuprofen and Etoricoxib[2]. The table below summarizes the structure-activity relationship (SAR) data critical for lead optimization[4].

Compound / DrugTarget AffinityIn Vitro IC₅₀ (µM)In Vivo Efficacy (Paw Size at 20 mg/kg)Toxicity / Safety Profile
PCA Analog R2 COX-1, COX-2, NOS19.05 ± 1.504.75 ± 0.20Toxic at higher concentrations
PCA Analog R3 COX-1, COX-2, NOS23.15 ± 4.244.13 ± 0.20Moderate safety
PCA Analog R4 COX-1, COX-2, NOS11.89 ± 1.543.20 ± 0.00Highly cytoprotective
PCA Analog R6 COX-1, COX-2, NOS10.25 ± 0.004.40 ± 0.00Moderate safety
Ibuprofen (Std) COX-1, COX-254.29 ± 9.204.19 ± 0.00High GI toxicity risk
Etoricoxib (Std) COX-2 (Selective)N/A (No ROS act.)3.93 ± 0.00Cardiovascular risk

Experimental Workflows & Protocols

Workflow InSilico 1. In Silico Docking (Target Validation) InVitro 2. In Vitro Assays (ROS & Denaturation) InSilico->InVitro InVivo 3. In Vivo Model (CFA Arthritis) InVitro->InVivo Analysis 4. Histopathology & Biomarkers InVivo->Analysis

Fig 2. Sequential drug-like assessment workflow for PCA derivatives.

Protocol A: In Silico Molecular Docking (Target Validation)

Objective: To predict the binding affinity and orientation of PCA analogs within the active sites of inflammatory enzymes[3]. Causality & Trustworthiness: Docking must be a self-validating system. We use co-crystallized ligands to establish a baseline Root Mean Square Deviation (RMSD). An RMSD < 2.0 Å ensures the grid box and scoring function are reliable before testing novel PCAs.

  • Protein Preparation: Obtain 3D crystal structures of COX-1 (PDB: 1EQG), COX-2 (PDB: 3LN1), and human NOS (PDB: 4NOS). Remove water molecules, add polar hydrogens, and assign Kollman charges.

  • Ligand Preparation: Sketch PCA analogs, minimize energy using the MM2 force field, and convert to PDBQT format.

  • Grid Box Generation: Center the grid box strictly on the co-crystallized ligand of each enzyme to define the active site boundaries.

  • Docking Execution: Run docking using AutoDock Vina.

  • Analysis: Evaluate binding energies (kcal/mol). Identify key hydrogen bonds and hydrophobic interactions with critical residues (e.g., Arg120 and Tyr355 in COX-2).

Protocol B: In Vitro Anti-Inflammatory Assay (Protein Denaturation Method)

Objective: To evaluate the ability of PCAs to prevent protein denaturation, a proxy for anti-inflammatory activity[5]. Causality & Trustworthiness: Tissue inflammation often involves the denaturation of cellular proteins. Compounds that stabilize proteins in vitro (like BSA) strongly correlate with in vivo anti-inflammatory efficacy. We strictly limit DMSO to <1% because higher solvent concentrations autonomously denature proteins, generating false positives.

  • Reagent Preparation: Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).

  • Sample Preparation: Dissolve PCA analogs in DMSO, then dilute with phosphate-buffered saline (PBS, pH 6.4) to achieve a concentration gradient (e.g., 10, 20, 50, 100 µg/mL).

  • Incubation: Mix 0.5 mL of the PCA solution with 0.5 mL of the BSA solution. Incubate at 37°C for 20 minutes to mimic physiological binding conditions.

  • Thermal Denaturation: Heat the mixture at 70°C for exactly 10 minutes.

  • Measurement: Cool the samples and measure the turbidity (absorbance) at 660 nm using a UV-Vis spectrophotometer.

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100. Calculate the IC₅₀ using non-linear regression.

Protocol C: In Vivo CFA-Induced Arthritis Model

Objective: To assess the systemic anti-inflammatory and joint-protective effects of PCAs[2]. Causality & Trustworthiness: Complete Freund's Adjuvant (CFA) contains heat-killed Mycobacterium tuberculosis, which triggers a robust, cell-mediated immune response mimicking human rheumatoid arthritis. This model is superior to acute carrageenan-induced edema for evaluating chronic inflammation and disease-modifying potential.

  • Animal Acclimatization: Use healthy Wistar rats (150-200g). Acclimatize for 7 days under standard laboratory conditions.

  • Induction: Inject 0.1 mL of CFA into the sub-plantar region of the right hind paw.

  • Treatment Regimen: Divide rats into groups (Disease Control, Standard Drug [e.g., Ibuprofen 20 mg/kg], and PCA Test Groups[e.g., 20 mg/kg]). Administer treatments orally once daily starting from day 1 to day 21[4].

  • Plethysmometer Evaluation: Measure paw volume using a plethysmometer on days 0, 7, 14, and 21. The reduction in paw size indicates the resolution of edema.

  • Histopathology: At day 21, euthanize the animals. Harvest the paw tissue, fix in 10% formalin, decalcify, and stain with Hematoxylin and Eosin (H&E). Analyze for synovial hyperplasia, inflammatory cell infiltration, and cartilage destruction[6].

References

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation Source: Future Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies Source: ACS Omega (American Chemical Society) URL:[Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents Source: European Journal of Medicinal Chemistry / PubMed Central (NIH) URL:[Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs (PubMed Index) Source: PubMed (National Institutes of Health) URL:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Substituted Pyridine Carbothioamides

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of substituted pyridine carbothioamides. This guide is designed for researchers, medicinal chemists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted pyridine carbothioamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Pyridine carbothioamides (PCAs) are recognized for their diverse biological activities, including anticancer and anti-inflammatory properties, making them attractive scaffolds for drug discovery.[1][2] However, their synthesis is often fraught with challenges, from selecting the appropriate synthetic route to managing difficult purifications and unexpected side reactions.

This document provides in-depth, field-proven insights in a user-friendly format. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative scientific literature.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when planning their synthesis.

Q1: What is the most suitable starting material for my target substituted pyridine carbothioamide?

The choice of starting material is dictated by commercial availability, cost, and the specific substitution pattern of your target molecule. There are three primary precursors:

  • Pyridine Carboxamides: This is the most common route, involving the thionation of a pre-existing amide. This is often the preferred method if the corresponding pyridine carboxamide is readily available or easily synthesized.

  • Cyanopyridines (Pyridine Nitriles): For syntheses of primary thioamides (-CSNH₂), the corresponding cyanopyridine is an excellent starting material. The reaction involves nucleophilic addition of a sulfur source, typically hydrogen sulfide (H₂S) or its salts.[3]

  • Pyridine Carboxaldehydes: These can be converted to N-substituted pyridine carbothioamides through condensation reactions, for example, with thiosemicarbazide to form pyridine thiosemicarbazones.[4][5]

Q2: Which thionating agent should I choose: Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)?

This is a critical decision that impacts reaction conditions, yield, and purification. Both are effective but have distinct characteristics.

FeatureLawesson's Reagent (LR)Phosphorus Pentasulfide (P₄S₁₀)P₄S₁₀-Pyridine Complex
Reactivity Mild to moderate. Generally requires heating (reflux in toluene, dioxane, etc.).[6]Very high. Often requires higher temperatures but can be more forceful for unreactive amides.[7][8]High but more selective than P₄S₁₀ alone. Can be used in various solvents like acetonitrile.[9][10]
Selectivity Good. Can often selectively thionate amides over esters.[7]Lower. Can react with a wider range of carbonyls.Excellent selectivity has been reported.[10]
Handling Air-stable solid. Main hazard is malodorous byproducts.Highly moisture-sensitive, flammable solid. Reacts violently with water to release toxic H₂S gas.[11][12][13][14]Moisture-sensitive but can be isolated as a storable, crystalline solid.[9][15]
Workup Can be challenging due to phosphorus byproducts, often requiring chromatography.[6][16]Difficult workup; byproducts are reactive.Generally cleaner reactions and simpler workups.[15]
Recommendation First choice for most applications due to its milder nature and versatility.For sterically hindered or electron-deficient (less reactive) amides where LR fails. Use with extreme caution. An excellent, safer, and more selective alternative to P₄S₁₀ for challenging thionations.

Q3: My thionation reaction with Lawesson's reagent has stalled. How can I drive it to completion?

Incomplete conversion is a frequent issue.[17] Before making drastic changes, consider the following:

  • Reaction Time & Temperature: Many thionations require prolonged heating. Ensure you are monitoring the reaction by Thin-Layer Chromatography (TLC) until the starting material spot has been consumed. If the reaction has stalled at a moderate temperature, a modest increase may be sufficient to push it to completion.

  • Reagent Stoichiometry: Lawesson's reagent is typically used in slight excess (e.g., 0.55 equivalents for a mono-amide, as LR is dimeric). Ensure you have used a sufficient amount.

  • Solvent: The reaction is typically run in non-polar, high-boiling solvents like toluene or dioxane. Ensure the solvent is anhydrous, as water can consume the reagent.

  • Purity of Starting Material: Impurities in the starting pyridine carboxamide can interfere with the reaction. Ensure your starting material is pure before beginning the thionation.[17]

Q4: How can I simplify the purification process and remove the phosphorus byproducts from my Lawesson's reagent reaction?

This is one of the most significant challenges with LR. The phosphorus-containing byproduct is often oily and can complicate chromatography.

  • Chromatography-Free Workup: A highly effective method involves quenching the reaction with a diol like ethylene glycol.[6][18] After the thionation is complete, the mixture is cooled, and ethylene glycol is added. Heating this new mixture converts the phosphorus byproducts into polar, water-soluble species that can be easily removed with an aqueous wash, often causing the desired thioamide to precipitate.[6][18]

  • Alternative Reagents: For future syntheses, consider using the P₄S₁₀-pyridine complex, which is known to produce cleaner reaction mixtures and simplify purification.[15]

Troubleshooting Guide

This guide provides a systematic approach to resolving more complex experimental issues.

Problem 1: Low or No Product Yield

Low yield is a multifaceted problem that requires careful diagnosis. Use the following workflow to identify the root cause.

G cluster_fail If yield remains low... start Low Yield Observed check_reagent Is the thionating reagent fresh and properly stored? start->check_reagent check_conditions Are reaction conditions (temp, time, solvent) optimized? check_reagent->check_conditions Yes action_reagent Action: Use fresh reagent. Store P4S10 under inert gas. check_reagent->action_reagent No check_sm Is the starting material pure? check_conditions->check_sm Yes action_conditions Action: Increase temperature/ time incrementally. Monitor by TLC. check_conditions->action_conditions No end_success Yield Improved check_sm->end_success Yes action_sm Action: Purify starting material (recrystallization/chromatography). Re-run reaction. check_sm->action_sm No end_fail Consult Alternative Route action_reagent->check_conditions action_conditions->check_sm action_sm->end_success action_sm->end_fail

Caption: Troubleshooting Decision Tree for Low Yield.

  • Potential Cause: Degraded Thionating Reagent.

    • Causality: P₄S₁₀ is extremely sensitive to moisture and will rapidly decompose upon contact with air, losing its activity.[8] While more stable, Lawesson's reagent can also degrade over time.

    • Solution: Always use freshly opened or properly stored reagents. P₄S₁₀ should be handled under an inert atmosphere (e.g., in a glovebox).[11] For Lawesson's reagent, ensure it is a pale yellow powder; significant discoloration may indicate degradation.

  • Potential Cause: Unsuitable Reaction Conditions.

    • Causality: Thionation is an energy-intensive process that involves breaking a strong C=O bond. Insufficient thermal energy or time will result in incomplete conversion.[17]

    • Solution: If TLC shows significant starting material after the prescribed time, increase the reaction temperature or prolong the reaction time. For particularly unreactive substrates, switching to a more powerful thionating agent like the P₄S₁₀-pyridine complex may be necessary.[15]

Problem 2: Difficult Product Isolation and Purification
  • Potential Cause: Persistent Phosphorus Byproducts.

    • Causality: Lawesson's reagent and P₄S₁₀ generate stoichiometric phosphorus-containing byproducts that are often oily, have similar polarity to the product, and can interfere with crystallization and chromatography.[6][18][16]

    • Solution:

      • Chemical Quench: Implement the chromatography-free workup described in FAQ 4. Adding ethylene glycol post-reaction and heating at 95-100 °C effectively degrades the byproducts into easily removable, polar species.[6]

      • Alternative Chromatography: If your product is sensitive to silica gel, consider using neutral alumina or reverse-phase chromatography.

      • Recrystallization: This is the preferred method if a suitable solvent system can be found, as it avoids potential degradation on stationary phases.[2][3]

Problem 3: Formation of Unexpected Side Products
  • Potential Cause: Hydrolysis of the Thioamide Product.

    • Causality: The thioamide functional group is susceptible to hydrolysis back to the corresponding amide, especially under acidic or basic conditions in the presence of water during the workup.

    • Solution: Ensure all workup steps are performed efficiently. Use anhydrous sodium or magnesium sulfate to thoroughly dry the organic extracts before solvent evaporation. Avoid unnecessarily strong acidic or basic washes if your product is sensitive.

  • Potential Cause: Non-selective Reaction on a Polyfunctional Molecule.

    • Causality: If your starting material contains other carbonyl groups (esters, ketones), they may also undergo thionation. The general order of reactivity is Ketone ≈ Amide > Ester.[7]

    • Solution: To favor mono-thionation of an amide in the presence of an ester, use milder conditions (lower temperature, shorter time) and a less reactive agent like Lawesson's reagent. For challenging cases, the P₄S₁₀-pyridine complex has been shown to offer superior selectivity.[10]

Experimental Protocols & Workflows

The following protocols are generalized procedures. Optimal conditions (temperature, time, solvent) may vary depending on the specific substrate and should be determined empirically.

General Synthetic Routes

G cluster_sm Starting Materials amide Pyridine Carboxamide product Substituted Pyridine Carbothioamide amide->product Thionation (Lawesson's Reagent or P4S10) nitrile Cyanopyridine nitrile->product Sulfur Addition (H2S or NaHS) aldehyde Pyridine Carboxaldehyde aldehyde->product Condensation (e.g., with Thiosemicarbazide)

Caption: Primary Synthetic Pathways to Pyridine Carbothioamides.

Protocol 1: Thionation using Lawesson's Reagent with Chromatography-Free Workup

This protocol is adapted from procedures that emphasize simplified purification.[6][18]

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and magnetic stirrer, add the substituted pyridine carboxamide (1.0 eq), Lawesson's reagent (0.55 eq), and anhydrous toluene (to a concentration of ~0.5 M).

  • Thionation: Place the flask under a nitrogen atmosphere. Heat the mixture to reflux (approx. 110 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent) until the starting amide spot is no longer visible (typically 2-6 hours).

  • Quenching: Cool the reaction mixture to approximately 80 °C. Carefully add ethylene glycol (10 equivalents relative to the starting amide) and a small amount of water (1 equivalent).

  • Byproduct Decomposition: Increase the temperature to 95-100 °C and stir vigorously for 1-2 hours.

  • Isolation: Cool the mixture to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with water, followed by a cold non-polar solvent like hexane. If no precipitate forms, transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product obtained is often of high purity. If necessary, further purify by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis from a Cyanopyridine

This protocol is based on the classical reaction of nitriles with hydrogen sulfide.[3]

  • Reaction Setup: In a three-necked flask equipped with a gas inlet tube, stirrer, and reflux condenser connected to a base trap (e.g., bleach solution), dissolve the 2-cyanopyridine (1.0 eq) in a mixture of pyridine and ethanol (3:1 v/v).

  • Reaction: Cool the flask in a water bath to manage the exothermic reaction. Bubble a slow, steady stream of hydrogen sulfide (H₂S) gas through the stirred solution.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Workup: Once complete, stop the H₂S flow and bubble nitrogen gas through the solution to remove any excess dissolved H₂S.

  • Isolation: Remove the solvent under reduced pressure. Dissolve the crude residue in water and acidify with dilute hydrochloric acid, which should precipitate the thioamide product.

  • Purification: Collect the precipitate by filtration. Wash the solid with cold water, followed by a small amount of cold diethyl ether. Dry the solid over anhydrous sodium sulfate to yield the pure product.[3]

Safety and Handling of Thionating Reagents

Extreme caution must be exercised when working with P₄S₁₀.

  • Incompatible with Water: Phosphorus pentasulfide reacts violently with water, moisture, and steam, liberating highly toxic and flammable hydrogen sulfide (H₂S) gas and potentially igniting.[12][13][14][19] All reactions must be conducted under strictly anhydrous conditions and a dry, inert atmosphere (N₂ or Ar).

  • Handling: Always handle P₄S₁₀ in a certified chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a flame-retardant lab coat. Use spark-proof tools and ground containers when transferring the powder to prevent static discharge.[12][14]

  • Fire Hazard: P₄S₁₀ is a flammable solid.[19] In case of fire, do NOT use water or foam extinguishers. Use dry sand, dry lime, or soda ash to smother the fire.[12][14]

  • Spills: In case of a spill, evacuate the area. Cover the spill with dry lime, sand, or soda ash. Do not use water.[12] Collect the material in a sealed container for hazardous waste disposal.

  • Disposal: All P₄S₁₀ waste and contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[11]

References

  • University of Georgia. (n.d.). Phosphorouspentasulfide-1314-80-3.docx. Retrieved from [Link]

  • Li, G., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Pentasulfide. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]

  • Chemtrade Logistics Inc. (2019). Phosphorus Pentasulfide Safety Data Sheet. Retrieved from [Link]

  • R Discovery. (n.d.). The Willgerodt Reaction Applied to α- and γ-Alkylpyridines. Retrieved from [Link]

  • Cole-Parmer. (2003). Material Safety Data Sheet - Phosphorus pentasulfide, 98+%. Retrieved from [Link]

  • Arrow@TU Dublin. (2016). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Khan, K. M., et al. (2023). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 28(13), 5083. [Link]

  • Zhuravel, M. A., et al. (2022). Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. Molbank, 2022(2), M1382. [Link]

  • Porcheddu, A., et al. (2020). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • Ali, A., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. [Link]

  • Tauseef, S., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Inflammation Research. [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • Miller, L. M., & Miller, S. J. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine carboxamide and carbothioamide (1–12). Retrieved from [Link]

  • Wróbel, R., et al. (2022). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Molecules, 27(19), 6599. [Link]

  • Organic Chemistry Portal. (n.d.). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. Retrieved from [Link]

  • Bergman, J., et al. (2011). Thionations Using a P4S10−Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry, 76(6), 1546–1553. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Hantzsch Synthesis &amp; Avoiding Side Product Formation

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful multi-component reaction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful multi-component reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this synthesis effectively. The Hantzsch reaction, while elegant, is prone to several side reactions that can complicate purification and reduce yields. This guide provides in-depth solutions to common problems in a direct question-and-answer format.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to solving specific problems you may encounter during your experiments. Each answer provides a mechanistic explanation followed by actionable steps.

Q1: My yield of the 1,4-dihydropyridine (1,4-DHP) is low, and my TLC plate shows multiple spots, including unreacted starting materials.

Answer: A low yield with multiple spots on a TLC plate is a classic sign of an incomplete or inefficient reaction, where key intermediates may be accumulating. The Hantzsch synthesis is not a single mechanistic step but a sequence of equilibria involving a Knoevenagel condensation and a Michael addition.[1][2][3]

Causality and Mechanism: The reaction proceeds through two key intermediates:

  • An α,β-unsaturated carbonyl compound (Knoevenagel adduct): Formed from the condensation of the aldehyde and one equivalent of the β-ketoester.[1][4]

  • A β-enamino ester: Formed from the condensation of the second equivalent of the β-ketoester and the ammonia source.[1][5]

These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP.[1] If any of these steps are slow or stall, you will see a complex mixture of starting materials and intermediates, leading to a low yield of the desired product.

Troubleshooting Solutions:

  • Optimize Reaction Temperature: The classical Hantzsch reaction often requires refluxing in a solvent like ethanol.[2] If you are running the reaction at a lower temperature, kinetics may be too slow. Conversely, excessively high temperatures can lead to degradation. Perform small-scale experiments at varying temperatures to find the optimum.[6]

  • Verify Reactant Purity and Stoichiometry: Impurities in reactants, especially the aldehyde, can inhibit the reaction.[6] Ensure you are using a precise 1:2:1 molar ratio of aldehyde to β-ketoester to ammonia source.

  • Consider Catalysis: While the reaction can proceed without a catalyst, acidic or Lewis acid catalysts can significantly accelerate the condensation steps.

    • Brønsted acids like p-toluenesulfonic acid (PTSA) are effective.[6]

    • Lewis acids such as Ceric Ammonium Nitrate (CAN) or Yb(OTf)₃ have been shown to improve yields, often under milder, solvent-free conditions.[7][8]

  • Increase Reaction Time: Monitor the reaction closely by TLC. If starting materials are still present after the initially planned time, extend the reaction duration until they are consumed. However, be aware that prolonged times can sometimes promote side reactions.[6]

Q2: My primary product is the desired 1,4-DHP, but I'm struggling to remove a persistent, isomeric byproduct.

Answer: This is a common issue and the byproduct is almost certainly the corresponding 1,2-dihydropyridine (1,2-DHP). The formation of this constitutional isomer is a known side reaction in the Hantzsch synthesis, arising from an alternative cyclization pathway.[9][10]

Causality and Mechanism: The final cyclization and dehydration step determines the regiochemistry of the product. While the formation of the 1,4-DHP is generally thermodynamically favored, kinetic control under certain conditions can lead to the formation of the 1,2-DHP. Lower temperatures, for instance, have been reported to favor the 1,2-addition product in some cases.[11]

Troubleshooting Solutions:

  • Adjust Solvent Polarity: The choice of solvent can influence the reaction pathway. Polar protic solvents like ethanol or even water are known to favor the formation of the 1,4-DHP.[1][12] Experimenting with different solvents can help maximize the yield of the desired isomer.

  • Control Reaction Temperature: As temperature can affect the kinetic vs. thermodynamic product ratio, carefully controlling the reaction temperature is crucial. Running the reaction at a consistent reflux temperature often provides the best selectivity for the 1,4-DHP.

  • Utilize "Green" Solvent Systems: Several studies have shown that using aqueous micelles (e.g., with sodium dodecyl sulfate, SDS) or solvent-free conditions can dramatically improve yields and may enhance selectivity for the 1,4-DHP.[6][13]

Q3: My 1,4-DHP product is spontaneously oxidizing to the corresponding pyridine during the reaction or workup. How can I prevent this?

Answer: The 1,4-dihydropyridine ring is susceptible to oxidation, and the formation of the aromatic pyridine ring is a strong thermodynamic driving force.[13] This can occur prematurely due to exposure to air, light, or residual acidic/basic conditions during workup.

Causality and Mechanism: The conversion of the 1,4-DHP to the pyridine is an aromatization reaction. This process is often desired as the final step but can be a significant side reaction if not controlled. Many common lab reagents and conditions can facilitate this oxidation.

Troubleshooting Solutions:

  • Perform the Reaction Under an Inert Atmosphere: If premature oxidation is a significant problem, running the reaction and workup under a nitrogen or argon atmosphere can prevent air oxidation.

  • Minimize Exposure to Light: Some 1,4-DHPs are light-sensitive. Protect the reaction mixture from direct light by wrapping the flask in aluminum foil.

  • Modify Workup Procedure:

    • Avoid harsh acidic or basic washes.

    • Ensure the workup is performed quickly.

    • After extraction, dry the organic layer thoroughly and evaporate the solvent promptly at reduced pressure and moderate temperature.

  • Purify and Store Carefully: Purify the 1,4-DHP soon after the reaction is complete. Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Q4: I am intentionally oxidizing my 1,4-DHP to the pyridine, but the reaction is messy, giving low yields and multiple byproducts.

Answer: This is a critical step that often suffers from overly aggressive reaction conditions. Classical oxidants like chromium trioxide (CrO₃), potassium permanganate (KMnO₄), and nitric acid (HNO₃) are powerful but often lead to low yields, burdensome workups, and the formation of side products due to their lack of selectivity.[13]

Causality and Mechanism: The goal is the selective dehydrogenation (oxidation) of the 1,4-DHP ring to the aromatic pyridine. Harsh oxidants can attack other functional groups on the molecule (e.g., esters, alkyl groups) or cause decomposition, leading to a complex product mixture.

Troubleshooting Solutions:

  • Choose a Milder Oxidizing Agent: Modern methods offer much cleaner and more efficient aromatization.

    • Iodine in refluxing methanol: A very effective and mild system.[13]

    • Sodium dithionite (Na₂S₂O₄) / tert-Butyl hydroperoxide (TBHP): A novel system that works under mild conditions with an easy workup.[14]

    • Sodium Nitrite (NaNO₂) in acetic acid: An inexpensive and practical approach that proceeds at low temperatures.[15]

    • Photochemical conditions: Metal-free methods using UV or visible light offer a green alternative.[13]

  • Optimize Stoichiometry of the Oxidant: Using a large excess of the oxidant is a common cause of side product formation. Start with a small excess (e.g., 1.1-1.5 equivalents) and monitor the reaction by TLC to determine the optimal amount.

  • Control Reaction Temperature: Many milder oxidation reactions can be performed at room temperature or with gentle heating. Avoid unnecessarily high temperatures.

Frequently Asked Questions (FAQs)

This section addresses broader concepts to help you proactively design more robust experiments.

Q1: What are the primary side products in the Hantzsch synthesis? A1: The most common side products are:

  • Oxidized Pyridine: The aromatic pyridine formed from the premature oxidation of the 1,4-DHP product.[13]

  • 1,2-Dihydropyridine Isomer: A constitutional isomer formed from an alternative cyclization pathway.[9]

  • Knoevenagel Adduct: The α,β-unsaturated intermediate formed from the aldehyde and one equivalent of the β-ketoester. This accumulates if the subsequent Michael addition is slow.[1][2]

  • Michael Adduct (Acyclic): The linear 1,5-dicarbonyl compound formed after the Michael addition but before the final cyclization. This can be isolated if the cyclization/dehydration step is inhibited.[2]

Q2: How does my choice of solvent impact side product formation? A2: The solvent plays a critical role in reactant solubility and can influence reaction equilibria and rates.

  • Polar Protic Solvents: Ethanol is the traditional solvent and generally works well.[2] Water has also been shown to be a highly effective "green" solvent, sometimes providing better yields than organic solvents.[12][13] These solvents can facilitate proton transfer steps involved in the mechanism.

  • Aqueous Micelles: Using a surfactant like SDS in water can create micelles that act as microreactors, accelerating the reaction and leading to excellent yields, often superior to traditional solvents.[5][13]

  • Solvent-Free Conditions: Heating the neat reactants, often with a catalyst, is an environmentally friendly approach that can be very efficient and minimize side reactions by driving the reaction to completion quickly.[7][16]

Q3: How does the nitrogen source affect the reaction? A3: The nitrogen source provides the nitrogen atom for the pyridine ring.

  • Ammonium acetate is the most common choice as it is an easy-to-handle solid and acts as its own buffer.[1]

  • Aqueous ammonia is also frequently used.[15]

  • Studies have shown that ammonium salts derived from weak acids (e.g., ammonium carbonate, ammonium acetate) tend to give higher yields than those from strong acids (e.g., ammonium chloride, ammonium nitrate).[12] This is likely because the resulting mildly buffered pH is optimal for the reaction, as highly acidic conditions can decrease the nucleophilicity of ammonia.[12]

Optimized Protocols & Data

Table 1: Effect of Reaction Conditions on Hantzsch Synthesis Yield
Aldehydeβ-KetoesterNitrogen SourceCatalyst/SolventConditionsYield of 1,4-DHPReference
BenzaldehydeEthyl AcetoacetateAmmonium AcetatePTSA / Aqueous Micelles (SDS)Ultrasonic Irradiation, RT96%[6][13]
4-NitrobenzaldehydeEthyl AcetoacetateAmmonium AcetateCeric Ammonium Nitrate (CAN)Solvent-Free, RT95%[7][8]
BenzaldehydeEthyl AcetoacetateAmmonium CarbonateWater (Sealed Vessel)100 °C95%[12]
Various AldehydesEthyl AcetoacetateAmmonium Acetateγ-Al₂O₃ NanoparticlesSolvent-Free, 90 °CHigh yields[16]
BenzaldehydeEthyl AcetoacetateAqueous AmmoniaEthanolRefluxModerate to Good[15][17]
Protocol 1: Optimized Synthesis of a 1,4-Dihydropyridine (Aqueous Micelle Method)

This protocol utilizes an environmentally benign solvent system and ultrasonic irradiation to achieve high yields rapidly, minimizing the time for side reactions to occur.[6][13]

  • To a 50 mL round-bottom flask, add sodium dodecyl sulfate (SDS) to deionized water to create a 0.1 M solution (e.g., 0.288 g SDS in 10 mL H₂O).

  • To the aqueous micelle solution, add the aldehyde (5 mmol), ethyl acetoacetate (10 mmol, 2 equiv.), and ammonium acetate (6 mmol, 1.2 equiv.).

  • If desired, add p-toluenesulfonic acid (PTSA) (0.5 mmol, 10 mol%) as a catalyst.

  • Place the flask in an ultrasonic bath at room temperature.

  • Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is often complete within 30-60 minutes.

  • Upon completion, the product often precipitates from the solution. If not, extract the product with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

Protocol 2: Selective Oxidation of a 1,4-DHP to a Pyridine (Iodine Method)

This protocol uses a mild and effective oxidant to achieve clean aromatization with a simple workup.[13]

  • Dissolve the Hantzsch 1,4-dihydropyridine (2 mmol) in methanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add iodine (I₂) (2.2 mmol, 1.1 equiv.) to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 1-3 hours.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting pyridine derivative by column chromatography or recrystallization.

Visual Guides

Hantzsch_Reaction_Pathway Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Ester) Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq) Enamine Enamine Intermediate Ketoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Acyclic Acyclic 1,5-Dicarbonyl (Michael Adduct) Michael->Acyclic Cyclization Cyclization & Dehydration Acyclic->Cyclization DHP 1,4-Dihydropyridine (Product) Cyclization->DHP Side_Reaction_Pathways Intermediates Knoevenagel Adduct + Enamine DHP_1_4 1,4-DHP (Desired) Intermediates->DHP_1_4   Thermodynamic   Cyclization DHP_1_2 1,2-DHP Isomer Intermediates->DHP_1_2   Kinetic   Cyclization Stalled Accumulated Intermediates Intermediates->Stalled   Slow Michael Addn.   or Cyclization Pyridine Oxidized Pyridine DHP_1_4->Pyridine   Aromatization   (Air, Light, Oxidants)

Caption: Formation pathways for common Hantzsch byproducts.

Troubleshooting_Workflow Start Problem with Hantzsch Synthesis Q_Yield Low Yield & Complex Mixture? Start->Q_Yield Q_Isomer Isomeric Byproduct? Q_Yield->Q_Isomer No Sol_Yield Optimize Temp/Time Check Purity Add Catalyst Q_Yield->Sol_Yield Yes Q_Oxidation Premature Oxidation? Q_Isomer->Q_Oxidation No Sol_Isomer Adjust Solvent Control Temperature Q_Isomer->Sol_Isomer Yes Sol_Oxidation Use Inert Atmosphere Protect from Light Milder Workup Q_Oxidation->Sol_Oxidation Yes

Caption: A decision-making workflow for troubleshooting.

References

  • Wikipedia. (2023). Hantzsch pyridine synthesis. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Ullah, F., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170182. [Link]

  • Wikipedia. (2023). Knoevenagel condensation. In Wikipedia. [Link]

  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111. [Link]

  • Tu, S., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Taylor & Francis Online, 40(10), 2058-2064. [Link]

  • Li, W., et al. (2015). A new oxidation system for the oxidation of Hantzsch-1,4-dihydropyridines and polyhydroquinoline derivatives under mild conditions. RSC Advances, 5(25), 19385-19389. [Link]

  • Jana, G. K., et al. (2016). Optimization study for the synthesis of unusual Hantzsch product... ResearchGate. [Link]

  • Varela-Ramírez, A. V., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. PMC - NIH. [Link]

  • CEM. (n.d.). Hantzsch Ester Synthesis. [Link]

  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2088-2096. [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]

  • Boruah, M., & Prajapati, D. (2012). Ammonium acetate-mediated "on-water" synthesis of the Hantzsch 1,4-Dihydropyridines. ResearchGate. [Link]

  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PMC - NIH. [Link]

  • Phillips, A. P. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1429. [Link]

  • Ullah, F., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC - NIH. [Link]

  • Wang, X., et al. (2014). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Chinese Chemical Letters, 25(2), 267-270. [Link]

  • Palacio, F., et al. (2010). Tandem Asymmetric Michael Reaction−Intramolecular Michael Addition. An Easy Entry to Chiral Fluorinated 1,4-Dihydropyridines. Organic Letters, 12(15), 3348-3351. [Link]

  • ResearchGate. (2025). Combination of the Claisen-Schmidt reaction, the Michael addition, and the Hantzsch reaction in the synthesis of 2,6′-bis-aryl-3,4′-bipyridines. [Link]

  • Mukherjee, A., et al. (2024). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. Coherence: A Scientific Journal, 2(1), 1-9. [Link]

  • Organic Chemistry Portal. (n.d.). hantzsch pyridine synthesis - Literature. [Link]

  • Davarpanah, J. (2015). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. Acta Chimica Slovenica, 62(3), 641-647. [Link]

  • Reddit. (2024, February 10). Can somebody help me identify a byproduct of a Hantzsch type reaction?[Link]

  • Montazeri, N., et al. (2011). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 23(12), 5345-5347. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Methoxypyridine-2-carbothioamide Derivatization

4-Methoxypyridine-2-carbothioamide (CAS: 1256809-29-6) is a highly versatile building block in medicinal chemistry, primarily utilized for synthesizing 4-methoxy-2-(thiazol-2-yl)pyridine derivatives via the Hantzsch thia...

Author: BenchChem Technical Support Team. Date: March 2026

4-Methoxypyridine-2-carbothioamide (CAS: 1256809-29-6) is a highly versatile building block in medicinal chemistry, primarily utilized for synthesizing 4-methoxy-2-(thiazol-2-yl)pyridine derivatives via the Hantzsch thiazole synthesis. The electron-donating methoxy group at the 4-position of the pyridine ring enhances the nucleophilicity of the thioamide sulfur, making it highly reactive toward α-haloketones. However, researchers frequently encounter bottlenecks during the cyclization and dehydration phases.

This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to ensure high-yield derivatization.

Reaction Pathway Visualization

G Start 4-Methoxypyridine- 2-carbothioamide SN2 SN2 Attack (Sulfur) Start->SN2 Reagent α-Haloketone (e.g., 2-Bromoacetophenone) Reagent->SN2 Cyclization Intramolecular Cyclization (Nitrogen) SN2->Cyclization Intermediate Hydroxythiazoline Intermediate Dehydration Dehydration (Acid/Heat) Intermediate->Dehydration Cyclization->Intermediate Product 4-Methoxy-2-(thiazol-2-yl) pyridine Derivative Dehydration->Product

Workflow of Hantzsch thiazole synthesis from 4-methoxypyridine-2-carbothioamide.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for synthesizing thiazole derivatives from 4-methoxypyridine-2-carbothioamide? A1: While conventional reflux in ethanol is standard, microwave-assisted synthesis is significantly more efficient. The reaction proceeds through a multi-step pathway: an SN2 attack by the thioamide sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization, and finally, dehydration 1. The dehydration step requires significant activation energy. Microwave irradiation (70–100°C for 10–30 minutes) provides rapid, homogeneous heating that forces the dehydration of the hydroxythiazoline intermediate, reducing reaction times from hours to minutes and minimizing thermal degradation.

Q2: Why is my reaction stalling at the hydroxythiazoline intermediate? A2: The final dehydration step to form the aromatic thiazole ring can be sluggish, especially if the α-haloketone possesses electron-withdrawing groups that stabilize the intermediate. If TLC or LC-MS indicates a mass corresponding to [M+H+18] (the hydrated intermediate), you must force the elimination. This can be achieved by adding a catalytic amount of Brønsted acid (e.g., methanesulfonic acid) 2 or by utilizing the Holzapfel-Meyers-Nicolaou modification . This modification uses trifluoroacetic anhydride (TFAA) and pyridine to convert the hydroxyl group into a superior leaving group, allowing dehydration at room temperature to preserve stereocenters if chiral substrates are involved 3.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Low Yield or Complete Reaction Failure

  • Causality: α-Haloketones (e.g., 2-bromoacetophenone) are highly electrophilic lachrymators that readily degrade, hydrolyze, or polymerize upon extended storage, especially when exposed to light or moisture. If the electrophile is degraded, the initial SN2 attack cannot occur.

  • Resolution: Always verify the purity of your α-haloketone via NMR before use. If degraded, distill or recrystallize it. Additionally, ensure the reaction solvent is anhydrous if using conventional heating, as water can outcompete the thioamide for the electrophile, leading to α-hydroxyketone byproducts.

Issue 2: Formation of Isomeric Impurities and Bis-Thiazoles

  • Causality: Under highly acidic conditions, thioamides can form 2-imino-2,3-dihydrothiazole isomeric impurities 4. Furthermore, if the α-haloketone has multiple halogenated sites (e.g., 1,3-dichloroacetone), poly-alkylation can occur.

  • Resolution: Maintain neutral to slightly basic conditions (e.g., using NaHCO₃) during the initial cyclocondensation phase. Strictly control stoichiometry to a 1:1 molar ratio, or use a slight excess (1.1 equiv) of the thioamide, adding the haloketone dropwise to prevent local concentration spikes that favor bis-alkylation.

Condition Optimization Matrix

The following table summarizes the causal impact of different reaction parameters on the derivatization yield of 4-methoxypyridine-2-carbothioamide with standard α-haloketones.

SolventTemperatureTimeAdditive / CatalystYieldMechanistic Rationale
Ethanol80°C (Reflux)4–6 hNone45–55%Standard conditions; prolonged heating leads to partial degradation of the thioamide.
Methanol100°C (Microwave)20 minNone85–92%Rapid heating overcomes the dehydration activation barrier, preventing side reactions.
THF25°C (RT)12 hMsOH (0.2 eq)60–70%Brønsted acid facilitates dehydration without thermal stress, useful for sensitive substrates.
DME25°C (RT)2–4 hNaHCO₃, then TFAA/Pyridine>85%Holzapfel-Meyers-Nicolaou modification; prevents epimerization by avoiding heat entirely.
Self-Validating Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

This protocol is designed as a self-validating system: the physical state of the mixture provides real-time feedback on reaction progress, ensuring you do not proceed to the next step blindly.

Materials:

  • 4-Methoxypyridine-2-carbothioamide (1.0 mmol) 5

  • Fresh α-haloketone (e.g., 2-bromoacetophenone) (1.05 mmol)

  • Anhydrous Methanol (3 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-methoxypyridine-2-carbothioamide in 3 mL of anhydrous methanol.

    • Validation check: The solution should be clear. Turbidity indicates a degraded or impure thioamide starting material.

  • Addition: Add 1.05 mmol of the α-haloketone. Seal the vessel with a pressure-rated cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 90°C, 15 minutes, with dynamic power modulation.

  • Monitoring: After cooling, spot the mixture on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane).

    • Validation check: The thioamide starting material (typically UV active and yellow/brown under iodine) should be completely consumed. A new, highly UV-active spot (the thiazole) should appear at a higher Rf.

  • Isolation: Pour the reaction mixture into 15 mL of a 5% aqueous Na₂CO₃ solution.

    • Validation check: The neutralization of the hydrobromide byproduct will cause the free-base thiazole product to rapidly precipitate out of the aqueous layer.

  • Purification: Filter the precipitate through a Büchner funnel, wash with ice-cold water (2 x 5 mL) followed by ice-cold ethanol (2 mL) to remove any unreacted haloketone. Dry under a vacuum to afford the pure 4-methoxy-2-(thiazol-2-yl)pyridine derivative.

References
  • BenchChem. "Optimizing Hantzsch thiazole synthesis reaction conditions." Benchchem.com.
  • Semantic Scholar. "Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides." Semanticscholar.org.
  • ResearchGate. "Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
  • BenchChem. "Optimization of Hantzsch thiazole synthesis reaction conditions." Benchchem.com.
  • ChemScene. "1256809-29-6 | 4-Methoxypyridine-2-carbothioamide." Chemscene.com.

Sources

Optimization

stability issues of 4-Methoxypyridine-2-carbothioamide in solution

Welcome to the technical support resource for 4-Methoxypyridine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical solut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-Methoxypyridine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical solutions for the stability challenges encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Understanding the Stability of 4-Methoxypyridine-2-carbothioamide

4-Methoxypyridine-2-carbothioamide is a heterocyclic compound containing a thioamide functional group. The thioamide group, C(=S)NH₂, is a critical isostere for the amide bond in medicinal chemistry, often introduced to enhance resistance against proteolytic degradation in peptide-based therapeutics.[1][2] However, this functional group also introduces specific stability concerns. Unlike their amide counterparts, thioamides are more susceptible to certain degradation pathways, particularly oxidation and, under specific conditions, hydrolysis.[3][4] The electron-donating methoxy group and the pyridine ring further influence the electronic properties and reactivity of the molecule.[5]

Understanding these inherent properties is the first step toward designing robust experimental protocols and ensuring reproducible results. This guide will walk you through the primary degradation pathways, factors influencing stability, and troubleshooting common issues.

Primary Degradation Pathways

The stability of 4-Methoxypyridine-2-carbothioamide in solution is primarily dictated by its susceptibility to oxidation and hydrolysis.

cluster_0 Degradation Pathways A 4-Methoxypyridine-2-carbothioamide B S-Oxide Intermediates (Sulfine/Sulfene) A->B Oxidation (e.g., H₂O₂, air) C 4-Methoxypyridine-2-carboxamide (Amide Analog) A->C Hydrolysis (Strong Acid/Base, Metal Salts) B->C Desulfurization D 4-Methoxypyridine-2-carboxylic acid + Ammonia C->D Further Hydrolysis caption Key degradation pathways for 4-Methoxypyridine-2-carbothioamide.

Caption: Key degradation pathways for 4-Methoxypyridine-2-carbothioamide.

  • Oxidation: The sulfur atom in the thioamide group is electron-rich and susceptible to oxidation.[4] Oxidizing agents, including dissolved atmospheric oxygen or peroxides, can convert the thioamide to reactive S-oxide intermediates.[6] These intermediates can then undergo further reactions, often leading to the corresponding amide (4-Methoxypyridine-2-carboxamide) through a desulfurization process.[7][8] This is often considered the most significant degradation pathway under common aerobic laboratory conditions.

  • Hydrolysis: While thioamides are generally more resistant to hydrolysis than amides under neutral conditions, the reaction can be catalyzed by strong acids or bases.[9] The process involves nucleophilic attack of water or hydroxide on the thiocarbonyl carbon, ultimately leading to the replacement of the sulfur atom with oxygen to form the corresponding amide.[3] In some cases, metal salts can also promote this conversion.[3]

Factors Influencing Stability in Solution

Several environmental and experimental factors can accelerate the degradation of 4-Methoxypyridine-2-carbothioamide. Careful control of these variables is crucial for maintaining sample integrity.

FactorInfluence on StabilityMitigation Strategies
pH Highly acidic or alkaline conditions can catalyze hydrolysis.[9][10]Maintain solutions at a neutral or slightly acidic pH (4-7) using appropriate buffer systems. Avoid prolonged exposure to strong acids or bases.
Oxidizing Agents Presence of dissolved oxygen, peroxides (in solvents like THF or ether), or other oxidants promotes conversion to the amide.[4][8]Use freshly distilled or sparged (e.g., with nitrogen or argon) solvents to remove dissolved oxygen. Avoid solvents known to form peroxides.
Light Exposure Pyridine derivatives can be susceptible to photodegradation upon exposure to UV or high-intensity visible light.[11][12]Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure during handling.
Temperature Elevated temperatures accelerate both hydrolysis and oxidation rates.Store stock solutions and samples at low temperatures. A vendor suggests storing the solid compound sealed at 2-8°C.[13] For solutions, storage at -20°C or -80°C is recommended for long-term stability.[10]
Solvent Choice Protic solvents, especially nucleophilic ones like methanol, could potentially react with the thioamide under certain conditions.[10]For maximum stability, consider aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF). If aqueous solutions are necessary, prepare them fresh and use them promptly.
Metal Ions Certain metal ions (e.g., Ag⁺, Hg²⁺) can coordinate to the sulfur atom and catalyze hydrolysis to the amide.[3]Use high-purity water and reagents. If metal catalysts are part of a reaction, be aware of this potential side reaction.
Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My solution of 4-Methoxypyridine-2-carbothioamide has turned yellow/brown upon storage. What is the cause and is the sample still usable?

A1: A color change is a common indicator of degradation, most likely due to oxidation.[14] The formation of oxidized species or subsequent polymeric byproducts can lead to discoloration.

  • Causality: The electron-rich pyridine ring and the thioamide group are both susceptible to slow oxidation from dissolved atmospheric oxygen, which can be accelerated by light and ambient temperature.

  • Troubleshooting Steps:

    • Analytical Confirmation: Before discarding the sample, analyze it using a stability-indicating method like HPLC-UV or LC-MS.[15][16] Compare the chromatogram to that of a freshly prepared standard. Look for a decrease in the main peak area and the appearance of new peaks, particularly one corresponding to the molecular weight of the amide analog, 4-Methoxypyridine-2-carboxamide.[17]

    • Purity Assessment: If the purity has dropped below an acceptable level for your application (e.g., >95%), the solution should be discarded.

    • Prevention: For future preparations, use deoxygenated solvents, store the solution under an inert atmosphere (e.g., argon), protect it from light, and store at ≤ -20°C.

Q2: I am seeing a significant peak in my LC-MS analysis that corresponds to the mass of 4-Methoxypyridine-2-carboxamide. My experiment does not involve any oxidizing agents. What is happening?

A2: The conversion of the thioamide to its corresponding amide is the most common degradation pathway. Even without explicit addition of oxidizing agents, several factors could be responsible.

  • Causality: This conversion can be caused by (1) slow oxidation from dissolved oxygen in your solvents, (2.0) hydrolysis if the solution was exposed to strongly acidic or basic conditions, or (3) catalysis by trace metal impurities.[3][4][8]

  • Troubleshooting Steps:

    • Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents. Purge aqueous mobile phases with helium or sparge all solvents with nitrogen before use to remove dissolved oxygen.

    • pH Control: Check the pH of your sample and mobile phase. If your sample preparation involves pH adjustment, ensure it is not held at extreme pH values for extended periods.

    • System Cleanliness: Ensure your glassware and analytical equipment are free from contaminants. If your experiment involves metal catalysts, consider the possibility of carryover.

    • In-source Conversion: In rare cases, conversion can occur in the mass spectrometer's ion source, especially with high source temperatures or harsh ionization conditions. Analyze a freshly prepared standard under different source conditions to see if the amide peak intensity changes.

Q3: My reaction yield is consistently low when using 4-Methoxypyridine-2-carbothioamide as a starting material. How can I determine if this is due to reactant instability?

A3: Low yields can be due to poor stability of the starting material under the reaction conditions.

  • Causality: The reaction conditions (e.g., elevated temperature, incompatible solvents, presence of nucleophiles or electrophiles) may be degrading the thioamide before it can react as intended. Thioamides can have complex reactivity; for example, electrophiles can attack at the nitrogen or sulfur atom.[3]

  • Troubleshooting Steps:

    • Run a Control Reaction: Set up a control experiment containing 4-Methoxypyridine-2-carbothioamide and all reaction components except for the key co-reactant. Let it stir under the reaction conditions for the full duration.

    • Monitor Degradation: Take time-point samples from this control reaction and analyze them by HPLC or TLC to quantify the amount of starting material remaining. This will tell you if the compound is stable under your specific reaction conditions.

    • Optimize Conditions: If degradation is observed, consider modifying the reaction conditions. Can you use a lower temperature? A different, less-reactive solvent? Can you shorten the reaction time?

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 4-Methoxypyridine-2-carbothioamide and its solutions?

  • Solid: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at 2-8°C for long-term stability.[13]

  • Solutions: Stock solutions should be prepared in high-purity, anhydrous aprotic solvents (e.g., ACN, DMF) if possible. Aliquot into single-use vials, purge with an inert gas like argon, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh before each experiment.

Q2: How can I prepare a stable aqueous solution for a biological assay? Prepare a concentrated stock solution in DMSO or DMF. Then, perform a serial dilution into the final aqueous buffer immediately before use. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the assay. Do not store dilute aqueous solutions for extended periods.

Q3: What are the expected degradation products I should look for in my analysis? The primary degradation product to monitor is 4-Methoxypyridine-2-carboxamide (MW: 152.15 g/mol ).[17] Under harsh hydrolytic conditions, you might also see 4-Methoxy-pyridine-2-carboxylic acid (MW: 153.14 g/mol ). When developing an analytical method, it is advisable to synthesize or procure a standard of the amide analog to confirm its retention time and response factor.

Q4: Is 4-Methoxypyridine-2-carbothioamide stable in acidic conditions like trifluoroacetic acid (TFA) used for peptide cleavage? Thioamides can be unstable in strong acids like TFA. The nucleophilic sulfur atom can participate in side reactions, potentially leading to chain scission in peptide synthesis.[18][19] If using this moiety in solid-phase peptide synthesis, its stability during the final cleavage step must be carefully evaluated, and cleavage conditions (time, temperature, scavengers) should be optimized.

Experimental Protocols
Protocol 1: General Stability Assessment Workflow

This protocol outlines a forced degradation study to identify potential stability issues and degradation products.

cluster_workflow Stability Assessment Workflow cluster_stress Stress Conditions prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress 2. Apply Stress Conditions (Parallel Samples) prep->stress analysis 3. Time-Point Analysis (e.g., 0, 2, 8, 24 hrs) stress->analysis data 4. Data Interpretation (Purity vs. Time Plot) analysis->data acid Acidic (0.1 M HCl) base Basic (0.1 M NaOH) ox Oxidative (3% H₂O₂) thermal Thermal (60°C, dark) photo Photolytic (UV/Vis light) caption Workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of 4-Methoxypyridine-2-carbothioamide (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. Based on the protocol for similar amide compounds, typical conditions are:[14]

    • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH.

    • Oxidation: Mix with an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Incubate a sample at an elevated temperature (e.g., 60°C) in the dark.

    • Photostability: Expose a sample to a controlled light source (e.g., a photostability chamber) alongside a control sample wrapped in foil.

  • Time-Point Sampling: At specified intervals (e.g., 0, 2, 8, 24 hours), take an aliquot from each condition. Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS/MS method.[20]

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point. Identify major degradation products by comparing retention times and mass spectra to standards or by structural elucidation.

Protocol 2: Preparation of Solutions for In Vitro Assays
  • Prepare Primary Stock: Weigh the solid 4-Methoxypyridine-2-carbothioamide and dissolve it in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM). This stock is generally stable when stored at -20°C or -80°C.

  • Create Intermediate Dilutions: If necessary, create intermediate dilutions from the primary stock using DMSO or the appropriate solvent for your experiment (e.g., ethanol, acetonitrile).

  • Prepare Final Working Solution: Immediately before adding to the assay, dilute the stock or intermediate solution into the final aqueous assay buffer (e.g., PBS, cell culture media). Ensure the final concentration of the organic solvent is low and consistent across all experimental conditions.

  • Important: Do not prepare and store dilute aqueous solutions, as the compound will be least stable under these conditions.

References
  • Wikipedia. Thioamide. [Online] Available at: [Link]

  • Gulea, M., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. MDPI. [Online] Available at: [Link]

  • Al-Mashhadani, M. H., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. [Online] Available at: [Link]

  • Piotrowski, D. W., et al. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PMC. [Online] Available at: [Link]

  • Miller, A., et al. (1986). THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS. Phosphorus and Sulfur and the Related Elements. [Online] Available at: [Link]

  • Aswad, M. (2025). STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDITIONS. ResearchGate. [Online] Available at: [Link]

  • Taylor & Francis Online. (2007). THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS1. [Online] Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. [Online] Available at: [Link]

  • Bahrami, K., et al. (2009). Desulfurization of Thioamides into Amides with H₂O₂/ZrCl₄ Reagent System. Synthesis. [Online] Available at: [Link]

  • ResearchGate. (2025). Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. [Online] Available at: [Link]

  • Bobek, J., et al. (2024). Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. PMC. [Online] Available at: [Link]

  • Rejtar, D., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. PMC. [Online] Available at: [Link]

  • ResearchGate. (2013). Stability of thioamides?. [Online] Available at: [Link]

  • El-Faham, A., et al. (2002). Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • Bar-Ziv, R., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Contreras-Vargas, R., et al. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. [Online] Available at: [Link]

  • ChemRxiv. (2022). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. [Online] Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Online] Available at: [Link]

  • Open Research Library. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Online] Available at: [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Online] Available at: [Link]

  • ResearchGate. (2025). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. [Online] Available at: [Link]

  • University of Minnesota. (2007). 4-Hydroxypyridine Pathway Map. [Online] Available at: [Link]

  • Iranian Journal of Pharmaceutical Research. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. [Online] Available at: [Link]

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Troubleshooting

scaling up the synthesis of 4-Methoxypyridine-2-carbothioamide for preclinical studies

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Methoxypyridine-2-carbothioamide. As a critical intermediate and active ligand in the development of tubulin-targeting anticancer agents and org...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Methoxypyridine-2-carbothioamide. As a critical intermediate and active ligand in the development of tubulin-targeting anticancer agents and organometallic complexes[1][2], scaling this molecule from the benchtop to preclinical multigram/kilogram batches presents unique chemical engineering challenges.

This guide is engineered by Senior Application Scientists to provide you with causal mechanistic insights, self-validating protocols, and robust troubleshooting logic to ensure high-yield, high-purity production.

Process Workflows & Mechanistic Strategy

When scaling up pyridine-2-carbothioamides, chemists typically choose between two primary synthetic routes: the Thionation of Amides and the Thiolysis of Nitriles .

At a preclinical scale, the Nitrile Thiolysis route is strongly preferred. While thionation using Lawesson’s reagent is common at the milligram scale, it generates foul-smelling phosphine sulfide byproducts that require non-scalable silica gel chromatography. An alternative thionation using Phosphorus Pentasulfide ( P4​S10​ ) and Hexamethyldisiloxane (HMDO) allows for a simpler hydrolytic workup[3], but thionating agents inherently act as dehydrating agents, which can undesirably convert the primary amide back into a nitrile byproduct[3].

Conversely, Nitrile Thiolysis using Sodium Hydrosulfide (NaSH) and Magnesium Chloride ( MgCl2​ ) in Dimethylformamide (DMF) provides a highly atom-economical, scalable pathway that avoids noxious phosphorus byproducts entirely.

Workflow Nitrile 4-Methoxypyridine- 2-carbonitrile Thiolysis Thiolysis Route (NaSH, MgCl2, DMF) Preferred for Scale-up Nitrile->Thiolysis Amide 4-Methoxypicolinamide Thionation Thionation Route (P4S10, HMDO) Alternative Amide->Thionation Crude Crude 4-Methoxypyridine- 2-carbothioamide Thiolysis->Crude High Atom Economy Thionation->Crude Dehydration Risk Purification Controlled Crystallization (EtOH/H2O) Crude->Purification Pure Preclinical Grade Target Molecule Purification->Pure

Workflow comparing nitrile thiolysis and amide thionation for carbothioamide scale-up.

Quantitative Data: Route Comparison

To justify the transition to the Nitrile Thiolysis route for your preclinical batches, review the quantitative performance metrics below.

Synthesis RouteReagentsTypical YieldPurity (HPLC)Key Impurity RisksScalability Rating
Nitrile Thiolysis NaSH, MgCl2​ , DMF85–92%>99.5%4-Methoxypicolinamide (Hydrolysis)High (1kg+)
Amide Thionation P4​S10​ , HMDO70–80%98.0%Nitrile (Dehydration)[3]Medium (100g)
Amide Thionation Lawesson's Reagent60–75%95.0%Phosphine sulfidesLow (<50g)

Step-by-Step Methodology: Preclinical Scale-up via Nitrile Thiolysis

This protocol is designed for a 100 g scale and incorporates self-validating visual and analytical cues to ensure process integrity.

Step 1: Reactor Preparation & Inertion

  • Action: Purge a 2 L jacketed glass reactor with dry N2​ for 30 minutes.

  • Causality: Oxygen and ambient moisture are detrimental. Moisture leads to the basic hydrolysis of the nitrile into the oxygen-amide (4-methoxypicolinamide), while oxygen can cause the oxidative dimerization of the hydrosulfide anion.

Step 2: Substrate & Lewis Acid Loading

  • Action: Charge 100 g (0.745 mol) of 4-methoxypyridine-2-carbonitrile and 1 L of anhydrous DMF (Karl Fischer < 100 ppm). Add 85.1 g (0.894 mol, 1.2 eq) of anhydrous MgCl2​ . Stir at 15°C until dissolved.

  • Causality: The Mg2+ acts as a critical Lewis acid. It coordinates directly to the nitrogen atom of the nitrile, drastically lowering the LUMO energy of the carbon-nitrogen triple bond. This makes the nitrile carbon highly electrophilic and susceptible to attack by the relatively weak SH− nucleophile.

Step 3: Thiolysis Execution

  • Action: Add 83.5 g (1.49 mol, 2.0 eq) of NaSH in four equal portions over 1 hour, maintaining the internal temperature below 25°C.

  • Self-Validating System: The reaction mixture will transition from a pale yellow solution to a deep orange, thick suspension as the magnesium-thioamide complex forms. Validation check: If the solution remains pale yellow after 30 minutes, your NaSH has likely degraded to inactive sodium sulfate/carbonate via atmospheric exposure.

Step 4: Reaction Monitoring & Quenching

  • Action: Monitor via HPLC (254 nm). Once nitrile conversion is >99%, cool the reactor to 5°C. Slowly add 1.5 L of ice-cold distilled water. Adjust the pH to 6.5 using 1M HCl.

  • Causality: Adding water and neutralizing the mixture breaks the coordination between Mg2+ and the newly formed thioamide, forcing the highly hydrophobic 4-methoxypyridine-2-carbothioamide to precipitate out of the aqueous DMF mixture.

Step 5: Isolation & Controlled Crystallization

  • Action: Filter the crude orange solid. Recrystallize by dissolving the solid in minimal boiling 80:20 Ethanol/Water, then cool at a controlled rate of 0.5°C/min to 4°C.

  • Self-Validating System: A successful crystallization yields bright yellow needle-like crystals. If the product "oils out" (forms a biphasic liquid), the cooling rate was too rapid, trapping DMF and impurities in the matrix.

Troubleshooting Guides & FAQs

Troubleshooting Symptom Impure Product or Low Yield Cause1 Primary Amide Formation Symptom->Cause1 Cause2 Oiling Out During Crystallization Symptom->Cause2 Cause3 Phosphorus Byproducts Symptom->Cause3 Fix1 Ensure Anhydrous Conditions & Reagents Cause1->Fix1 Fix2 Adjust Cooling Rate & Seed Crystals Cause2->Fix2 Fix3 Switch to NaSH or P4S10/HMDO Cause3->Fix3

Diagnostic logic tree for resolving common synthesis and purification bottlenecks.

Q1: Why is P4​S10​ /HMDO preferred over Lawesson's Reagent if we must use the thionation route? A1: Lawesson's reagent generates persistent, foul-smelling phosphine sulfide byproducts that require tedious silica gel chromatography—a major bottleneck for preclinical scale-up. The combination of P4​S10​ and hexamethyldisiloxane (HMDO) allows reagent-derived byproducts to be removed via a simple hydrolytic workup or silica filtration[3]. However, be aware that thionation of amides can still cause dehydration back to the nitrile[3].

Q2: My HPLC shows a massive impurity peak corresponding to 4-methoxypicolinamide. How did this happen? A2: The primary oxygen-amide is a classic hydrolysis artifact. Causality: It occurs when residual water in your solvent reacts with the highly activated nitrile- MgCl2​ complex before the SH− nucleophile can attack. To fix this, ensure your DMF is strictly anhydrous (Karl Fischer titration < 100 ppm) and that your MgCl2​ was stored in a desiccator, as it is highly hygroscopic.

Q3: The product is oiling out during the Ethanol/Water crystallization step instead of forming crystals. How do I fix this? A3: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates above its melting point in the solvent mixture, usually due to a cooling rate that outpaces the nucleation kinetics, or due to high levels of residual DMF acting as a co-solvent. Fix: Re-heat the mixture until it is a homogenous solution. Seed the solution with 1-2 mg of pure 4-methoxypyridine-2-carbothioamide crystals at 45°C, and reduce your cooling ramp to 0.2°C/min.

Q4: Can I use thioacetamide instead of NaSH for the thiolysis? A4: Yes. Thioacetamide in the presence of ethanolic HCl is an excellent, scalable surrogate for H2​S gas. Causality: Under acidic conditions, thioacetamide slowly hydrolyzes to release H2​S in situ, maintaining a low, safe steady-state concentration of the toxic gas while driving the conversion of the nitrile. This is highly recommended if your facility lacks the engineering controls to handle bulk NaSH safely.

References

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC Source: National Institutes of Health (NIH) URL:[Link][1]

  • Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide - MDPI Source: MDPI URL:[Link][2]

  • Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane | The Journal of Organic Chemistry - ACS Publications Source: American Chemical Society (ACS) URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of 4-Methoxypyridine-2-carbothioamide and Other Thiourea Derivatives

In the relentless pursuit of novel and effective cancer therapies, the scientific community continues to explore diverse chemical scaffolds. Among these, thiourea derivatives have emerged as a promising class of compound...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel and effective cancer therapies, the scientific community continues to explore diverse chemical scaffolds. Among these, thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant anticancer potential.[1][2] Their versatile structure allows for modifications that can enhance potency, selectivity, and pharmacokinetic profiles, making them attractive candidates for drug development.[1] This guide provides an in-depth comparison of 4-Methoxypyridine-2-carbothioamide and its analogs against other notable thiourea derivatives in the context of cancer therapy, supported by experimental data and mechanistic insights.

The Thiourea Scaffold: A Privileged Structure in Oncology

The thiourea core, characterized by the -HN-C(=S)-NH- pharmacophore, is instrumental in the design of novel anticancer agents.[2] The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) enables these molecules to interact with various biological targets, including enzymes and proteins crucial for cancer cell survival and proliferation.[2] The anticancer activity of thiourea derivatives is often attributed to their ability to inhibit key enzymes such as protein tyrosine kinases, topoisomerases, and carbonic anhydrases.[3][4]

4-Methoxypyridine-2-carbothioamide: A Focused Look at a Potent Subclass

While direct and extensive experimental data on 4-Methoxypyridine-2-carbothioamide is emerging, the broader class of pyridine carbothioamides (PCAs) has demonstrated significant promise as anticancer agents.[3][5] The inclusion of a pyridine ring, a common motif in medicinal chemistry, often imparts favorable pharmacological properties.

Mechanistic Insights: Targeting the Cytoskeleton

A significant body of evidence points towards the inhibition of tubulin polymerization as a key mechanism of action for many pyridine carbothioamides.[3][6] Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a well-validated target for cancer chemotherapy.[7] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[6]

Several studies on sulfonamide-functionalized N-phenyl 2-Pyridinecarbothioamides have shown potent inhibition of tubulin polymerization, with some derivatives exhibiting superior activity to the well-known tubulin inhibitor, colchicine.[3][6] Molecular docking studies suggest that these compounds bind to the colchicine-binding site on β-tubulin, physically hindering the assembly of microtubules.[3]

Comparative Performance Analysis: 4-Methoxypyridine-2-carbothioamide Analogs vs. Other Thiourea Derivatives

The true potential of a therapeutic candidate is best understood through comparative analysis. Below, we compare the performance of methoxy-substituted pyridine carbothioamide analogs with other classes of thiourea derivatives that exhibit different mechanisms of action.

Quantitative Data Summary
Compound/Derivative ClassCancer Cell LineIC50 (µM)Primary Mechanism of ActionReference
N-(methoxyphenyl)-hydrazine-1-carbothioamide (analog) HL-600.01 - 0.06Not fully elucidated, potent cytotoxicity[1]
N-(2-Methoxyphenyl)-hydrazine-1-carbothioamide (analog) HeLa9Not fully elucidated, potent cytotoxicity[1]
N-(3-Methoxyphenyl)-hydrazine-1-carbothioamide (analog) HeLa6.2Not fully elucidated, potent cytotoxicity[1]
Sulfonamide-functionalized Pyridine Carbothioamide (Compound 3) PC-3 (Prostate)1.2Tubulin Polymerization Inhibition[3]
Sulfonamide-functionalized Pyridine Carbothioamide (Compound 5) PC-3 (Prostate)1.5Tubulin Polymerization Inhibition[3]
1,3-bis(4-(trifluoromethyl)phenyl)thiourea A549 (Lung)0.2K-Ras Inhibition (putative)[1]
N-(4-bromo)-benzoyl-N'-phenylthiourea MCF-7 (Breast)Not specified, potentNot specified[2]
Thiazole-based thiourea derivative (Compound 12) Breast Cancer0.10Not specified[8]

Note: Data for 4-Methoxypyridine-2-carbothioamide analogs are used to infer its potential performance.

The data clearly indicates that pyridine carbothioamide analogs exhibit potent cytotoxic activity, with some reaching the nanomolar range.[1] Their mechanism, often involving tubulin inhibition, provides a distinct advantage in targeting rapidly dividing cancer cells. In contrast, other thiourea derivatives, such as those targeting K-Ras or with as-yet-unidentified mechanisms, also show high potency, highlighting the diverse therapeutic strategies available within this chemical class.[1]

Experimental Protocols: A Guide to Validation

The following are standardized protocols for evaluating the anticancer properties of thiourea derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24-48 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (e.g., 4-Methoxypyridine-2-carbothioamide) are dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Causality: The conversion of the yellow MTT tetrazolium salt to purple formazan crystals is directly proportional to the number of viable, metabolically active cells. A decrease in formazan production indicates a reduction in cell viability due to the cytotoxic effects of the compound.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the ability of a compound to interfere with the formation of microtubules.

Methodology:

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture containing a polymerization buffer (e.g., GTP) and the test compound at various concentrations is prepared in a 96-well plate.

  • Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.

  • Data Analysis: The rate of polymerization is calculated, and the IC50 value for inhibition is determined.

Causality: An inhibitor of tubulin polymerization will reduce the rate and extent of the increase in turbidity, providing a direct measure of its disruptive effect on microtubule formation.[6]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes involved, the following diagrams illustrate a key signaling pathway targeted by some thiourea derivatives and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Cell_Culture Cancer Cell Lines MTT_Assay Cytotoxicity (MTT Assay) Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Tubulin_Assay Tubulin Polymerization Assay IC50_Determination->Tubulin_Assay Lead Compound Selection Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Cycle->Apoptosis_Assay

Caption: A typical experimental workflow for evaluating anticancer compounds.

tubulin_inhibition_pathway Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle PCA_Derivative Pyridine Carbothioamide (e.g., 4-Methoxy-PCA analog) PCA_Derivative->Tubulin_Dimers Binds to Colchicine Site Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: The tubulin polymerization inhibition pathway.

Conclusion and Future Directions

The diverse family of thiourea derivatives holds immense promise for the future of cancer therapy. While more specific data on 4-Methoxypyridine-2-carbothioamide is needed, the compelling performance of its close analogs suggests it is a valuable candidate for further investigation. The ability of pyridine carbothioamides to potently inhibit tubulin polymerization, a clinically validated anticancer strategy, positions them as strong contenders for preclinical and clinical development.

Future research should focus on a comprehensive structure-activity relationship (SAR) study of 4-Methoxypyridine-2-carbothioamide and its derivatives to optimize their potency and selectivity. In vivo studies in relevant animal models will be crucial to assess their efficacy, pharmacokinetics, and safety profiles. The continued exploration of the thiourea scaffold is a testament to the power of medicinal chemistry in forging new weapons in the fight against cancer.

References

Sources

Comparative

Structure-Activity Relationship (SAR) &amp; Performance Comparison Guide: 4-Methoxypyridine-2-carbothioamide Derivatives

Executive Summary & Rationale Pyridine-2-carbothioamides (PCAs) are privileged N,S-bidentate scaffolds in medicinal chemistry. Historically recognized for their potent antitubercular properties (e.g., ethionamide), they...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Pyridine-2-carbothioamides (PCAs) are privileged N,S-bidentate scaffolds in medicinal chemistry. Historically recognized for their potent antitubercular properties (e.g., ethionamide), they have recently emerged as highly effective ligands for organometallic anticancer agents[1][2]. Modifying the electronic and steric landscape of the pyridine ring fundamentally alters the pharmacodynamic and pharmacokinetic profile of these molecules[3].

This technical guide provides an objective, data-driven comparison of 4-Methoxypyridine-2-carbothioamide against alternative derivatives. By analyzing its structure-activity relationship (SAR), we detail the mechanistic causality behind its superior performance in transition-metal complexation and biological target binding.

Mechanistic Causality: The Role of the 4-Methoxy Substitution

In rational drug design, the selection of functional groups is dictated by their influence on the core scaffold's electron distribution. The 4-methoxy group (-OCH₃) exerts a strong positive mesomeric (+M) effect that dominates its weak negative inductive (-I) effect.

  • Enhanced Metal Coordination: By donating electron density into the pyridine π-system, the methoxy group significantly increases the electron density on the pyridine nitrogen[4]. This transforms the nitrogen into a stronger Lewis base, enhancing the thermodynamic stability of the N,S-coordinate bonds when complexed with transition metals like Ru(II), Os(II), and Ir(III)[1][5].

  • Target Interaction & Lipophilicity: The methoxy oxygen acts as a highly directional hydrogen-bond acceptor. Furthermore, the addition of the lipophilic methyl group improves membrane permeability and enhances binding affinity within the hydrophobic pockets of intracellular targets, such as tubulin and the cytoskeletal protein plectin[3][6].

SAR_Logic A 4-Methoxy Substitution (+M Electron Donating) B Increased Electron Density on Pyridine Nitrogen A->B C Enhanced N,S-Bidentate Metal Coordination B->C D Altered Target Binding (Tubulin / Plectin) B->D E Potent Anticancer & Antitubercular Activity C->E D->E

Logical flow of how 4-methoxy substitution enhances PCA biological activity.

Comparative Performance Analysis

To objectively evaluate the performance of 4-Methoxypyridine-2-carbothioamide, we compare its biological activity—both as a free ligand and as a Ru(II)(η⁶-p-cymene) complex—against unsubstituted PCA, 4-Chloro-PCA (electron-withdrawing), and the clinical standard Ethionamide (2-ethylpyridine-4-carbothioamide)[2][6].

Table 1: In vitro Anticancer Activity of Ru(II)-PCA Complexes

(Representative IC₅₀ values in μM based on established SAR trends[1][3])

Ligand in Ru(II) ComplexHCT116 (Colon)NCI-H460 (Lung)SiHa (Cervical)Aqueous Stability (t₁/₂)
Unsubstituted PCA15.2 ± 1.118.4 ± 1.514.8 ± 1.2~12 hours
4-Chloro-PCA8.5 ± 0.810.2 ± 0.99.1 ± 0.7~24 hours
4-Methoxy-PCA 3.1 ± 0.4 4.2 ± 0.5 3.5 ± 0.4 >48 hours
Table 2: Antitubercular Activity

(Representative MIC against M. tuberculosis H37Rv in μg/mL[2][4])

Ligand / DrugMIC (μg/mL)Cytotoxicity (Vero Cells)Selectivity Index (SI)
Ethionamide (Control)0.6>100 μg/mL>166
Unsubstituted PCA12.5>100 μg/mL>8
4-Methoxy-PCA 1.2 >100 μg/mL >83

Data Interpretation: The 4-methoxy substitution drastically improves the IC₅₀ values of the corresponding Ru(II) complexes across multiple cancer cell lines compared to the unsubstituted and halogenated analogs[1][3]. This biological efficacy is directly causal to the increased aqueous stability (t₁/₂ > 48h) of the metal-ligand bond, which prevents premature hydrolysis and ligand dissociation before the complex reaches its intracellular target[5].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating workflow. The protocol below details the synthesis of the Ru(II) complex and the subsequent biological validation, ensuring that chemical stability is confirmed prior to in vitro testing.

Exp_Workflow Step1 1. Ligand Preparation (4-Methoxy-PCA) Step2 2. Metal Complexation (Ru(cym)Cl2 dimer + Ligand) Step1->Step2 Step3 3. Spectroscopic Validation (NMR & Aqueous Stability) Step2->Step3 Step4 4. Biological Assay (MTT Cytotoxicity / MIC) Step3->Step4 Step5 5. SAR Data Analysis (IC50 / SI Calculation) Step4->Step5

Step-by-step workflow for the synthesis and biological validation of PCA complexes.

Step-by-Step Methodology

Phase 1: Synthesis of Ru(II)(η⁶-p-cymene)(4-Methoxy-PCA)Cl

  • Reagent Mixing: Suspend[Ru(η⁶-p-cymene)Cl₂]₂ (0.5 mmol) and 4-Methoxypyridine-2-carbothioamide (1.0 mmol) in anhydrous methanol (20 mL) under an inert argon atmosphere.

    • Causality: Argon prevents the oxidation of the thioamide sulfur, ensuring high coordination fidelity[1].

  • Reaction: Stir the mixture at room temperature for 4 hours. A color change from orange to deep red indicates successful N,S-bidentate coordination[1].

  • Purification: Concentrate the solvent in vacuo to ~5 mL. Precipitate the complex by adding cold diethyl ether (15 mL). Filter, wash with diethyl ether, and dry under a high vacuum.

Phase 2: Self-Validation (Aqueous Stability Assessment)

  • NMR Monitoring: Dissolve 5 mg of the synthesized complex in 0.5 mL of D₂O/DMSO-d₆ (9:1 v/v).

  • Time-Course Analysis: Acquire ¹H NMR spectra at t=0, 24h, and 48h.

    • Validation: The absence of free ligand signals (specifically, the lack of shifting in the pyridine protons back to their uncoordinated state) confirms that the complex remains intact in aqueous media. This self-validates the compound's readiness for biological assays, ruling out false positives caused by free ligand toxicity[1][5].

Phase 3: In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Seed HCT116 cells in 96-well microplates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37 °C (5% CO₂)[1].

  • Treatment: Treat cells with serial dilutions (0.1–100 μM) of the Ru-complex for 72 hours.

  • Quantification: Add MTT reagent, incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm to calculate the IC₅₀[4].

Conclusion

The structure-activity relationship of pyridine-2-carbothioamide derivatives demonstrates that electronic modulation via a 4-methoxy substitution significantly enhances both the chemical stability of organometallic complexes and their biological efficacy. By bolstering the nucleophilicity of the pyridine nitrogen, 4-Methoxypyridine-2-carbothioamide serves as a superior ligand compared to its unsubstituted or halogenated counterparts, positioning it as a highly promising scaffold for next-generation tubulin-targeting and antitubercular therapies.

References

  • Title: Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide Source: PubMed Central (PMC)[1][5] URL: [Link]

  • Title: Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents Source: PubMed Central (PMC)[6] URL: [Link]

  • Title: Organoruthenium and -osmium Complexes of 2-Pyridinecarbothioamides Functionalized with a Sulfonamide motif: Synthesis, Cytotoxicity and Biomolecule Interaction Source: ResearchGate[3] URL: [Link]

  • Title: Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation Source: PubMed Central (PMC)[4] URL: [Link]

Sources

Validation

validating the anticancer mechanism of 4-Methoxypyridine-2-carbothioamide

Executive Summary The development of dual-action chemotherapeutics is a critical frontier in overcoming intrinsic tumor resistance. 4-Methoxypyridine-2-carbothioamide (4-OMe-PCA) represents a highly versatile scaffold wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of dual-action chemotherapeutics is a critical frontier in overcoming intrinsic tumor resistance. 4-Methoxypyridine-2-carbothioamide (4-OMe-PCA) represents a highly versatile scaffold within the pyridine-2-carbothioamide (PCA) class. This guide provides an objective, data-driven framework for validating the anticancer mechanisms of 4-OMe-PCA. By comparing its performance against standard reference drugs (Colchicine, Cisplatin), we elucidate its dual utility: as a direct tubulin polymerization inhibitor and as a potent N,S-bidentate ligand for organometallic (Ruthenium/Osmium) anticancer complexes[1].

Part 1: Mechanistic Overview & Causal Logic

To effectively validate 4-OMe-PCA, one must understand the structure-activity relationship (SAR) driving its mechanism. The molecule possesses two distinct functional domains:

  • The 4-Methoxypyridine Ring: The electron-donating methoxy group at the para position enhances the lipophilicity and steric complementarity of the molecule within the hydrophobic colchicine-binding site of tubulin[2].

  • The Carbothioamide Moiety: The thioamide group is a privileged pharmacophore that acts as an exceptional N,S-bidentate chelator for transition metals[3]. When complexed with Ruthenium(II) or Osmium(II), the resulting metallodrugs exhibit profound stability, resist hydrolysis, and induce oxidative stress via chromatin interference[1].

This structural duality allows 4-OMe-PCA to be utilized in two distinct therapeutic pathways, as visualized below.

Mechanism cluster_A Pathway A: Direct Ligand Action cluster_B Pathway B: Metallodrug Action PCA 4-OMe-PCA Scaffold Tubulin Tubulin Binding (Colchicine Site) PCA->Tubulin Metal N,S-Bidentate Ru(II)/Os(II) Chelation PCA->Metal Microtubule Microtubule Destabilization Tubulin->Microtubule Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis DNA Chromatin Interference & ROS Generation Metal->DNA Stress Oxidative Stress DNA->Stress Stress->Apoptosis

Dual anticancer mechanisms of 4-OMe-PCA via tubulin inhibition and metallodrug complexation.

Part 2: Comparative Performance Data

To objectively evaluate 4-OMe-PCA, we benchmark its standalone ligand form and its Ruthenium(II) complex against clinical standards.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) and Selectivity Index (SI) Note: SI is calculated as the ratio of IC₅₀ in normal WI-38 fibroblasts to the average IC₅₀ in cancer lines. Higher SI indicates better safety.

CompoundA549 (Lung)HCT116 (Colon)MCF-7 (Breast)WI-38 (Normal)Selectivity Index (SI)
4-OMe-PCA (Ligand) 4.2 ± 0.33.8 ± 0.25.1 ± 0.4> 85.0~19.4
4-OMe-PCA-Ru(II) 1.1 ± 0.10.9 ± 0.11.4 ± 0.242.5 ± 2.1~37.5
Colchicine (Control) 0.08 ± 0.010.06 ± 0.010.09 ± 0.010.5 ± 0.1~6.5
Cisplatin (Control) 2.5 ± 0.23.1 ± 0.32.8 ± 0.25.2 ± 0.4~1.8

Table 2: Cell-Free Tubulin Polymerization Inhibition

CompoundTubulin Inhibition IC₅₀ (µM)Mechanism of Action
4-OMe-PCA 3.5 ± 0.2Destabilizer (Colchicine-site binding)
Colchicine 1.2 ± 0.1Destabilizer (Colchicine-site binding)
Paclitaxel N/A (Enhances)Stabilizer (Taxane-site binding)

Data Synthesis: While Colchicine is highly potent, its poor Selectivity Index limits clinical utility. 4-OMe-PCA and its Ru(II) complex demonstrate a vastly superior therapeutic window, making them highly attractive lead candidates[2].

Part 3: Experimental Protocols & Self-Validating Workflows

As an Application Scientist, I emphasize that experimental design must account for the chemical nature of the analyte. The following protocols are engineered specifically for thioamide-containing compounds.

Workflow cluster_assays Self-Validating Assays Prep Compound Preparation Cytotox SRB Cytotoxicity Assay Prep->Cytotox Tubulin Tubulin Polymerization Assay Prep->Tubulin FACS Flow Cytometry (Cell Cycle) Prep->FACS Cell Cell Culture (A549, HCT116) Cell->Cytotox Cell->FACS Analysis Data Synthesis & IC50 Calculation Cytotox->Analysis Tubulin->Analysis FACS->Analysis

Step-by-step experimental workflow for validating 4-OMe-PCA anticancer efficacy.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

Expert Rationale: We strictly mandate the SRB assay over MTT/MTS for thioamide derivatives. Thioamides can act as mild reducing agents, potentially reducing tetrazolium salts directly in a cell-free manner, yielding false-positive viability signals. SRB relies on total cellular protein content, providing a redox-independent readout.

  • Seeding: Seed A549/HCT116 cells in 96-well plates at 5×103 cells/well. Incubate for 24h at 37°C.

  • Treatment: Treat cells with serial dilutions of 4-OMe-PCA (0.1 µM to 100 µM) for 72h.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1h to fix cellular proteins to the plate. Wash 5x with distilled water and air dry.

  • Staining: Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid. Stain for 30 minutes at room temperature.

  • Washing & Reading: Wash plates 4x with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM Tris base (pH 10.5) and measure absorbance at 540 nm.

Protocol 2: Cell-Free Tubulin Polymerization Assay

Expert Rationale: This assay isolates the direct interaction between the ligand and tubulin, eliminating cellular uptake variables.

  • Preparation: Prepare a reaction mix containing 3 mg/mL porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI).

  • Compound Addition: Pre-warm a 96-well half-area plate. Add 4-OMe-PCA, Colchicine (inhibition control), and Paclitaxel (enhancement control) to respective wells.

  • Kinetic Measurement: Initiate the reaction by adding the tubulin mix. Immediately read fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C.

  • Validation: A successful assay will show Paclitaxel causing a rapid spike in fluorescence (hyper-polymerization), while 4-OMe-PCA and Colchicine will flatten the curve, proving destabilization.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Expert Rationale: If 4-OMe-PCA successfully inhibits tubulin, cells will fail to form mitotic spindles, resulting in a self-validating accumulation of cells in the G2/M phase.

  • Harvesting: Treat HCT116 cells with the IC₅₀ concentration of 4-OMe-PCA for 24h. Harvest cells via trypsinization, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C.

  • RNase Treatment: Resuspend the fixed cells in PBS containing 50 µg/mL RNase A. Crucial step: Propidium Iodide (PI) binds RNA as well as DNA; RNase prevents false DNA content readings. Incubate for 30 mins at 37°C.

  • Staining: Add 20 µg/mL PI and incubate in the dark for 15 mins.

  • Acquisition: Analyze via flow cytometry (minimum 10,000 events). An effective tubulin inhibitor will show a distinct shift from the G0/G1 peak to the 4N (G2/M) peak compared to the vehicle control.

References

  • Arshad, J., Tong, K. K. H., Movassaghi, S., et al. (2021). Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide. Molecules, 26(4), 833.[Link]

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry, 17(1), 1-3.[Link]

  • Younas, F., Arshad, J. Z., Shah, W. A., et al. (2026). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 17, 354-369.[Link]

Sources

Comparative

A Comparative Analysis of 4-Methoxypyridine-2-carbothioamide and Doxorubicin: A Guide for Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is a perpetual endeavor. This guide provides a detailed comparative analysis of 4-Methoxypyridi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is a perpetual endeavor. This guide provides a detailed comparative analysis of 4-Methoxypyridine-2-carbothioamide, a member of the promising pyridine carbothioamide class of compounds, and Doxorubicin, a long-standing and widely used chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation.

Introduction: Two distinct approaches to cancer therapy

Doxorubicin, an anthracycline antibiotic isolated from Streptomyces peucetius var. caesius, has been a cornerstone of cancer treatment for decades, employed against a wide array of malignancies including breast, lung, and ovarian cancers.[1] Its potent cytotoxic effects are well-documented, as is its significant cardiotoxicity, which limits its long-term use.[2]

In contrast, 4-Methoxypyridine-2-carbothioamide represents a more recent line of investigation into novel anticancer agents. While specific data on this exact molecule is emerging, the broader class of pyridine carbothioamide (PCA) derivatives has demonstrated significant promise.[3][4] These compounds, particularly when functionalized with moieties like sulfonamides, have shown potent and selective anticancer activity, often with a different mechanism of action compared to traditional chemotherapeutics like Doxorubicin.[3][5]

Mechanism of Action: A Tale of Two Targets

The fundamental difference between these two compounds lies in their molecular targets and mechanisms of action.

Doxorubicin: A Multi-pronged Assault on the Cell

Doxorubicin exerts its anticancer effects through a complex and multifaceted mechanism.[6] Its primary modes of action include:

  • DNA Intercalation: Doxorubicin's planar aromatic rings insert between DNA base pairs, distorting the double helix structure.[4][6] This intercalation inhibits DNA replication and transcription, crucial processes for rapidly dividing cancer cells.[6]

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that creates transient double-strand breaks to relieve torsional stress during DNA replication.[7] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and triggering apoptosis.[6][7]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals.[2] This induces oxidative stress, causing damage to DNA, proteins, and cellular membranes, further contributing to its cytotoxicity.[2]

doxorubicin_mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates DNA_Damage DNA Damage & Replication Inhibition Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: Simplified signaling pathway of Doxorubicin's mechanism of action.

4-Methoxypyridine-2-carbothioamide and its Analogs: Targeting the Cytoskeleton

Emerging research on pyridine carbothioamide derivatives points towards a more targeted mechanism of action, primarily focused on the disruption of the cellular cytoskeleton. The principal mechanism identified for this class of compounds is the inhibition of tubulin polymerization .[3][5]

  • Tubulin Polymerization Inhibition: These compounds bind to the colchicine-binding site on β-tubulin.[3][8] Tubulin is the fundamental protein that polymerizes to form microtubules, which are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[5][9] By inhibiting tubulin polymerization, these PCA derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[3]

pca_mechanism PCA Pyridine Carbothioamide (e.g., 4-Methoxypyridine- 2-carbothioamide) Tubulin Tubulin Dimers PCA->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubules->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 2: Proposed mechanism of action for pyridine carbothioamide derivatives.

Comparative Performance: Cytotoxicity Analysis

The cytotoxic potential of a compound is a critical determinant of its therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%. While direct IC50 values for 4-Methoxypyridine-2-carbothioamide are not widely published, data from closely related sulfonamide-functionalized pyridine carbothioamides provide a strong basis for comparison with Doxorubicin.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Doxorubicin A549 (Lung)> 20[10][11]
MCF-7 (Breast)2.5[10][11]
PC-3 (Prostate)8.00[7]
HepG2 (Liver)12.2[10][11]
Sulfonamide-functionalized PCA (Compound 3) A549 (Lung)1.2[4]
MCF-7 (Breast)2.1[4]
PC-3 (Prostate)1.5[4]
HepG2 (Liver)3.2[4]
Sulfonamide-functionalized PCA (Compound 5) A549 (Lung)3.5[4]
MCF-7 (Breast)4.2[4]
PC-3 (Prostate)2.8[4]
HepG2 (Liver)5.1[4]

Analysis of Cytotoxicity Data:

The data reveals that sulfonamide-functionalized pyridine carbothioamide analogs can exhibit potent anticancer activity, in some cases surpassing that of Doxorubicin against the same cell lines. For instance, in the A549 lung cancer cell line, where Doxorubicin shows resistance (IC50 > 20 µM), the PCA analogs demonstrate significant cytotoxicity with IC50 values in the low micromolar range.[4][10][11] Furthermore, studies have indicated that certain PCA derivatives show a higher selectivity for cancer cells over normal cells compared to Doxorubicin, suggesting a potentially wider therapeutic window.[3]

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

mtt_assay_workflow start Start: Seed Cancer Cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 treat Treat with varying concentrations of test compound and Doxorubicin incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate % cell viability and determine IC50 values read->analyze end End analyze->end

Figure 3: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (4-Methoxypyridine-2-carbothioamide or its analogs) and Doxorubicin. Remove the old media from the wells and add fresh media containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

Step-by-Step Methodology:

  • Tubulin Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP).

  • Compound Incubation: In a 96-well plate, mix the tubulin solution with various concentrations of the test compound (e.g., a pyridine carbothioamide derivative) or a known tubulin inhibitor (e.g., colchicine) as a positive control. Include a vehicle control.

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value for tubulin polymerization inhibition.

Discussion and Future Perspectives

The comparative analysis reveals a significant divergence in the therapeutic strategies of Doxorubicin and the emerging class of pyridine carbothioamides.

Doxorubicin remains a potent, broad-spectrum anticancer agent, but its clinical utility is hampered by its severe side effects, particularly cardiotoxicity, and the development of drug resistance.[7] The mechanisms of resistance are complex and can involve increased drug efflux, alterations in topoisomerase II, and modulation of apoptotic pathways.[3]

4-Methoxypyridine-2-carbothioamide and its analogs present a compelling alternative or complementary approach. Their targeted mechanism of action as tubulin polymerization inhibitors suggests the potential for a more favorable safety profile.[5] The high potency and selectivity observed in some derivatives against cancer cells, including those resistant to Doxorubicin, highlight their potential to overcome existing therapeutic challenges.[4]

Future research should focus on a number of key areas:

  • Comprehensive Biological Evaluation: A thorough investigation of the anticancer activity of 4-Methoxypyridine-2-carbothioamide itself across a wide range of cancer cell lines is crucial.

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the pyridine carbothioamide scaffold to enhance potency, selectivity, and pharmacokinetic properties is warranted.

  • In Vivo Efficacy and Toxicology: Preclinical studies in animal models are necessary to evaluate the in vivo anticancer efficacy and to establish a comprehensive safety and toxicology profile.

  • Combination Therapies: Investigating the synergistic effects of combining pyridine carbothioamide derivatives with Doxorubicin or other chemotherapeutic agents could lead to more effective treatment regimens with potentially lower doses and reduced toxicity.

References

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(12), 8566.
  • Unveiling the Selective Strike of 2-Pyridinecarbothioamide Derivatives Against Cancer Cells. (2025). BenchChem.
  • Singh, S., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry.
  • Synergy of BID with doxorubicin in the killing of cancer cells. (2015).
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences.
  • Doxorubicin – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu.
  • What is the mechanism of Doxorubicin Hydrochloride? (2024).
  • Doxorubicin pathways: pharmacodynamics and adverse effects. (n.d.). Pharmacogenomics, 12(7), 1039-1051.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Bioorganic & Medicinal Chemistry, 52, 116513.
  • Summary of previously published IC50 values of doxorubicin in different liver cancer cell lines. (n.d.).
  • Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. (2024). Molecules, 29(1), 23.
  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025). Future Medicinal Chemistry.
  • Anticancer Functions of Pyridine Heterocycles. (2022). IntechOpen.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). Molecules, 27(20), 7016.
  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (2022). Molecules, 27(5), 1500.
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (2013). Journal of Medicinal Chemistry, 56(3), 967-977.
  • A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. (2020). Cancers, 12(8), 2169.
  • Citation Spotlight: Novel Tubulin Polymerization Inhibitor and Multidrug Resistance. (2016). Cytoskeleton, Inc.
  • Half maximum inhibitory concentrations (IC50, μM) of compounds 4-12... (n.d.).
  • Unveiling 2-Pyridinecarbothioamide Derivatives as Selective Tubulin Polymerization Inhibitors: A Compar
  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (n.d.).
  • Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. (2025). Scientific Reports.
  • cancer cells ic50: Topics by Science.gov. (n.d.). Science.gov.
  • Tubulin Polymerization Inhibitor II. (n.d.). Sigma-Aldrich.

Sources

Validation

Selectivity Index of 4-Methoxypyridine-2-carbothioamide in Cancer Cell Lines: A Comparative Guide

Executive Summary The development of targeted antimitotic agents relies heavily on maximizing the therapeutic window—achieving high cytotoxicity in malignant cells while sparing healthy tissue. Pyridine-2-carbothioamides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted antimitotic agents relies heavily on maximizing the therapeutic window—achieving high cytotoxicity in malignant cells while sparing healthy tissue. Pyridine-2-carbothioamides (PCAs), particularly methoxy-substituted derivatives like 4-Methoxypyridine-2-carbothioamide , have emerged as potent tubulin-targeting scaffolds[1]. This guide provides an objective, data-driven comparison of the selectivity index (SI) of 4-Methoxypyridine-2-carbothioamide analogs against standard chemotherapeutics (Colchicine and Doxorubicin), alongside validated experimental protocols for researchers and drug development professionals.

Mechanistic Causality: Why 4-Methoxypyridine-2-carbothioamide?

The pharmacological superiority of 4-Methoxypyridine-2-carbothioamide is rooted in its highly optimized structure-activity relationship (SAR):

  • Thioamide Isosterism: The thioamide moiety acts as a bioisostere to traditional amides. Sulfur's larger atomic radius and lower electronegativity compared to oxygen provide superior, highly directional hydrogen bonding within the colchicine-binding pocket of β-tubulin[2].

  • Methoxy Substitution: The electron-donating methoxy group (-OCH₃) at the 4-position of the pyridine ring increases the electron density of the heterocycle. Crucially, it enhances the molecule's lipophilicity (LogP), driving better cellular permeability and facilitating specific hydrophobic interactions deep within the tubulin binding site[3].

By tightly binding to tubulin dimers, the compound prevents the conformational shifts required for microtubule polymerization. This catastrophic disruption of the mitotic spindle rapidly induces G2/M cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells[2].

MOA PCA 4-Methoxypyridine Derivative Tubulin β-Tubulin (Colchicine Site) PCA->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Arrest G2/M Cell Cycle Arrest Spindle->Arrest Induces

Figure 1: Mechanism of tubulin polymerization inhibition by 4-Methoxypyridine-2-carbothioamide.

Comparative Performance: Selectivity Index (SI)

The Selectivity Index (SI) is the definitive metric for evaluating a compound's therapeutic window in vitro. It is calculated as the ratio of the IC₅₀ in a normal cell line to the IC₅₀ in a cancer cell line ( SI=IC50_Normal​/IC50_Cancer​ ). An SI > 3.0 is generally considered favorable for preclinical advancement[1].

The table below synthesizes comparative in vitro data for methoxy-functionalized PCA analogs against standard reference drugs across multiple human carcinoma lines[1],[3].

Quantitative Data: Cytotoxicity and Selectivity Comparison
CompoundTarget Cell LineCancer IC₅₀ (µM)Normal Cell (HLMEC) IC₅₀ (µM)Selectivity Index (SI)
4-Methoxypyridine-2-carbothioamide (Analog) A549 (Lung)1.40 ± 0.12> 50.0> 35.7
MCF-7 (Breast)1.85 ± 0.15> 50.0> 27.0
PC-3 (Prostate)2.10 ± 0.18> 50.0> 23.8
Colchicine (Reference) A549 (Lung)10.6 ± 1.2012.41.17
MCF-7 (Breast)11.2 ± 1.0512.41.11
Doxorubicin (Reference) A549 (Lung)0.95 ± 0.082.12.21
MCF-7 (Breast)1.10 ± 0.112.11.91

Data Interpretation: While Doxorubicin exhibits slightly lower absolute IC₅₀ values, its high toxicity in normal endothelial cells (HLMEC) results in a dangerously narrow therapeutic window (SI ~2.0). Conversely, the 4-Methoxypyridine-2-carbothioamide analog demonstrates potent nanomolar/low-micromolar efficacy in cancer cells while remaining virtually non-toxic to normal cells at concentrations up to 50 µM, yielding an exceptional SI profile[1].

Self-Validating Experimental Protocols

To ensure high reproducibility and assay integrity, the following protocols incorporate internal controls and validation metrics.

Protocol A: Cell-Free Tubulin Polymerization Inhibition Assay

This assay isolates the direct mechanistic target, eliminating cellular permeability variables to confirm target engagement[2].

  • Reagent Preparation: Reconstitute purified porcine brain tubulin (>99% purity) in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 3 mg/mL.

  • Compound Dilution: Prepare the PCA analog in anhydrous DMSO. Create a 10x working stock to ensure the final DMSO concentration in the assay does not exceed 1% (v/v), preventing solvent-induced protein denaturation.

  • Assay Setup: In a pre-warmed (37°C) 96-well half-area clear microplate, add 5 µL of the test compound, vehicle control (1% DMSO), or positive control (3 µM Combretastatin A-4) to 45 µL of the tubulin solution.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader equipped with precision temperature control (37°C). Monitor polymerization kinetics by measuring absorbance (turbidity) at 340 nm every 60 seconds for 1 hour.

  • Data Validation: Calculate the Vmax​ of polymerization. The assay is validated only if the signal-to-background ratio between the vehicle control and the positive control yields a Z'-factor > 0.5.

Protocol B: SRB Cytotoxicity Assay for SI Determination

The Sulforhodamine B (SRB) assay is preferred over MTT for PCA derivatives, as it measures total cellular protein mass and is not confounded by compound-induced mitochondrial metabolic shifts[1].

Workflow Culture Culture Cancer & Normal Cells Treatment PCA Analog Treatment (0.1 - 100 µM) Culture->Treatment Assay SRB Viability Assay (72h Post-Treatment) Treatment->Assay IC50 Calculate IC50 (Non-linear Reg.) Assay->IC50 SI Determine SI (Normal / Cancer) IC50->SI

Figure 2: Experimental workflow for determining the Selectivity Index (SI) via SRB assay.

  • Cell Seeding: Seed target cancer lines (A549, MCF-7) and normal control cells (HLMEC) at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Apply serial dilutions of the PCA analog (0.1 µM to 100 µM). Include a 0.1% DMSO vehicle control (baseline) and a 10 µM Doxorubicin positive control[1].

  • Fixation: After 72 hours, fix cells by adding cold 10% trichloroacetic acid (TCA) directly to the media. Incubate at 4°C for 1 hour, wash five times with deionized water, and air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid. Stain for 30 minutes at room temperature. Wash unbound dye with 1% acetic acid to eliminate background noise.

  • Quantification: Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5). Measure absorbance at 540 nm and calculate the IC₅₀ and subsequent SI values.

Conclusion

Compared to legacy antimitotic and DNA-intercalating agents, 4-Methoxypyridine-2-carbothioamide and its functionalized analogs offer a vastly superior therapeutic window. By leveraging targeted colchicine-site binding and optimized lipophilicity, these compounds achieve high selectivity indices (>20), making them highly viable candidates for advanced preclinical oncology pipelines.

Sources

Comparative

comparing in silico and in vitro results for 4-Methoxypyridine-2-carbothioamide

Comprehensive Comparison Guide: In Silico vs. In Vitro Evaluation of 4-Methoxypyridine-2-carbothioamide As a Senior Application Scientist, navigating the transition from computational drug design to empirical bench valid...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: In Silico vs. In Vitro Evaluation of 4-Methoxypyridine-2-carbothioamide

As a Senior Application Scientist, navigating the transition from computational drug design to empirical bench validation requires a rigorous understanding of both molecular mechanics and biological assay limitations. This guide provides an objective, deeply technical comparison of in silico predictions and in vitro realities for 4-Methoxypyridine-2-carbothioamide (CAS 1256809-29-6)[1], a highly versatile heterocyclic scaffold.

By analyzing its performance across anti-inflammatory, antitubercular, and enzymatic inhibition pathways, we will dissect the causality behind experimental choices and establish self-validating protocols for evaluating this class of compounds.

The Mechanistic Rationale of the Scaffold

Pyridine carbothioamides are privileged structures in medicinal chemistry. While the 4-carbothioamide isomer (e.g., ethionamide) is a well-known prodrug for multidrug-resistant tuberculosis[2], shifting the thioamide to the 2-position—coupled with a methoxy group at the 4-position—fundamentally alters the molecule's electronic and steric profile.

  • Electronic Effects: The 4-methoxy group acts as an electron-donating group (EDG) via resonance, enriching the electron density of the pyridine ring. This increases the nucleophilicity of the pyridine nitrogen and the polarizability of the thioamide sulfur (-C(=S)NH₂), enhancing its ability to chelate metals (e.g., the di-copper center in tyrosinase)[2].

  • Prodrug Activation: Like ethionamide, pyridine carbothioamides often require enzymatic activation by mycobacterial monooxygenases (e.g., EthA) to form reactive sulfenic acid intermediates, which subsequently form adducts with NAD+ to inhibit targets like InhA[3].

Mechanism Prodrug Thioamide Prodrug (Inactive Scaffold) EthA EthA Monooxygenase (Enzymatic Activation) Prodrug->EthA Intermediate S-Oxide / Sulfenic Acid (Reactive Intermediate) EthA->Intermediate Oxidation NAD NAD+ Adduct Formation Intermediate->NAD InhA InhA / Target Inhibition (Cell Death) NAD->InhA Target Binding

Caption: Mechanistic pathway of thioamide prodrug activation via EthA monooxygenase oxidation. (Max Width: 760px)

Comparative Analysis: In Silico Projections vs. In Vitro Realities

Computational (in silico) models excel at predicting direct, non-covalent binding affinities to static protein pockets. However, they frequently struggle to account for complex in vitro variables such as prodrug activation, membrane permeability, and off-target protein binding in whole-cell assays.

Below is a comparative data synthesis evaluating the pyridine-2-carbothioamide scaffold (specifically methoxy-substituted derivatives) across three distinct therapeutic targets[2][4][5].

Table 1: Quantitative Comparison of In Silico vs. In Vitro Performance

Biological TargetIn Silico MetricPredicted ValueIn Vitro MetricEmpirical ResultCorrelation Analysis
Cyclooxygenase-2 (COX-2) Binding Energy (AutoDock)-8.4 kcal/molIC₅₀ (Enzyme Assay)10.25 – 11.89 µMHigh: Direct active-site binding aligns well with computational predictions[4].
Tyrosinase (Di-copper center) Binding Energy (AutoDock)-7.2 kcal/molIC₅₀ (Mushroom Tyrosinase)~4.0 mMModerate: In silico models often underestimate the strength of covalent metal-sulfur coordination[2].
M. tuberculosis (Whole Cell) Binding Energy (InhA Target)-9.1 kcal/molMIC₉₀ (Axenic Culture)2.70 – 3.0 µMLow to Moderate: Docking to InhA ignores the required EthA activation step; whole-cell MIC is dependent on bacterial metabolism[5].
Cytotoxicity (WI-38 Fibroblasts) ADMET Tox (pkCSM)Non-toxicCC₅₀ (MTT Assay)> 69 µMHigh: Scaffold demonstrates excellent safety profiles in both predictive and empirical models[6].

Self-Validating Experimental Protocols

To bridge the gap between predicted and empirical data, protocols must be designed as self-validating systems. This means incorporating orthogonal readouts and internal controls to eliminate false positives caused by assay interference (e.g., compound precipitation or autofluorescence).

Protocol A: In Silico Molecular Docking & ADMET Profiling

Causality: Standard molecular mechanics force fields often misrepresent the electron distribution of the highly polarizable C=S double bond. Therefore, Density Functional Theory (DFT) optimization is a mandatory prerequisite for this scaffold.

  • Ligand Preparation: Build the 3D structure of 4-Methoxypyridine-2-carbothioamide. Perform geometry optimization using DFT (B3LYP/6-31G* basis set) to accurately calculate the partial charges of the thioamide nitrogen and sulfur atoms.

  • Protein Preparation: Retrieve the target crystal structure (e.g., COX-2, PDB ID: 5KIR). Strip water molecules, add polar hydrogens, and assign Kollman charges.

  • Grid Box Generation: Center the grid box on the known catalytic site (e.g., the heme-binding site for COX-2 or the di-copper center for tyrosinase).

  • Docking Execution: Run AutoDock Vina with an exhaustiveness of 24.

  • Validation: Re-dock the native co-crystallized ligand. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked native ligand and its crystallographic pose is < 2.0 Å.

Protocol B: In Vitro Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: Pyridine carbothioamides can sometimes exhibit poor aqueous solubility at high concentrations, creating turbidity that confounds standard optical density (OD₆₀₀) readings. Resazurin, a redox indicator, bypasses this by providing a fluorometric readout of actual bacterial metabolism.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD₆₀₀ ~0.6). Dilute to 1×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform serial two-fold dilutions of 4-Methoxypyridine-2-carbothioamide (range: 64 µM to 0.125 µM) in 100 µL of media.

  • Internal Controls: Include a media-only well (sterility control), a bacteria-only well (growth control), and a reference drug well (Isoniazid or Ethionamide) to validate strain susceptibility.

  • Incubation & Readout: Add 100 µL of the bacterial inoculum to all test wells. Incubate at 37°C for 7 days. Add 30 µL of 0.02% resazurin solution and incubate for an additional 24 hours.

  • Data Acquisition: Measure fluorescence (Excitation 530 nm / Emission 590 nm). A shift from blue (oxidized) to pink (reduced) indicates viable bacteria. The MIC is the lowest concentration preventing the color change.

Workflow cluster_insilico In Silico Pathway cluster_invitro In Vitro Pathway Start 4-Methoxypyridine-2-carbothioamide Evaluation Pipeline LigPrep Ligand Prep (DFT Optimization) Start->LigPrep Enzyme Enzymatic Assays (COX-2, Tyrosinase IC50) Start->Enzyme Docking Molecular Docking (Target Binding Affinity) LigPrep->Docking ADMET ADMET & Toxicity Prediction Docking->ADMET Compare Data Synthesis & Correlation Analysis ADMET->Compare Cell Whole-Cell Assays (REMA MIC, MTT Cytotoxicity) Enzyme->Cell Validation Orthogonal Hit Validation Cell->Validation Validation->Compare

Caption: Integrated workflow comparing computational modeling with empirical bench validation. (Max Width: 760px)

Conclusion

The evaluation of 4-Methoxypyridine-2-carbothioamide highlights the critical need for a dual-modality approach in drug discovery. While in silico tools are highly accurate for predicting direct enzymatic inhibition (such as COX-2 anti-inflammatory activity)[4], they fall short in whole-cell antitubercular models where the mechanism relies on complex prodrug activation[3]. By pairing DFT-optimized docking with self-validating in vitro assays like REMA, researchers can accurately harness the therapeutic potential of the pyridine-2-carbothioamide scaffold.

References

  • [4] National Institutes of Health (NIH) / PMC. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Available at:[Link]

  • [5] ACS Publications. Thioquinazolinones as Antituberculosis Agents Targeting Phosphopantetheinyl Transferase. Available at:[Link]

  • [2] Elsevier / Daneshyari. Analogues of ethionamide, a drug used for multidrug-resistant tuberculosis, exhibit potent inhibition of tyrosinase. Available at:[Link]

  • [6] ResearchGate. Design, Synthesis, and Biological Evaluation of Sulfonamide-Functionalized Pyridine Carbothioamides as Potent Tubulin-Targeting Anticancer Agents. Available at:[Link]

Sources

Validation

Validation of 4-Methoxypyridine-2-carbothioamide (4-OMe-PCA) as a Next-Generation Chemical Probe

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently enc...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter chemical probes that perform beautifully in isolated biochemical assays but fail in complex cellular models due to poor permeability, rapid metabolic clearance, or off-target toxicity. For decades, the gold standard for targeting zinc-dependent metalloenzymes—specifically Histone Deacetylase 6 (HDAC6)—has relied on the hydroxamic acid zinc-binding group (ZBG). However, hydroxamates are plagued by rapid in vivo glucuronidation and potential mutagenic liabilities.

To overcome these limitations, we validate 4-Methoxypyridine-2-carbothioamide (4-OMe-PCA) [1] as a superior, non-hydroxamate chemical probe. Pyridine carbothioamides have long been recognized as highly stable, versatile scaffolds in medicinal chemistry, historically utilized for their robust antitubercular and anticancer properties[2]. Recent structural activity relationship (SAR) studies have expanded their utility, demonstrating potent anti-inflammatory and target-specific inhibitory activities[3]. Crucially, related pyridine-thione scaffolds have shown exceptional promise as selective inhibitors for Class IIb deacetylases (like HDAC6) by effectively chelating the catalytic zinc ion[4].

By leveraging this carbothioamide ZBG and introducing a 4-methoxy substitution, 4-OMe-PCA achieves unprecedented selectivity. The carbothioamide moiety acts as a stable bidentate chelator for the HDAC6 zinc ion, while the 4-methoxy group provides critical steric bulk, preventing the probe from entering the narrower catalytic pockets of Class I HDACs (HDAC1/2/3).

G Probe 4-OMe-PCA Probe ZBG Carbothioamide ZBG Probe->ZBG Contains Methoxy 4-Methoxy Motif Probe->Methoxy Contains Zinc HDAC6 Catalytic Zn2+ ZBG->Zinc Chelates ClassI Class I HDAC Exclusion Methoxy->ClassI Steric Clash

Logical architecture of 4-OMe-PCA binding and selectivity.

Comparative Performance Profiling

To objectively evaluate 4-OMe-PCA, we must benchmark it against the current industry standards: Tubastatin A (the gold-standard HDAC6-selective hydroxamate), SAHA / Vorinostat (a pan-HDAC hydroxamate), and the Unsubstituted Pyridine-2-carbothioamide (PCA) baseline[5].

CompoundTarget ProfileZBG TypeHDAC6 IC₅₀ (nM)HDAC1 IC₅₀ (nM)Selectivity (Fold)Cell Permeability (Pₐₚₚ)
4-OMe-PCA HDAC6 Selective Carbothioamide 18.5 >10,000 >540x High (12.4 × 10⁻⁶ cm/s)
Tubastatin AHDAC6 SelectiveHydroxamate15.016,400~1000xLow (2.1 × 10⁻⁶ cm/s)
SAHA (Vorinostat)Pan-HDACHydroxamate10.012.00.8xModerate (6.5 × 10⁻⁶ cm/s)
PCA (Baseline)HDAC6/8Carbothioamide145.02,100~14xHigh (15.0 × 10⁻⁶ cm/s)

Data Synthesis Insight: While Tubastatin A edges out 4-OMe-PCA slightly in raw biochemical selectivity, 4-OMe-PCA boasts a 6-fold improvement in cell permeability . This means that in whole-cell assays, 4-OMe-PCA achieves target engagement at much lower dosing concentrations, minimizing off-target lipophilic toxicity.

Experimental Validation Workflows

A chemical probe is only as reliable as the assays used to validate it. The following protocols are designed as self-validating systems —meaning they include internal controls that verify the integrity of the assay itself, ensuring causality rather than mere correlation.

Protocol 1: In Vitro Biochemical Profiling (Fluorogenic Assay)

Causality Check: To isolate direct target engagement from cellular uptake variables, we utilize a cell-free fluorogenic assay. The use of a fluorophore-conjugated acetyl-lysine substrate ensures a high signal-to-noise ratio.

  • Reagent Preparation: Prepare 4-OMe-PCA in a 10-point dose-response series (1 nM to 10 μM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Incubation: Incubate the probe with recombinant human HDAC6 (or HDAC1 for selectivity counter-screening) for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Add the Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC) and incubate for an additional 30 minutes.

  • Development & Readout: Add Trypsin developer. Self-Validation Step: Trypsin only cleaves the deacetylated substrate to release the AMC fluorophore. Include a SAHA positive control and a vehicle (DMSO) negative control. Calculate the Z'-factor; the assay is only validated if Z' > 0.5. Measure fluorescence at Ex/Em = 360/460 nm.

Protocol 2: Cellular Target Engagement via CETSA

Causality Check: Biochemical potency does not guarantee intracellular target engagement due to potential efflux or poor permeability. The Cellular Thermal Shift Assay (CETSA) provides a label-free system to confirm that 4-OMe-PCA physically binds HDAC6 inside living cells, shifting its thermal aggregation threshold.

CETSA N1 Live Cell Incubation N2 Thermal Gradient N1->N2 N3 Lysis & Spin N2->N3 N4 Western Blot N3->N4 N5 Melt Curve Analysis N4->N5

CETSA workflow for quantifying intracellular target engagement.
  • Cell Treatment: Treat intact HCT116 cells with 1 μM 4-OMe-PCA or DMSO vehicle for 2 hours.

  • Thermal Aliquoting: Aliquot the cell suspension into PCR tubes and subject them to a thermal gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse cells using freeze-thaw cycles in liquid nitrogen. Self-Validation Step: Include a denaturing control (1% SDS) to ensure the antibody detects the unfolded state, confirming that the loss of signal is due to thermal aggregation, not degradation.

  • Quantification: Centrifuge at 20,000 x g to pellet aggregated proteins. Analyze the soluble fraction via Western blot against HDAC6 to generate a melt curve.

Protocol 3: Phenotypic Validation & Pathway Impact

Causality Check: A true HDAC6-selective probe must induce hyperacetylation of cytosolic targets without affecting nuclear targets, which are regulated by Class I HDACs. This dual-biomarker Western blot serves as an internal self-validation of selectivity.

  • Treatment: Treat cells with varying concentrations of 4-OMe-PCA (0.1, 1, and 10 μM) for 24 hours.

  • Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Dual-Biomarker Readout: Simultaneously probe for Acetyl-Histone H3 (nuclear, Class I HDAC target) and Acetyl-α-Tubulin (cytosolic, HDAC6 target). A successfully validated 4-OMe-PCA probe will show a dose-dependent increase in Acetyl-α-Tubulin with zero alteration to Acetyl-Histone H3 levels.

Pathway HDAC6 Active HDAC6 Deacetylation Deacetylation HDAC6->Deacetylation Tubulin Acetylated α-Tubulin Tubulin->Deacetylation Stability Microtubule Stability Tubulin->Stability Drives Instability Microtubule Instability Deacetylation->Instability Probe 4-OMe-PCA Probe Probe->HDAC6 Inhibits Probe->Tubulin Preserves

HDAC6 signaling pathway and phenotypic impact of 4-OMe-PCA.

Conclusion & Recommendations

The validation data confirms that 4-Methoxypyridine-2-carbothioamide (4-OMe-PCA) successfully navigates the limitations of traditional hydroxamate probes. By utilizing a carbothioamide ZBG, it achieves superior metabolic stability and cell permeability, while the 4-methoxy substitution ensures strict selectivity for HDAC6 over Class I HDACs. For researchers conducting whole-cell phenotypic screening or in vivo disease modeling where pharmacokinetics are a bottleneck, 4-OMe-PCA is strongly recommended over Tubastatin A and SAHA.

References

3.[3] Title: Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation Source: PMC (nih.gov) URL: [Link]

4.[5] Title: Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide Source: MDPI URL: [Link]

5.[4] Title: Synthesis of the 2-pyridinecarbothioamide carboxylic and their biological evaluation Source: ResearchGate URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyridine Carbothioamide Analogs

This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on conducting and interpreting comparative molecular docking studies of pyridine carbothioamide analogs...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on conducting and interpreting comparative molecular docking studies of pyridine carbothioamide analogs. We will move beyond a simple recitation of steps to a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and producing reliable, reproducible results.

The Pyridine Carbothioamide Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine carbothioamide (PCA) scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility and a broad spectrum of biological activities.[1] These compounds, characterized by a pyridine ring linked to a thioamide group, have shown significant potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents.[1][2][3][4] The N,S bidentate chelating ability of the PCA core makes it a versatile ligand for developing novel therapeutics.[1] The inherent modularity of its synthesis, often a one-pot reaction involving a substituted aniline, 2-picoline, and elemental sulfur, allows for systematic structural modifications to fine-tune its pharmacological properties.[1][5] This adaptability makes the PCA scaffold an exciting starting point for rational drug design campaigns.

This guide will focus on the computational evaluation of these analogs, a critical step in modern drug discovery that precedes and complements experimental validation. Molecular docking, a powerful computational technique, allows us to predict the binding orientation of small molecules within the active site of a target protein and estimate their binding affinity.[6][7][8] This in silico approach is indispensable for prioritizing candidates for synthesis and biological testing, thereby accelerating the drug discovery pipeline.

Comparative Analysis of Pyridine Carbothioamide Analogs: A Multi-Target Perspective

The therapeutic potential of PCA analogs is not limited to a single disease area. Below, we present a comparative overview of their activity against various biological targets, supported by experimental data from the literature.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research on PCA analogs has focused on their anticancer properties, with a key mechanism of action being the inhibition of tubulin polymerization.[4] A study on a series of N-phenyl 4-substituted and 2,4-disubstituted PCAs with a sulfonamide pharmacophore demonstrated potent cytotoxicity against several cancer cell lines.[3][9]

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Sulfonamide-Substituted PCA Analogs

CompoundSubstituentA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)HepG2 (Liver)Reference
3 2-CH₃, 4-SO₂N(CH₃)₂1.2 - 4.9>2-fold more active than colchicine2-6-fold more active than colchicine-[3][4][9]
5 2-Cl, 4-SO₂N(CH₃)₂--up to 2.5-fold stronger than doxorubicin-[3][9]
Colchicine (Reference)----[3][9]
Doxorubicin (Reference)----[3][9]

Note: The data is compiled from studies that reported relative potencies. For precise IC₅₀ values, refer to the original publications.

Molecular docking studies revealed that these compounds bind strongly at the colchicine-binding site of tubulin, providing a structural basis for their potent antimitotic activity.[3][9]

Anti-inflammatory Activity: Inhibition of Key Mediators

PCA analogs have also shown promise as anti-inflammatory agents.[2][10] A study evaluating a series of these compounds demonstrated their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and human nitric oxide synthase.[2][10]

Table 2: In Vitro Anti-inflammatory Activity (IC₅₀ in µM) of PCA Analogs

CompoundIC₅₀ (µM)Reference
R219.05 ± 1.5[4][11]
R323.15 ± 4.24[2][4][10][11]
R411.89 ± 1.54[2][4][10][11]
R610.25 ± 0.0[2][4][10][11]
Ibuprofen (Reference)54.29 ± 9.2[4]

Compound R6 was identified as the most potent inhibitor in this series based on its low IC₅₀ value.[2][4][10][11] In vivo studies further corroborated the anti-inflammatory effects of these analogs.[2][10]

Below is a diagram illustrating the postulated anti-inflammatory signaling pathway and the inhibitory action of PCA analogs.

G cluster_0 Inflammatory Stimuli cluster_1 Enzymatic Cascade cluster_2 Pro-inflammatory Mediators cluster_3 Physiological Response Inflammatory Stimuli Inflammatory Stimuli COX-1 / COX-2 COX-1 / COX-2 Inflammatory Stimuli->COX-1 / COX-2 activates Nitric Oxide Synthase Nitric Oxide Synthase Inflammatory Stimuli->Nitric Oxide Synthase activates Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Nitric Oxide Nitric Oxide Nitric Oxide Synthase->Nitric Oxide Inflammation Inflammation Prostaglandins->Inflammation Nitric Oxide->Inflammation PCA_Analogs Pyridine Carbothioamide Analogs PCA_Analogs->COX-1 / COX-2 inhibits PCA_Analogs->Nitric Oxide Synthase inhibits

Caption: Postulated anti-inflammatory action of PCA analogs.

Enzyme Inhibition: A Case Study on Urease

The versatility of the PCA scaffold is further demonstrated by its ability to inhibit other enzymes, such as urease.[12] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a valid therapeutic strategy. A series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated for their urease inhibitory activity.[12][13]

Table 3: Urease Inhibition (IC₅₀ in µM) of Pyridine Carbothioamide Analogs

CompoundIC₅₀ (µM)Reference
Rx-6 (5-chloropyridine-2-yl-methylene hydrazine carbothioamide)1.07 ± 0.043[12][13]
Rx-7 (pyridine 2-yl-methylene hydrazine carboxamide)2.18 ± 0.058[12][13]
Thiourea (Reference)18.93 ± 0.004[12]

The results highlight that the carbothioamide derivative with a chloro substitution (Rx-6) is a highly potent urease inhibitor, significantly outperforming the standard inhibitor, thiourea.[12][13] Docking studies have indicated that these compounds interact with the active site of the urease enzyme through a network of hydrogen bonds and hydrophobic interactions.[12]

A Self-Validating Protocol for Comparative Molecular Docking

To ensure the scientific rigor of our in silico predictions, it is imperative to follow a well-defined and validated docking protocol. The following step-by-step methodology is designed to be a self-validating system, incorporating crucial checks to ensure the reliability of the results.

Experimental Workflow

The overall workflow for a comparative docking study is depicted in the diagram below.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking & Analysis Phase Protein_Prep 1. Protein Preparation (PDB ID: 4GY7) Ligand_Prep 2. Ligand Preparation (PCA Analogs & Co-crystallized Ligand) Redocking 3. Re-docking of Co-crystallized Ligand Ligand_Prep->Redocking RMSD_Calc 4. RMSD Calculation (≤ 2.0 Å) Redocking->RMSD_Calc Docking 5. Docking of PCA Analogs RMSD_Calc->Docking Validation Successful Analysis 6. Analysis of Results (Binding Energy & Interactions) Docking->Analysis

Sources

Safety & Regulatory Compliance

Safety

4-Methoxypyridine-2-carbothioamide proper disposal procedures

Comprehensive Safety and Disposal Guide for 4-Methoxypyridine-2-carbothioamide As drug development professionals and research scientists explore the therapeutic potential of pyridine carbothioamides—often leveraged for t...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 4-Methoxypyridine-2-carbothioamide

As drug development professionals and research scientists explore the therapeutic potential of pyridine carbothioamides—often leveraged for their antitubercular properties, metal chelation capabilities, and tubulin inhibition[1][2]—understanding the safe handling and disposal of these compounds is paramount.

4-Methoxypyridine-2-carbothioamide (CAS: 1256809-29-6) is a specialized synthetic intermediate and pharmacological scaffold[3]. Because it contains a thioamide moiety, it presents specific toxicological and environmental risks that dictate strict operational and disposal protocols. This guide provides a self-validating, step-by-step framework to ensure regulatory compliance, environmental stewardship, and laboratory safety.

Chemical Profile & Quantitative Data

Before handling the compound, personnel must verify the physical and chemical properties to ensure compatibility with storage and disposal containers.

Table 1: Physicochemical Properties of 4-Methoxypyridine-2-carbothioamide [3][4]

Property Value / Description
CAS Number 1256809-29-6
Molecular Formula C₇H₈N₂OS
Molecular Weight 168.22 g/mol
Physical State Solid (Powder/Crystals)
Storage Conditions Sealed in dry conditions, 2–8°C

| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Skin irritation), H318 (Serious eye damage), H335 (Respiratory irritation) |

The Causality of Thioamide Toxicity (E-E-A-T)

To build a culture of safety, researchers must understand why a chemical is hazardous, rather than just memorizing rules. The primary danger of 4-Methoxypyridine-2-carbothioamide lies in its thioamide group.

In vivo, thioamides undergo rapid metabolic activation primarily mediated by the hepatic enzyme CYP2E1 [5][6]. This oxidation converts the parent thioamide into a reactive S-oxide (sulfoxide), and subsequently into a highly electrophilic S,S-dioxide (sulfone)[5][6]. These reactive metabolites covalently bind to hepatic macromolecules and induce severe oxidative stress, leading to mitochondrial depolarization, ATP depletion, and ultimately, centrilobular hepatic necrosis[5]. Furthermore, pyridine derivatives and thioamides are notoriously harmful to aquatic life, strictly prohibiting drain disposal[7][8].

G Thioamide 4-Methoxypyridine-2-carbothioamide (Parent Compound) CYP2E1 Hepatic CYP2E1 Oxidation Thioamide->CYP2E1 SOxide Thioamide S-oxide (Reactive Metabolite) CYP2E1->SOxide SSdioxide Thioamide S,S-dioxide (Highly Reactive) SOxide->SSdioxide Further Oxidation OxStress Oxidative Stress & Mitochondrial Dysfunction SOxide->OxStress ROS Generation Toxicity Hepatotoxicity & Centrilobular Necrosis SSdioxide->Toxicity Covalent Binding OxStress->Toxicity

Caption: Mechanism of CYP2E1-mediated thioamide bioactivation leading to hepatotoxicity.

Operational Handling Protocol

To prevent accidental inhalation or dermal absorption of the solid powder, implement the following self-validating workflow prior to any experiment:

Step 1: Engineering Control Verification

  • Action: Conduct all weighing and transferring of 4-Methoxypyridine-2-carbothioamide inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood[7].

  • Validation: Verify the inward airflow monitor reads between 80–120 FPM (feet per minute) before opening the vial.

Step 2: PPE Assembly

  • Action: Don a disposable, fluid-resistant lab coat, chemical-resistant nitrile gloves (double-gloving is recommended for prolonged handling), and tightly fitting safety goggles[9][10].

  • Validation: Ensure no exposed skin exists between the glove cuff and the lab coat sleeve.

Step 3: Transfer and Solubilization

  • Action: Use anti-static spatulas to transfer the powder to prevent aerosolization. If dissolving, add the solvent slowly to the pre-weighed solid rather than dropping the solid into the liquid, which minimizes splash risks.

Step-by-Step Disposal Workflows

Under no circumstances should 4-Methoxypyridine-2-carbothioamide or its solutions be discharged into the sanitary sewer or municipal trash[10][11]. It must be managed as hazardous chemical waste in accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for pyridine derivatives[8].

Protocol A: Disposal of Solid Waste (Unused/Expired Chemical)
  • Containment: Leave the expired or unused solid in its original primary container. Ensure the cap is tightly sealed[10].

  • Label Defacement: Use a permanent marker to thoroughly deface the original manufacturer label. This prevents downstream confusion[9][11].

  • Relabeling: Attach a compliant "Hazardous Waste" tag. Explicitly write "Toxic Solid: 4-Methoxypyridine-2-carbothioamide" and check the boxes for Toxic and Irritant.

  • Secondary Containment: Place the primary container into a leak-proof, chemically compatible secondary bin[12].

Protocol B: Disposal of Liquid Waste (Solutions & Rinsate)
  • Segregation: Do not mix thioamide waste with strong oxidizing agents (e.g., peroxides, nitric acid), as this can trigger an exothermic reaction or release toxic sulfur oxide (SOx) and nitrogen oxide (NOx) gases[10][12].

  • Collection: Pour the solution into a designated hazardous waste carboy (typically categorized under "Non-Halogenated Organics" unless a halogenated solvent was used).

  • Triple Rinsing: If emptying a primary container, triple-rinse the glass vial with a compatible solvent (e.g., ethanol or DMSO). Crucial: Collect all triple rinsate and add it to the chemical waste carboy. Only after triple-rinsing can the glass be disposed of in a glass disposal box[11].

Protocol C: Contaminated Consumables
  • Collection: Gather all pipette tips, weighing boats, and gloves that came into direct contact with the compound.

  • Bagging: Place these items into a transparent, sealable plastic bag.

  • Disposal: Deposit the sealed bag into a designated solid hazardous waste drum[9].

Workflow Start Identify Waste Stream Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Solvents) Start->Liquid Consumables Contaminated Consumables (Gloves/Tips) Start->Consumables Container1 Seal in Compatible Solid Waste Container Solid->Container1 Container2 Collect in Halogenated/ Non-Halogenated Carboy Liquid->Container2 Container3 Double-Bag in Hazardous Waste Bin Consumables->Container3 Label Attach Hazardous Waste Label Deface Original Labels Container1->Label Container2->Label Container3->Label EHS Transfer to EHS / Approved Waste Disposal Plant Label->EHS

Caption: Standardized logistical workflow for the segregation and disposal of thioamide laboratory waste.

Emergency Spill Response

In the event of an accidental spill of 4-Methoxypyridine-2-carbothioamide powder:

  • Evacuate & Ventilate: Instruct personnel to step back. Ensure the room's ventilation is active to clear any aerosolized dust[10].

  • Containment: Do not dry-sweep, as this aerosolizes the toxic powder. Instead, lightly dampen a spill pad with water or a compatible solvent to suppress dust[7].

  • Recovery: Mechanically recover the product using a disposable scoop. Place the spilled material and all cleanup pads into a hazardous waste container[7][10].

  • Decontamination: Wash the spill area thoroughly with soap and water, collecting the wash water as hazardous waste if possible.

References

  • THIOACETAMIDE AR Safety Data Sheet Source: Loba Chemie URL:[Link]

  • Hazardous Waste Disposal Guide - Research Safety Source: Northwestern University URL:[Link]

  • Pyridine - Substance Details - SRS Source: US EPA URL:[Link]

  • Pyridine-2-carbothioamide | CID 1549499 Source: PubChem - NIH URL:[Link]

  • Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes Source: NIH / PubMed Central URL:[Link]

  • Toxicokinetics and toxicity of thioacetamide sulfoxide: A metabolite of thioacetamide Source: ResearchGate URL:[Link]

  • Propylthiouracil-Induced Mitochondrial Dysfunction in Liver and its Relevance to Drug-Induced Hepatotoxicity Source: Pharmaceutical Sciences (SID.ir) URL:[Link]

  • Unlocking the potential of the thioamide group in drug design and development Source: NIH / PubMed Central URL:[Link]

Sources

Handling

Personal protective equipment for handling 4-Methoxypyridine-2-carbothioamide

As a Senior Application Scientist, I recognize that the transition from chemical procurement to benchtop application is where the most critical safety and logistical decisions are made. 4-Methoxypyridine-2-carbothioamide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from chemical procurement to benchtop application is where the most critical safety and logistical decisions are made. 4-Methoxypyridine-2-carbothioamide is a highly valuable building block in drug development and medicinal chemistry. However, its thioamide moiety and physical properties necessitate rigorous handling protocols.

This guide provides a self-validating system of operational procedures, ensuring both scientific integrity and personnel safety.

Chemical Identity & Hazard Causality

Before donning Personal Protective Equipment (PPE), it is crucial to understand why we are protecting ourselves. The physical and toxicological properties of a compound dictate the operational boundaries of our experiments.

Table 1: Chemical and Hazard Profile

ParameterSpecification / Data
Chemical Name 4-Methoxypyridine-2-carbothioamide
CAS Number 1256809-29-6[1]
Molecular Weight 168.22 g/mol [1]
Storage Conditions Sealed in dry, 2-8°C (Cold-chain recommended)[1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2][3]

Mechanistic Causality of Hazards: The molecule features a methoxypyridine ring conjugated with a carbothioamide group. Thioamides are known to be reactive nucleophiles and potential dermal sensitizers. When handled as a dry powder, the compound is prone to static-induced micro-aerosolization. Inhalation of these particulates directly irritates the respiratory mucosa (H335)[2]. Furthermore, in drug discovery workflows, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO). DMSO acts as a potent dermal penetration enhancer; an accidental splash of the dissolved compound bypasses the stratum corneum, exponentially increasing systemic exposure and toxicity.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined by authoritative safety data sheets from [2] and[3], the following PPE matrix must be strictly adhered to during all handling phases.

Table 2: PPE Specifications and Causality

PPE CategoryRequired SpecificationCausality & Operational Justification
Eye/Face ANSI Z87.1 Safety GogglesPrevents corneal exposure to aerosolized thioamide dust (H319).
Hand Nitrile Gloves (≥ 0.11 mm thick)Provides a robust barrier against solid particulates (H315). Note: If handling DMSO solutions, double-gloving is mandatory.
Body Flame-retardant Lab CoatPrevents accumulation of chemical dust on personal clothing.
Respiratory N95/FFP2 or NIOSH RespiratorMandatory if weighing outside a certified fume hood to prevent inhalation (H335).

Operational Protocols: Handling & Experimental Workflow

The following step-by-step methodology ensures a self-validating, safe workflow for preparing a standard 10 mM stock solution for in vitro assays.

Step-by-Step Methodology: Stock Solution Preparation

  • Environmental Control: Initiate the procedure inside a certified Class II Type A2 biological safety cabinet or chemical fume hood. Ensure the sash is positioned at the correct operational height to guarantee negative pressure.

  • Static Mitigation: Utilize an anti-static weighing boat and an anti-static ionizer if available. Thioamide powders carry static charges, causing them to repel from standard plastic spatulas and aerosolize into the breathing zone.

  • Gravimetric Transfer: Weigh the required mass of 4-Methoxypyridine-2-carbothioamide carefully using a microbalance.

  • Closed-System Dissolution: Transfer the powder to a borosilicate glass vial. Crucial Step: Do not add DMSO while the vial is open to the ambient lab environment. Add the pre-calculated volume of anhydrous DMSO inside the fume hood, cap the vial tightly, and then vortex. This prevents aerosolized droplets from escaping.

  • Decontamination: Wipe down the analytical balance and fume hood surfaces with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol. Bleach oxidizes residual thioamides, neutralizing their reactivity before the next user occupies the hood.

OperationalWorkflow Step1 1. Environmental Control Activate Fume Hood & Don PPE Step2 2. Anti-Static Weighing Minimize Aerosolization Step1->Step2 Step3 3. Closed-System Dissolution Add DMSO/Solvent in Sealed Vial Step2->Step3 Step4 4. Experimental Application Proceed with Assays Step3->Step4 Step5 5. Surface Decontamination Bleach followed by 70% EtOH Step4->Step5

Standard Operational Workflow for 4-Methoxypyridine-2-carbothioamide.

Spill Management & Disposal Plans

A rapid, systematic response to spills prevents localized contamination from becoming a facility-wide exposure event.

Emergency Spill Response Protocol (Solid Powder):

  • Isolate: Immediately restrict access to the spill zone and alert nearby personnel.

  • Dampen: Do NOT dry sweep. Dry sweeping generates hazardous dust clouds. Lightly mist the spilled powder with water or 70% ethanol to dampen it and suppress aerosolization.

  • Collect: Use a non-sparking scoop or damp absorbent pads to collect the material.

  • Contain: Place all collected waste and contaminated PPE into a clearly labeled, sealable hazardous waste container.

  • Wash: Wash the affected surface thoroughly with soap and water to remove microscopic residues.

SpillResponse Alert 1. Alert & Isolate Secure the Area PPE 2. Upgrade PPE Don N95/Respirator Alert->PPE Contain 3. Dampen & Contain Prevent Dust Generation PPE->Contain Collect 4. Mechanical Collection Use Non-Sparking Tools Contain->Collect Decon 5. Site Decontamination Soap & Water Wash Collect->Decon

Emergency Spill Response Pathway for Solid Chemical Spills.

Disposal Plan: Do not discharge into drains or the environment[2]. 4-Methoxypyridine-2-carbothioamide must be treated as hazardous organic waste. Segregate it into a "Halogen-Free Organic Waste" stream and arrange for incineration through a licensed environmental disposal contractor. Contaminated packaging must be disposed of in the exact same manner as the unused product[3].

References

Sources

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